Product packaging for (S)-(+)-rolipram(Cat. No.:CAS No. 216974-75-3)

(S)-(+)-rolipram

Cat. No.: B016447
CAS No.: 216974-75-3
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-GFCCVEGCSA-N
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Description

These products are for test and assay use only. They are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind.  >Bevacizumab (5 mg/mL) is an angiogenesis inhibiting monoclonal antibody and is commonly used to treat certain metastatic cancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B016447 (S)-(+)-rolipram CAS No. 216974-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
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Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85416-73-5
Record name (+)-Rolipram
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Record name (S)-Rolipram
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Record name (S)-Rolipram
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Record name (S)-Rolipram
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Record name ROLIPRAM, (S)-
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Foundational & Exploratory

(S)-(+)-Rolipram's Neuronal Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Rolipram, a stereoisomer of the phosphodiesterase 4 (PDE4) inhibitor rolipram, modulates cyclic adenosine monophosphate (cAMP) signaling in neurons, a pathway critical for a myriad of neuronal functions including synaptic plasticity, inflammation, and survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in the neuronal context. It details its interaction with PDE4 isoforms, the consequent impact on cAMP levels, and the activation of downstream signaling cascades involving Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). This document synthesizes quantitative data on its binding affinities and inhibitory concentrations, outlines detailed experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

The primary molecular target of this compound within neurons is the enzyme phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP, thereby amplifying the signaling pathways that are dependent on this crucial second messenger.

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to numerous splice variants. These isoforms are differentially expressed in various brain regions and neuronal cell types, allowing for a compartmentalized and specific regulation of cAMP signaling.

Rolipram exhibits stereoselectivity in its interaction with PDE4. The enzyme possesses two distinct binding sites for rolipram: a high-affinity rolipram binding site (HARBS) and a low-affinity rolipram binding site (LARBS). The (R)-(-)-enantiomer of rolipram demonstrates a higher affinity for HARBS, while the (S)-(+)-enantiomer preferentially binds to the low-affinity rolipram binding site (LARBS) . This differential binding is a key determinant of the specific biological effects of each enantiomer.

Quantitative Data: Inhibitory Activity and Binding Affinity

The inhibitory potency of rolipram is typically quantified by its half-maximal inhibitory concentration (IC50), while its binding affinity is represented by the dissociation constant (Ki). The following tables summarize the available quantitative data for rolipram, with a focus on distinguishing between the racemic mixture and the specific enantiomers where data is available.

Compound PDE4 Subtype IC50 (nM) Reference
(R,S)-RolipramPDE4A3[1][2]
(R,S)-RolipramPDE4B130[1][2]
(R,S)-RolipramPDE4D240[1][2]
(+/-)-RolipramCytosolic PDE4 (human monocytes)313 ± 6.7[3]
R-(-)-RolipramCytosolic PDE4 (human monocytes)289 ± 121[3]
S-(+)-RolipramCytosolic PDE4 (human monocytes)1356 ± 314[3]

Table 1: IC50 Values of Rolipram Enantiomers against PDE4 Subtypes.

Compound Binding Site Parameter Value Reference
This compoundLARBSPreferential Binding-

Table 2: Binding Characteristics of this compound.

Downstream Signaling Pathways in Neurons

The elevation of intracellular cAMP levels by this compound initiates a cascade of signaling events primarily through two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

PKA-Mediated Signaling

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active subunits then phosphorylate a wide array of substrate proteins, including transcription factors, ion channels, and enzymes, thereby modulating their activity. A key substrate of PKA in neurons is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in learning, memory, and neuronal survival.

Epac-Mediated Signaling

Epac is a guanine nucleotide exchange factor (GEF) for the small G-protein Rap1. The binding of cAMP to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap1. Activated Rap1, in turn, influences a variety of cellular processes, including cell adhesion, proliferation, and differentiation. In neurons, the Epac-Rap1 pathway has been implicated in neurite outgrowth and synaptic plasticity.

Research suggests that PKA and Epac can have both distinct and synergistic effects downstream of cAMP elevation. For instance, in the context of neurite outgrowth, some studies indicate that Epac activation is the primary driver, while PKA may have a modulatory or even inhibitory role at high cAMP concentrations.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Rolipram This compound Rolipram->PDE4 Inhibits PKA_active Active PKA (Catalytic Subunits) PKA->PKA_active Releases Epac_active Active Epac Epac->Epac_active Conformational Change CREB CREB PKA_active->CREB Phosphorylates Rap1 Rap1 Epac_active->Rap1 Activates Neuronal_Effects_PKA Neuronal Effects (e.g., Gene Transcription, Synaptic Plasticity) CREB->Neuronal_Effects_PKA Leads to Neuronal_Effects_Epac Neuronal Effects (e.g., Neurite Outgrowth, Cell Adhesion) Rap1->Neuronal_Effects_Epac Leads to G start Start prep_mem Prepare Neuronal Membranes start->prep_mem setup_assay Set up 96-well Plate: Membranes, [3H]-(R)-Rolipram, This compound prep_mem->setup_assay incubate Incubate at 30°C for 60 min setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end G start Start express_sensor Express FRET Sensor in Primary Neurons start->express_sensor prepare_cells Prepare Cells for Imaging express_sensor->prepare_cells setup_microscope Set up Microscope and Acquire Baseline Images prepare_cells->setup_microscope add_rolipram Add this compound setup_microscope->add_rolipram acquire_timelapse Acquire Time-Lapse Images add_rolipram->acquire_timelapse add_forskolin Add Forskolin (Positive Control) acquire_timelapse->add_forskolin analyze_data Analyze FRET Ratio Changes add_forskolin->analyze_data end End analyze_data->end

References

Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key enantioselective synthetic strategies for producing (S)-(+)-rolipram, a potent and selective phosphodiesterase IV (PDE IV) inhibitor. The document details prominent methodologies, including organocatalytic and continuous-flow syntheses, presenting comparative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Introduction

Rolipram, 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, is a significant molecule in medicinal chemistry, primarily investigated for its anti-inflammatory and antidepressant properties. The pharmacological activity resides predominantly in the (S)-enantiomer, making its stereoselective synthesis a critical area of research for therapeutic applications. This guide focuses on modern, efficient, and highly enantioselective routes to this compound.

Organocatalytic Asymmetric Michael Addition Approach

A highly effective strategy for the enantioselective synthesis of (S)-rolipram involves an organocatalyzed Michael addition of a malonate to a nitro-olefin. This approach is characterized by its operational simplicity and the use of metal-free catalysts.

Quantitative Data Summary
StepReactantsCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
Nitro-olefin Formation3-Cyclopentyloxy-4-methoxybenzaldehyde, NitromethaneAmmonium AcetateAcetic AcidReflux380 (2 steps)N/A
Michael AdditionDimethyl malonate, Nitro-olefinBifunctional thiourea catalyst (e.g., Takemoto catalyst) (10 mol%)Dichloromethane-20249694
Reduction and LactamizationMichael adductNickel Boride (in situ from NiCl₂·6H₂O, NaBH₄)Methanol0263 (overall)>99 (after recryst.)
Experimental Protocols

Step 1: Synthesis of (E)-1-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-nitroethene

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid is added nitromethane (1.5 eq) and ammonium acetate (1.2 eq). The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried under vacuum to afford the nitro-olefin as a yellow solid.

Step 2: Organocatalytic Michael Addition

To a solution of the nitro-olefin (1.0 eq) in dichloromethane at -20 °C is added dimethyl malonate (1.2 eq). The bifunctional thiourea organocatalyst (0.1 eq) is then added, and the reaction mixture is stirred at -20 °C for 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to yield the Michael adduct. The enantiomeric excess can be enhanced by recrystallization from a suitable solvent system like isopropanol.

Step 3: Reductive Cyclization to this compound

The purified Michael adduct (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C, and nickel(II) chloride hexahydrate (1.7 eq) is added, followed by the portion-wise addition of sodium borohydride (1.7 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then quenched with aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then subjected to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford this compound, which is further purified by recrystallization.

Signaling Pathway Diagram

organocatalytic_synthesis A 3-Cyclopentyloxy-4- methoxybenzaldehyde C Nitro-olefin Intermediate A->C B Nitromethane B->C E Michael Adduct C->E D Dimethyl Malonate D->E F This compound E->F Cat1 Ammonium Acetate Cat1->C Henry Reaction Cat2 Bifunctional Thiourea Catalyst Cat2->E Michael Addition Red NiCl2·6H2O, NaBH4 (Reduction/Lactamization) Red->F Reductive Cyclization

Organocatalytic synthesis of this compound.

Continuous-Flow Synthesis Using Heterogeneous Catalysts

Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. A multi-step continuous-flow synthesis of (S)-rolipram has been developed, utilizing packed-bed reactors with heterogeneous catalysts, thus avoiding the need for isolation of intermediates.[1][2][3][4][5]

Quantitative Data Summary
StepHeterogeneous CatalystMobile PhaseTemp. (°C)Residence TimeYield (%)ee (%)
Henry ReactionSilica-supported amineToluene solution of aldehyde and nitromethane75Varies>90N/A
Asymmetric Michael AdditionPolymer-supported chiral calcium catalystTHF solution of nitroalkene and dimethyl malonate0Varies~9594
Nitro Reduction/LactamizationPd/DMPSi-C (Palladium on dimethylpolysilane-carbon)Hydrogen gas in THF100Varies~85-
DecarboxylationSilica-supported carboxylic acidTHF solution of lactam ester120Varies~7096
Overall ----50 96
Experimental Protocols

General Setup: The continuous-flow system consists of a series of pumps delivering the reagent solutions through packed-bed columns containing the heterogeneous catalysts. The columns are temperature-controlled, and back-pressure regulators are used to maintain the desired pressure.

Step 1: Nitroalkene Formation (Henry Reaction)

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane in toluene is continuously pumped through a heated column (75 °C) packed with a silica-supported amine catalyst. The output stream containing the nitroalkene is directly fed into the next stage.

Step 2: Asymmetric Michael Addition

The nitroalkene stream is mixed with a solution of dimethyl malonate and a base (e.g., triethylamine) in THF and passed through a cooled column (0 °C) containing a polymer-supported chiral calcium catalyst. This catalyst is prepared from CaCl₂ and a polystyrene-immobilized pyridine-bisoxazoline (PyBOX) ligand.[1] The resulting stream contains the enantioenriched γ-nitro ester.

Step 3: Nitro Reduction and Lactamization

The γ-nitro ester solution is saturated with hydrogen gas and passed through a heated column (100 °C) packed with a dimethylpolysilane-modified palladium on carbon catalyst (Pd/DMPSi-C). This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the γ-lactam ester.[1]

Step 4: Decarboxylation

The effluent from the previous step, containing the γ-lactam ester, is passed through a final heated column (120 °C) packed with a silica-supported carboxylic acid. This promotes the hydrolysis of the ester and decarboxylation to yield this compound. The final product is collected, and the solvent is removed in vacuo. Purification is typically achieved by recrystallization.

Experimental Workflow Diagram

continuous_flow_synthesis cluster_start Starting Materials cluster_steps Flow Reactor Columns A 3-Cyclopentyloxy-4- methoxybenzaldehyde Step1 Column 1: Henry Reaction (Silica-Amine, 75°C) A->Step1 B Nitromethane B->Step1 C Dimethyl Malonate Step2 Column 2: Michael Addition (Chiral Ca-Catalyst, 0°C) C->Step2 Step1->Step2 Nitroalkene Step3 Column 3: Reduction/Lactamization (Pd/DMPSi-C, H₂, 100°C) Step2->Step3 γ-Nitro Ester Step4 Column 4: Decarboxylation (Silica-Acid, 120°C) Step3->Step4 Lactam Ester Final This compound Step4->Final

Continuous-flow synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various innovative strategies. The organocatalytic approach offers a metal-free and operationally simple method, yielding high enantioselectivity, which can be further enhanced by recrystallization. The continuous-flow synthesis represents a state-of-the-art manufacturing process, providing excellent control over reaction parameters and enabling a safe and scalable production of the target molecule without the isolation of intermediates. Both methodologies provide robust and efficient pathways for accessing this pharmacologically important compound, catering to different scales and requirements in research and drug development.

References

(S)-(+)-rolipram as a selective PDE4 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (S)-(+)-Rolipram as a Selective PDE4 Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective second-generation inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP). By elevating intracellular cAMP levels, rolipram modulates a variety of downstream signaling pathways, leading to a broad spectrum of anti-inflammatory, immunomodulatory, and neuroprotective effects. Its high selectivity, particularly for the PDE4A isoform, has made it an invaluable tool in pharmacological research to probe the function of the cAMP signaling cascade. Despite its promise in preclinical models for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and various neurological disorders, its clinical development has been impeded by a narrow therapeutic window and significant side effects, primarily nausea and emesis. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, selectivity, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for rolipram is the competitive inhibition of PDE4 enzymes. PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (5'-AMP).[1] This action terminates cAMP-mediated signaling. By inhibiting PDE4, rolipram prevents the degradation of cAMP, leading to its accumulation within the cell.[2]

Elevated cAMP levels activate downstream effector proteins, most notably Protein Kinase A (PKA).[3] Activated PKA phosphorylates a multitude of substrate proteins in the cytoplasm and nucleus. A key nuclear target is the cAMP Response Element-Binding protein (CREB).[4][5] Phosphorylation of CREB at Serine 133 enables the recruitment of transcriptional co-activators, leading to the expression of genes involved in processes such as neurogenesis, synaptic plasticity, and inflammation modulation.[3][6]

Beyond the canonical PKA-CREB pathway, rolipram's effects are mediated through other signaling cascades:

  • Anti-Inflammatory Signaling: Rolipram has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the activation of the transcription factor NF-κB.[1][7] This effect is partly mediated through the induction of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAP kinase, a key driver of inflammatory responses.[5][8]

  • Metabolic Regulation: Rolipram can activate the AMP-activated protein kinase (AMPK) and SIRT1 pathway, which is involved in metabolic regulation and mitochondrial biogenesis.[2][9]

Signaling Pathway Diagram

Rolipram_Mechanism_of_Action cluster_membrane cluster_cytoplasm cluster_nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Rolipram This compound Rolipram->PDE4 Inhibits MKP1 MKP-1 Rolipram->MKP1 Enhances Expression PKA_active PKA (Active) PKA->PKA_active NFkB_complex IκB-NF-κB PKA_active->NFkB_complex Inhibits Activation CREB CREB PKA_active->CREB Phosphorylates p38_MAPK p38 MAPK MKP1->p38_MAPK Dephosphorylates NFkB NF-κB Cytokines Pro-inflammatory Gene Transcription NFkB->Cytokines Promotes pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating PKA.

Quantitative Data: Inhibitory Profile and Selectivity

Rolipram exhibits high selectivity for the PDE4 enzyme family over other PDE families. Within the PDE4 family, it demonstrates a marked preference for specific isoforms, particularly PDE4A. This selectivity is crucial to its pharmacological profile. The inhibitory concentrations (IC50) against various PDE isoforms are summarized below.

Table 1: Rolipram IC50 Values for PDE Isoforms

PDE IsoformIC50 Value (nM)Reference(s)
PDE4A 3[4][5][9][10]
PDE4B 130[4][5][9][10]
PDE4D 240[4][5][9][10]
PDE3 100,000
PDE1 > 100,000
PDE2 > 100,000

The high affinity for PDE4A is thought to be responsible for many of its anti-inflammatory and cognitive-enhancing effects observed in preclinical models.[4] Conversely, the inhibition of PDE4D has been strongly linked to the dose-limiting side effects of nausea and emesis, which has been a major barrier to the clinical use of rolipram and other first- and second-generation PDE4 inhibitors.[11]

Experimental Protocols

Protocol: Determination of PDE4 Inhibitory Activity (IC50)

This protocol outlines a standard method for measuring the inhibitory activity of rolipram on PDE4 using a radioisotope-based assay, adapted from methodologies described in the literature.[7]

Objective: To determine the concentration of rolipram required to inhibit 50% of PDE4 enzymatic activity.

Materials:

  • Enzyme Source: Immunopurified or recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4D).

  • Substrate: [3H]-cAMP (Tritiated cAMP).

  • Inhibitor: this compound dissolved in DMSO to create a stock solution, with serial dilutions prepared in assay buffer.

  • Assay Buffer: Tris-HCl buffer (e.g., 40 mM, pH 7.5) containing MgCl2 (e.g., 10 mM) and a protein stabilizer like BSA.

  • Stop Solution: A solution to terminate the enzymatic reaction (e.g., 0.1 M HCl).

  • Separation Medium: Neutral alumina columns or snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine for separation by chromatography.

  • Scintillation Cocktail and Counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a specific concentration of rolipram (or vehicle control - DMSO), and the PDE4 enzyme solution. Pre-incubate for 10-15 minutes at 30°C.

  • Initiation: Start the reaction by adding [3H]-cAMP (typically at a concentration near the Km of the enzyme, e.g., 1 µM).

  • Incubation: Incubate the reaction mixture for a fixed time (e.g., 15-30 minutes) at 30°C. Ensure the reaction is within the linear range of product formation.

  • Termination: Stop the reaction by adding the stop solution.

  • Product Separation:

    • Apply the reaction mixture to a prepared neutral alumina column.

    • Wash the column with buffer to remove unreacted [3H]-cAMP.

    • Elute the product, [3H]-5'-AMP (or its converted form, [3H]-adenosine), from the column.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of hydrolyzed cAMP.

  • Data Analysis:

    • Calculate the percentage of inhibition for each rolipram concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the rolipram concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Workflow for PDE4 Inhibition Assay

PDE4_Inhibition_Workflow start Start prep Prepare Rolipram Serial Dilutions start->prep mix Combine Assay Buffer, PDE4 Enzyme, and Rolipram prep->mix pre_incubate Pre-incubate (15 min, 30°C) mix->pre_incubate initiate Initiate Reaction with [3H]-cAMP pre_incubate->initiate incubate Incubate (15-30 min, 30°C) initiate->incubate terminate Terminate Reaction with Stop Solution incubate->terminate separate Separate Product from Substrate (Alumina Column) terminate->separate quantify Quantify Product via Scintillation Counting separate->quantify analyze Plot Dose-Response Curve and Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of rolipram against PDE4.

Protocol: Measurement of CREB Phosphorylation in U937 Cells

This protocol describes a cell-based assay to measure the downstream effects of rolipram on a key signaling node, CREB, in a relevant cell line.[4]

Objective: To quantify the increase in phosphorylated CREB (pCREB) in U937 monocytic cells following treatment with rolipram.

Materials:

  • Cell Line: U937 human monocytic cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Inhibitor: this compound dissolved in DMSO.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE equipment and reagents.

  • Western Blotting equipment and reagents.

  • Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

Methodology:

  • Cell Culture: Culture U937 cells in suspension to the desired density (e.g., 1 x 10^6 cells/mL).

  • Treatment: Aliquot cells into tubes and treat with various concentrations of rolipram (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells on ice using lysis buffer.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE: Normalize protein samples to the same concentration, add Laemmli buffer, boil, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for phospho-CREB overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total CREB.

  • Data Analysis: Perform densitometry analysis on the bands to quantify the ratio of pCREB to total CREB for each treatment condition.

Workflow for Cell-Based pCREB Assay

pCREB_Workflow start Culture U937 Cells treat Treat Cells with Rolipram or Vehicle start->treat lyse Lyse Cells and Quantify Protein treat->lyse sds Separate Proteins via SDS-PAGE lyse->sds transfer Transfer Proteins to Membrane sds->transfer block Block Membrane transfer->block probe_pcreb Probe with Primary Ab (anti-pCREB) block->probe_pcreb probe_secondary Probe with Secondary Ab (HRP-conjugated) probe_pcreb->probe_secondary detect Detect Signal with Chemiluminescence probe_secondary->detect reprobe Strip and Re-probe for Total CREB (Normalization) detect->reprobe analyze Densitometry Analysis (pCREB / Total CREB) reprobe->analyze end End analyze->end

Caption: Workflow for measuring rolipram-induced CREB phosphorylation.

Therapeutic Potential and Clinical Limitations

The ability of rolipram to elevate cAMP in immune and neural cells has positioned it as a compound of interest for a wide range of diseases. In preclinical studies, it has demonstrated efficacy in models of:

  • Inflammatory Diseases: Asthma, COPD, and psoriasis.[8][12]

  • Neurological and Psychiatric Disorders: Depression, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[2][6][13]

  • Neuropathic Pain: Including chemotherapy-induced neuropathy.[1]

However, the translation of this compound to clinical use has been unsuccessful. A clinical trial for multiple sclerosis was conducted but highlighted tolerability issues.[13][14] The primary obstacle is its narrow therapeutic index, with severe dose-limiting side effects that include nausea, vomiting, and headaches.[6][9] These adverse effects are largely attributed to the inhibition of the PDE4D isoform, which is expressed in brain regions that control the emetic reflex.[11] Consequently, rolipram is predominantly used as a reference compound and research tool to validate PDE4 as a therapeutic target, while drug development efforts have shifted towards creating isoform-selective inhibitors (e.g., PDE4B-selective) or second-generation compounds with a better therapeutic window.[11][12]

Conclusion

This compound is a foundational pharmacological tool whose study has been instrumental in understanding the complex roles of PDE4 and cAMP signaling in health and disease. Its high potency and well-characterized selectivity profile, particularly its strong inhibition of the PDE4A isoform, make it an excellent probe for dissecting cAMP-mediated pathways. While its clinical utility is limited by significant side effects linked to PDE4D inhibition, the knowledge gained from rolipram research continues to guide the development of new generations of PDE4 inhibitors with improved safety profiles for treating a host of inflammatory and neurological conditions.

References

The Stereospecific Landscape of Rolipram: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been a cornerstone in the study of cAMP signaling and its role in a myriad of physiological and pathological processes. As a chiral molecule, rolipram exists as two enantiomers, (R)-(-)-rolipram and (S)-(+)-rolipram, which exhibit distinct biological activities. This in-depth technical guide provides a comprehensive overview of the stereospecific actions of rolipram enantiomers, focusing on their differential inhibition of PDE4, the downstream signaling consequences, and the resulting effects in both in vitro and in vivo models. This document is intended to be a valuable resource for researchers in pharmacology, neuroscience, and immunology, as well as professionals engaged in the development of novel therapeutics targeting the cAMP signaling cascade.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular functions, including inflammation, neurotransmission, and memory formation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it. The PDE4 family of enzymes is specific for the hydrolysis of cAMP and is a key regulator of cAMP signaling in many cell types, making it an attractive therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neurological conditions.

Rolipram was one ofthe first selective PDE4 inhibitors to be extensively studied. Its chiral nature, with a single stereocenter, gives rise to (R) and (S) enantiomers. It has been consistently demonstrated that the biological activity of rolipram resides primarily in its (-)-enantiomer, which is now known to be the (R)-enantiomer. This guide will delve into the quantitative differences in the biological activities of these enantiomers, provide detailed methodologies for their assessment, and illustrate the key signaling pathways they modulate.

Quantitative Analysis of Rolipram Enantiomer Activity

The differential activity of rolipram enantiomers is most pronounced in their inhibition of PDE4. The (R)-enantiomer is significantly more potent than the (S)-enantiomer. This stereoselectivity is also observed in cellular and in vivo studies.

Table 1: In Vitro Inhibition of PDE4 by Rolipram Enantiomers

CompoundTargetIC50 (nM)Source
(R,S)-RolipramPDE4A3[1]
(R,S)-RolipramPDE4B130[1]
(R,S)-RolipramPDE4D240[1]
(R)-(-)-RolipramCytosolic PDE4 (human monocytes)~100[2]
This compoundCytosolic PDE4 (human monocytes)~300[2]

Table 2: Cellular Activity of Rolipram Enantiomers

AssayCell TypeCompoundPotency (IC50/EC50, nM)Source
cAMP AccumulationHuman Monocytes(R)-(-)-Rolipram289[2]
This compound1356[2]
TNFα Release InhibitionHuman Monocytes(R)-(-)-Rolipram397[2]
This compound2067[2]

Table 3: In Vivo Behavioral Effects of Rolipram Enantiomers in Rodents

Behavioral TestSpeciesCompoundMinimum Effective Dose (mg/kg)Source
Attenuation of Scopolamine-Induced Deficits (8-Arm Radial Maze)Rat(-)-Rolipram0.01-0.02[3]
(+/-)-Rolipram0.02-0.2[3]
(+)-Rolipram20-50[3]
Attenuation of Scopolamine-Induced Deficits (Passive Avoidance)Rat(-)-Rolipram0.01-0.02[3]
(+/-)-Rolipram0.02-0.1[3]
(+)-Rolipram2[3]
Induction of HypothermiaMouseRolipram0.04[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of rolipram enantiomers.

PDE4 Enzyme Inhibition Assay (Two-Step Radioassay)

This protocol is adapted from a method for measuring cAMP-specific phosphodiesterase activity.

Materials:

  • Buffer A: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM 2-mercaptoethanol.

  • [³H]-cAMP stock solution.

  • Unlabeled cAMP.

  • Snake venom (from Crotalus atrox).

  • Dowex AG1-X8 resin.

  • Scintillation fluid.

  • Rolipram enantiomers (dissolved in DMSO).

  • Source of PDE4 enzyme (e.g., cell lysate, purified protein).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Buffer A, the PDE4 enzyme source, and the desired concentration of the rolipram enantiomer or vehicle (DMSO). The final volume should be 90 µl. Pre-incubate for 10 minutes at 30°C.

  • Initiation of Reaction: Start the reaction by adding 10 µl of a solution containing [³H]-cAMP and unlabeled cAMP to achieve the desired final cAMP concentration and specific activity.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that the reaction is in the linear range (typically 10-20 minutes).

  • Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.

  • Conversion to Adenosine: Cool the tubes on ice. Add 10 µl of snake venom solution (1 mg/ml) to each tube to convert the [⁵'AMP] to adenosine. Incubate for 10 minutes at 30°C.

  • Separation of Products: Add 400 µl of a 1:3 slurry of Dowex AG1-X8 resin to each tube to bind the unreacted cAMP.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of cAMP hydrolyzed and determine the IC50 values for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular cAMP Accumulation Assay

This protocol describes a method to measure intracellular cAMP levels in response to PDE4 inhibition.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Forskolin (adenylyl cyclase activator).

  • Rolipram enantiomers.

  • cAMP assay kit (e.g., ELISA-based or luminescence-based).

  • Lysis buffer.

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: On the day of the assay, remove the culture medium and replace it with serum-free medium containing the desired concentration of the rolipram enantiomer or vehicle. Incubate for 30 minutes at 37°C.

  • Stimulation: Add forskolin to a final concentration of 10 µM to stimulate cAMP production. Incubate for an additional 15 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and adding the lysis buffer provided with the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in each well.

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Calculate the EC50 values for each enantiomer by plotting the fold-increase in cAMP against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This protocol outlines a method for a competition binding assay using [³H]-(R)-rolipram to determine the binding affinity of the enantiomers.

Materials:

  • Rat brain membranes (prepared from cortex or striatum).

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

  • [³H]-(R)-rolipram.

  • Unlabeled (R)-rolipram and (S)-rolipram.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, [³H]-(R)-rolipram (at a concentration close to its Kd), and varying concentrations of the unlabeled rolipram enantiomers.

  • Tissue Addition: Add the rat brain membrane preparation to each well to initiate the binding reaction. The total assay volume is typically 250 µl.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled rolipram) from the total binding. Calculate the Ki values for each enantiomer using the Cheng-Prusoff equation.

In Vivo Assessment of Hypothermia in Mice

This protocol describes a method to measure the hypothermic effect of rolipram enantiomers.

Materials:

  • Male C57BL/6 mice.

  • Rolipram enantiomers dissolved in a suitable vehicle (e.g., 5% DMSO and 5% Cremophor EL in PBS).

  • Rectal probe thermometer.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.

  • Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe thermometer.

  • Drug Administration: Administer the rolipram enantiomer or vehicle via intraperitoneal (i.p.) injection.

  • Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. Compare the effects of the different enantiomers and doses.

Passive Avoidance Test in Rats

This protocol details a method to assess the effects of rolipram enantiomers on learning and memory.

Materials:

  • Male Wistar rats.

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber).

  • Scopolamine (to induce memory impairment).

  • Rolipram enantiomers.

Procedure:

  • Drug Administration: Administer the rolipram enantiomer or vehicle, followed by scopolamine (or its vehicle), at appropriate times before the training session.

  • Training (Acquisition Trial): Place the rat in the light compartment of the apparatus. When the rat enters the dark compartment, deliver a mild footshock (e.g., 0.5 mA for 2 seconds).

  • Retention Test: 24 hours after the training session, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the different treatment groups to assess the effects of the rolipram enantiomers on memory consolidation.

Signaling Pathways Modulated by Rolipram Enantiomers

The primary mechanism of action of rolipram is the inhibition of PDE4, which leads to an elevation of intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding protein (CREB). The differential potency of the rolipram enantiomers in inhibiting PDE4 directly translates to their differential ability to activate this canonical pathway.

The Canonical cAMP-PKA-CREB Signaling Pathway

cAMP_PKA_CREB Rolipram (R)-Rolipram (S)-Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibition ((R) > (S)) cAMP cAMP PDE4->cAMP Hydrolysis PKA PKA (inactive) cAMP->PKA Activation PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylation pCREB p-CREB Gene Gene Transcription pCREB->Gene Activation

Caption: The cAMP-PKA-CREB signaling pathway initiated by rolipram.

Experimental Workflow for Assessing PDE4 Inhibition

PDE4_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - PDE4 Enzyme - [3H]-cAMP - Rolipram Enantiomers start->prepare_reagents reaction Incubate Enzyme, Inhibitor, and [3H]-cAMP prepare_reagents->reaction stop_reaction Terminate Reaction reaction->stop_reaction separation Separate [3H]-AMP from [3H]-cAMP stop_reaction->separation quantify Quantify [3H]-AMP (Scintillation Counting) separation->quantify analyze Calculate IC50 Values quantify->analyze

Caption: Workflow for a PDE4 enzyme inhibition assay.

Crosstalk with Other Signaling Pathways

The elevation of cAMP by rolipram can also influence other major signaling pathways, leading to a complex network of intracellular events.

Crosstalk_Signaling Rolipram (R)-Rolipram PDE4 PDE4 Rolipram->PDE4 cAMP cAMP PDE4->cAMP PKA PKA cAMP->PKA IKK IKK PKA->IKK Inhibition Raf Raf PKA->Raf Inhibition/ Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Differentiation ERK->Cell_Growth

Caption: Crosstalk between cAMP and the NF-κB and MAPK pathways.

Conclusion

The enantiomers of rolipram exhibit a pronounced stereospecificity in their biological activity, with the (R)-enantiomer being the more potent inhibitor of phosphodiesterase 4. This differential potency is the foundation for their varied effects on cAMP signaling and subsequent cellular and physiological responses. This technical guide has provided a comprehensive summary of the quantitative data, detailed experimental protocols for the assessment of these activities, and a visual representation of the key signaling pathways involved. A thorough understanding of the distinct actions of each rolipram enantiomer is crucial for the rational design and development of next-generation PDE4 inhibitors with improved therapeutic profiles and reduced side effects. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of modulating the cAMP signaling pathway.

References

(S)-(+)-Rolipram for Neuroprotection Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: (S)-(+)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been extensively utilized in preclinical research as a potent neuroprotective agent. By preventing the degradation of cyclic adenosine monophosphate (cAMP), rolipram activates multiple downstream signaling cascades that collectively enhance synaptic plasticity, mitigate neuroinflammation, inhibit neuronal apoptosis, and promote cellular survival. This document provides an in-depth technical overview of rolipram's mechanism of action, a summary of its efficacy in various models of neurological disorders, detailed experimental protocols, and a discussion of its therapeutic limitations and future outlook for the class of PDE4 inhibitors. While rolipram itself is not clinically viable due to a narrow therapeutic window and severe side effects, it remains a critical tool for elucidating the neuroprotective potential of cAMP signaling modulation.[1]

Core Mechanism of Action

Rolipram exerts its neuroprotective effects primarily through the inhibition of PDE4, the predominant PDE isozyme in neurons and immune cells responsible for hydrolyzing cAMP.[2][3] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that activates several key signaling pathways.

The cAMP/PKA/CREB Signaling Pathway

The canonical pathway activated by elevated cAMP involves Protein Kinase A (PKA).

  • PDE4 Inhibition: Rolipram selectively binds to and inhibits PDE4, preventing the conversion of cAMP to AMP.[1]

  • cAMP Accumulation: Intracellular cAMP levels rise.

  • PKA Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[4]

  • CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at the Ser-133 residue.[4]

  • Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators to promote the expression of genes crucial for neuroprotection, synaptic plasticity, and neurogenesis, including Brain-Derived Neurotrophic Factor (BDNF).[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylate Cyclase cAMP cAMP (Increased) AC->cAMP Synthesis ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA (Active) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) Genes Neuroprotective & Plasticity Genes (e.g., BDNF) pCREB->Genes Promotes Transcription

Caption: The core cAMP/PKA/CREB signaling pathway modulated by Rolipram.
Modulation of Neuroinflammation and Apoptosis

Rolipram's neuroprotective capacity is strongly linked to its potent anti-inflammatory and anti-apoptotic effects.

  • Anti-Inflammatory Action: By elevating cAMP, rolipram inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. This leads to a dose-dependent reduction in the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][6][7]

  • Anti-Apoptotic Action: Rolipram treatment has been shown to modulate the balance of the Bcl-2 family of proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the intrinsic apoptosis pathway.[5][6]

G cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis Rolipram This compound cAMP cAMP ↑ Rolipram->cAMP NFkB NF-κB Activation cAMP->NFkB Inhibits Bax Bax Expression cAMP->Bax Inhibits Bcl2 Bcl-2 Expression cAMP->Bcl2 Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Neuron Neuronal Apoptosis Bax->Neuron Promotes Bcl2->Neuron Inhibits

Caption: Rolipram's anti-inflammatory and anti-apoptotic mechanisms.
Emerging Signaling Pathways

Recent research has uncovered additional pathways through which rolipram may confer neuroprotection:

  • cAMP/EPAC Pathway: Elevated cAMP can also activate the Exchange Protein Directly Activated by cAMP (EPAC), a PKA-independent mechanism that can influence downstream targets like the ERK signaling pathway, contributing to synaptic plasticity.[5][8][9]

  • cAMP/AMPK/SIRT1 Pathway: In models of intracerebral hemorrhage, rolipram has been shown to activate a pathway involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which helps preserve cellular energy homeostasis and reduce neuronal damage.[10][11]

  • Proteasome Activation: Studies in tauopathy models suggest rolipram can enhance the activity of the 26S proteasome, the brain's "garbage disposal" system, promoting the clearance of toxic protein aggregates like hyperphosphorylated tau.[5]

Quantitative Data Summary

The efficacy of rolipram has been quantified across various in vitro and in vivo models. The following tables summarize key data points.

Table 1: In Vitro Inhibitory Activity of Rolipram

Target Cell/Assay Type IC50 Value Reference(s)
PDE4A Immunopurified human ~3 nM [2][12]
PDE4B Immunopurified human ~130 nM [2][12]
PDE4D Immunopurified human ~240 nM [2][12]
TNF-α Production LPS-stimulated J774 cells 25.9 nM [2]
p38 MAPK Phosphorylation IFN-γ-stimulated U937 cells ~290 nM [2][12]

| CREB Phosphorylation | U937 cells | High affinity: ~1 nMLow affinity: ~120 nM |[2][12] |

Table 2: Efficacy of Rolipram in Animal Models of Neurodegeneration

Model Species Dosage & Route Key Findings Reference(s)
Alzheimer's Disease (APP/PS1) Mouse Not specified Improved LTP, synaptic transmission, and memory for at least 2 months post-treatment. [13]
Alzheimer's Disease (Aβ infusion) Rat 0.1, 0.25, 0.5 mg/kg/day, i.p. Dose-dependently reversed memory deficits; increased pCREB and Bcl-2, decreased NF-κB and Bax. [6]
Alzheimer's Disease (APP/PS1/tau) Mouse 1.25 mg/kg/day for 10 days, i.p. Attenuated cognitive decline and depression-like behaviors; reduced Aβ, tau phosphorylation, and neuroinflammation. [5][9]

| Chemotherapy-Induced Neuropathic Pain | Rat | 3 mg/kg, i.p. | Reversed mechanical hyperalgesia; decreased levels of p-NFκB, TNF-α, and IL-1β in the dorsal root ganglion. |[3] |

Table 3: Efficacy of Rolipram in Models of Acute CNS Injury

Model Species Dosage & Route Key Findings Reference(s)
Ischemic Stroke (tMCAO) Mouse 10 mg/kg, i.p. (2h post-tMCAO) Reduced infarct volume by 50%; improved clinical scores; maintained BBB integrity. [7]
Ischemic Stroke (tMCAO) Rat 1.0 mg/kg, i.p. (twice daily) Improved sensorimotor function (beam-walking test). [14]
Intracerebral Hemorrhage Mouse Not specified Reduced brain edema, BBB leakage, and neuronal apoptosis; activated cAMP/AMPK/SIRT1 pathway. [10][11]
Spinal Cord Injury (Contusion) Rat 1.0 mg/kg, s.c. (1h post-injury) Optimal dose for preserving neurons and axons; increased neuronal preservation by up to 67% over vehicle. [15][16]

| Spinal Cord Injury (Contusion) | Rat | 0.5 mg/kg, s.c. | Optimal dose for oligodendrocyte preservation (167% increase over injury only). |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common protocols used in rolipram studies.

Alzheimer's Disease Model: APP/PS1/tau Transgenic Mice

This model recapitulates key features of Alzheimer's disease, including amyloid plaques, tau pathology, and cognitive deficits.

  • Animals: 10-month-old APP/PS1/tau triple transgenic mice are often used.[5][9]

  • Treatment Protocol: Mice receive daily intraperitoneal (i.p.) injections of rolipram (e.g., 1.25 mg/kg) or a vehicle control for a period of 10-24 days.[5][17]

  • Behavioral Assessment: A battery of tests is performed to assess different cognitive and affective domains, including the Morris Water Maze (for spatial learning and memory), Open Field Test (for locomotor activity), and Forced Swim Test (for depression-like behavior).[17]

  • Tissue Analysis: Following behavioral testing, animals are euthanized, and brain tissue (hippocampus and prefrontal cortex) is collected for biochemical analysis, including Western blotting for Aβ, p-tau, pCREB, and inflammatory markers, and immunohistochemistry for neuronal survival and gliosis.[5][9]

Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used method to simulate ischemic stroke.[18]

  • Animals: Adult male mice or rats.

  • Surgical Protocol: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 60 minutes) typically using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.[7]

  • Treatment Protocol: Rolipram (e.g., 10 mg/kg) or vehicle is administered (i.p. or i.v.) at a clinically relevant time point, such as 2 hours after the onset of ischemia.[7]

  • Outcome Measures:

    • Neurological Score: Clinical deficits are assessed at various time points (e.g., 24 hours) using a standardized scoring system.[7]

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of the ischemic lesion.[7]

    • BBB Integrity: Assessed by measuring Evans blue dye extravasation or by Western blot for tight junction proteins (e.g., occludin, claudin-5).[7]

G cluster_setup Phase 1: Model Induction & Treatment cluster_assess Phase 2: Functional Assessment cluster_analysis Phase 3: Ex Vivo Analysis Induction Induce CNS Injury (e.g., tMCAO Surgery) Randomize Randomize Animals Induction->Randomize Treat_R Administer Rolipram (Specified Dose & Route) Randomize->Treat_R Treatment Group Treat_V Administer Vehicle Control Randomize->Treat_V Control Group Behavior Behavioral Testing (e.g., Morris Water Maze, Neurological Scoring) Treat_R->Behavior Treat_V->Behavior Euthanize Euthanize & Collect Tissue (e.g., Brain, Spinal Cord) Behavior->Euthanize Histo Histology & Immunohistochemistry (e.g., Infarct Volume, Cell Counts) Euthanize->Histo Biochem Biochemical Assays (e.g., Western Blot, ELISA) Euthanize->Biochem

Caption: General experimental workflow for a preclinical Rolipram study.

Challenges and Future Directions

Despite its robust efficacy in preclinical models, this compound itself failed to reach the market.[1]

  • Narrow Therapeutic Window: The primary obstacle for rolipram's clinical translation is its severe dose-limiting side effects, most notably nausea and emesis.[1]

  • Clinical Trial Outcomes: A phase I/II trial in multiple sclerosis (MS) was terminated early due to poor tolerability and a lack of efficacy, with some evidence suggesting it may have even increased inflammatory activity in patients.[1][19]

These challenges have shifted the focus of drug development towards second-generation PDE4 inhibitors with improved side-effect profiles. The extensive preclinical data for rolipram, however, provides a strong mechanistic rationale for continuing to pursue this target. Future research aims to develop inhibitors that are selective for specific PDE4 isoforms (A, B, or D) that may be more critically involved in neuroprotection while having less influence on the pathways that cause adverse effects.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the neuroprotective roles of the cAMP signaling pathway. Through its inhibition of PDE4, it activates a multifaceted defense mechanism involving the PKA/CREB pathway, suppression of neuroinflammation, and inhibition of apoptosis. While its clinical utility is precluded by significant side effects, the wealth of data generated from rolipram studies continues to guide and validate the development of novel, safer PDE4 inhibitors as potential therapeutics for Alzheimer's disease, stroke, and other devastating neurological disorders.

References

The Rise and Fall of a Pioneer: A Technical Guide to the Discovery and Development of Rolipram as an Antidepressant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, emerged in the early 1990s as a promising novel antidepressant. Its unique mechanism of action, targeting the cyclic adenosine monophosphate (cAMP) signaling pathway, offered a departure from the then-dominant monoaminergic antidepressants. This technical guide provides an in-depth review of the discovery, development, and eventual discontinuation of rolipram for the treatment of major depressive disorder. We delve into its mechanism of action, preclinical evidence, and clinical trial data, presenting quantitative findings in structured tables and detailing key experimental methodologies. Furthermore, we visualize the core signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive understanding of this pioneering therapeutic agent. Despite its ultimate failure to reach the market due to a narrow therapeutic window and significant side effects, the story of rolipram provides valuable lessons and continues to inform the development of next-generation PDE4 inhibitors for a range of therapeutic indications.

Introduction: A Novel Approach to Antidepressant Therapy

The development of rolipram by Schering AG marked a significant shift in antidepressant drug discovery.[1] Moving beyond the direct modulation of neurotransmitter levels, rolipram's mechanism centered on the intracellular signaling cascades believed to be dysregulated in depression. The hypothesis was that by inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in neurons and immune cells, rolipram could potentiate cAMP signaling, leading to downstream effects that alleviate depressive symptoms.[2] This approach was based on the growing understanding of the role of cellular plasticity and neurogenesis in the pathophysiology of depression, processes known to be influenced by the cAMP pathway.

Mechanism of Action: Targeting the cAMP Signaling Pathway

Rolipram exerts its pharmacological effects by selectively inhibiting PDE4, an enzyme that hydrolyzes cAMP to 5'-AMP.[2] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3] Activated PKA then phosphorylates and activates the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[4][5] The potentiation of this signaling cascade in key brain regions, such as the hippocampus, was proposed to be the primary driver of rolipram's antidepressant effects.[4]

Rolipram_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP 5AMP 5'-AMP cAMP->5AMP Hydrolyzes PKA PKA (inactive) cAMP->PKA Activates PDE4 PDE4 PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Rolipram Rolipram Rolipram->PDE4 Inhibits

Figure 1: Rolipram's Mechanism of Action on the cAMP Signaling Pathway.

Preclinical Development

In Vitro PDE4 Inhibition

Rolipram demonstrated potent and selective inhibition of PDE4 isoforms. The inhibitory concentrations (IC50) varied across the different PDE4 subtypes, with particularly high affinity for PDE4A.[2]

PDE4 IsoformRolipram IC50 (nM)
PDE4A~3
PDE4B~130
PDE4D~240
Table 1: Rolipram Inhibitory Concentration (IC50) for PDE4 Isoforms.[2]
Animal Models of Depression

Rolipram showed consistent antidepressant-like effects in various rodent models of depression.

In the FST, a widely used screening tool for antidepressants, rolipram administration significantly reduced the immobility time in mice and rats, suggesting an antidepressant-like effect. This is interpreted as a reduction in "behavioral despair."

Forced_Swim_Test_Workflow Start Start Drug_Admin Administer Rolipram or Vehicle Start->Drug_Admin Acclimation Acclimation Period Drug_Admin->Acclimation FST Place Mouse in Water Cylinder (6 minutes) Acclimation->FST Record Record Behavior (Video) FST->Record Analysis Score Immobility Time (last 4 minutes) Record->Analysis End End Analysis->End

Figure 2: Experimental Workflow for the Forced Swim Test.

The CMS model aims to induce a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors over several weeks. Rolipram treatment was effective in reversing the CMS-induced deficits in sucrose preference, a measure of anhedonia.

Clinical Development

Phase II Studies

An open-label Phase II study involving 10 patients with major depression, many of whom were refractory to other treatments, showed that five patients had a good to very good improvement in their depressive symptoms.[1] Notably, the antidepressant effects were observed within 2-4 days of treatment.[1]

A multicenter, double-blind, dose-finding study was conducted in 58 hospitalized patients with major depressive disorder.[6] The results suggested a potential U-shaped dose-response curve, with the 0.50 mg three times daily (t.i.d.) dosage showing the most significant therapeutic effect compared to 0.25 mg and 1.00 mg t.i.d.[6]

Dosage (t.i.d.)Number of PatientsOutcome
0.25 mg19Efficacy similar to placebo
0.50 mg20Superior efficacy
1.00 mg19Inferior to 0.50 mg
Table 2: Summary of a Dose-Finding Clinical Trial of Rolipram in Major Depressive Disorder.[6]
Comparative Clinical Trials

A double-blind, randomized controlled trial compared rolipram to the tricyclic antidepressant imipramine in 64 inpatients with major depressive disorder.[7] While both drugs showed efficacy, imipramine was found to be superior to rolipram by the end of the study.[7]

Treatment GroupNumber of PatientsKey Finding
Rolipram32Effective, but less so than imipramine
Imipramine32Statistically superior to rolipram
Table 3: Comparison of Rolipram and Imipramine in a Double-Blind Clinical Trial.[7]
Side Effects and Discontinuation

The clinical development of rolipram was ultimately halted due to its narrow therapeutic window.[1] At doses required for a robust antidepressant effect, patients experienced significant gastrointestinal side effects, most notably nausea and vomiting.[7] This dose-limiting toxicity prevented the administration of higher, potentially more effective, doses.

Side EffectRolipramImipramine
NauseaProminentLess frequent
VomitingFrequentInfrequent
Anticholinergic EffectsMinimalProminent
Table 4: Predominant Side Effects of Rolipram and Imipramine in Clinical Trials.[7]

Experimental Protocols

PDE4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of rolipram on PDE4 enzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE4 isoforms (A, B, D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

  • Substrate: [³H]-cAMP is used as the substrate for the enzymatic reaction.

  • Assay Buffer: A standard buffer containing Tris-HCl, MgCl₂, and bovine serum albumin is used.

  • Procedure: a. The purified PDE4 enzyme is incubated with varying concentrations of rolipram in the assay buffer. b. The enzymatic reaction is initiated by the addition of [³H]-cAMP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is terminated by the addition of a stop solution (e.g., boiling water bath followed by snake venom nucleotidase). e. The amount of [³H]-adenosine produced is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of rolipram that inhibits 50% of the enzyme activity, is calculated by non-linear regression analysis of the dose-response curve.

Murine Forced Swim Test

Objective: To assess the antidepressant-like activity of rolipram in mice.

Methodology:

  • Animals: Male C57BL/6 mice are typically used.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: a. Mice are administered rolipram (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test. b. Each mouse is individually placed in the cylinder of water for a 6-minute session. c. The entire session is recorded by a video camera. d. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Chronic Mild Stress (CMS) Model in Rats

Objective: To evaluate the ability of rolipram to reverse stress-induced anhedonia in rats.

Methodology:

  • Animals: Male Wistar rats are commonly used.

  • Stress Protocol: For a period of 4-8 weeks, rats are subjected to a variable sequence of mild, unpredictable stressors. These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Soiled cage (200 ml of water in sawdust bedding)

    • Paired housing with a different partner

    • Periods of food or water deprivation

    • Reversal of the light/dark cycle

  • Sucrose Preference Test: a. At baseline and weekly during the stress protocol, rats are deprived of food and water for a period (e.g., 14 hours). b. They are then presented with two pre-weighed bottles, one containing a 1% sucrose solution and the other containing water, for 1 hour. c. The consumption of each liquid is measured by weighing the bottles. d. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.

  • Rolipram Treatment: After the induction of anhedonia (a significant decrease in sucrose preference), rats are treated daily with rolipram (e.g., 0.5-2 mg/kg, orally) or vehicle for a period of 2-4 weeks, while the stress protocol continues.

  • Data Analysis: Sucrose preference is monitored weekly, and the data are analyzed to determine if rolipram treatment reverses the stress-induced decrease in sucrose preference compared to the vehicle-treated group.

Challenges and Future Directions

The story of rolipram highlights a critical challenge in drug development: translating preclinical efficacy into a clinically viable therapeutic with an acceptable safety profile. While rolipram's mechanism of action was sound and its antidepressant effects were demonstrated in early clinical trials, its dose-limiting side effects ultimately led to its discontinuation for depression.

However, the research on rolipram has not been in vain. It served as a crucial proof-of-concept for the potential of PDE4 inhibitors in treating central nervous system disorders. The lessons learned from rolipram's development have spurred the creation of second-generation PDE4 inhibitors with improved side-effect profiles. These newer compounds, with greater selectivity for specific PDE4 isoforms or different pharmacokinetic properties, are being investigated for a range of conditions, including cognitive disorders, inflammatory diseases, and respiratory illnesses. The legacy of rolipram, therefore, lies not in its own clinical success, but in the foundation it laid for a promising class of therapeutic agents.

References

(S)-(+)-Rolipram and its Impact on Cyclic AMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, serves as a critical tool in neuroscience and inflammatory disease research due to its potent ability to modulate cyclic adenosine monophosphate (cAMP) signaling. By inhibiting the enzymatic degradation of cAMP, this compound elevates intracellular cAMP levels, thereby activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This guide provides an in-depth technical overview of the molecular mechanisms of this compound, quantitative data on its effects, detailed experimental protocols for studying cAMP signaling, and visualizations of the involved pathways.

Introduction: The Role of cAMP and Phosphodiesterase-4

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes, including gene transcription, metabolism, and cell survival.[1] The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] The PDE superfamily comprises 11 families, with PDE4 being the predominant enzyme responsible for cAMP hydrolysis in the central nervous system and immune cells.[3][4][5]

This compound is a selective inhibitor of PDE4, which prevents the conversion of cAMP to the inactive 5'-AMP, thereby increasing intracellular cAMP levels.[2][4] This elevation in cAMP triggers the activation of downstream signaling cascades, primarily through PKA and EPAC, leading to a multitude of cellular responses.[6][7][8]

Mechanism of Action of this compound

This compound exerts its effects by binding to the catalytic site of PDE4 enzymes. PDE4 exists in different isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), and rolipram exhibits differential affinity for these isoforms.[9][10] Notably, rolipram binds with higher affinity to a conformational state of PDE4 known as the high-affinity rolipram binding state (HARBS), which is associated with many of the therapeutic and side effects of the compound.[11][12][13] The less active (R)-enantiomer of rolipram has a 10-20 fold tighter binding affinity than the (S)-enantiomer.[14]

The inhibition of PDE4 by this compound leads to an accumulation of cAMP, which then activates its primary downstream effectors:

  • Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA leads to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a multitude of substrate proteins, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[2][7]

  • Exchange Protein directly Activated by cAMP (EPAC): cAMP can also directly bind to and activate EPAC, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. The EPAC pathway is involved in various cellular processes, including cell adhesion, secretion, and apoptosis.[4][6][8]

The sustained elevation of cAMP due to PDE4 inhibition can lead to diverse physiological outcomes, including anti-inflammatory effects, neuroprotection, and cognitive enhancement.[3][5][6][8]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the interaction of rolipram with PDE4 and its effect on cAMP levels.

Table 1: Inhibitory Potency (IC50) of Rolipram on PDE4 Isoforms

PDE4 IsoformIC50 (nM)Cell Type/SourceReference
PDE4A~3Immunopurified[9][10]
PDE4B~130Immunopurified[9][10]
PDE4D~240Immunopurified[9][10]

Table 2: Effects of Rolipram Treatment on cAMP Levels in Rodent Brain

TreatmentBrain RegionFold Increase in cAMPReference
Rolipram (3 mg/kg, 16 days)Hippocampus2.04[15]
Rolipram (3 mg/kg, 16 days)Prefrontal Cortex1.68[15]
Rolipram (0.3 µM) + Forskolin (5 µM)Hippocampal Slices~2.13 (vs. Forskolin alone)[16]
Rolipram (3.0 µM)Hippocampal SlicesSignificant elevation in basal cAMP[16]

Experimental Protocols for Measuring cAMP Signaling

Accurate measurement of intracellular cAMP levels is crucial for studying the effects of this compound. Several well-established methods are available, each with its own advantages and limitations.

cAMP Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)

This method is a widely used, cost-effective technique for quantifying cAMP levels in cell lysates.[17]

Principle: The assay is a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Generalized Protocol: [17]

  • Cell Lysis: Lyse cultured cells using a 1x cell lysis buffer to release intracellular cAMP.

  • Standard Curve Preparation: Prepare a series of cAMP standards with known concentrations in the same lysis buffer.

  • Immunoassay: Add standards and unknown samples in triplicate to a microplate pre-coated with anti-cAMP antibodies.

  • Addition of Labeled cAMP: Add a fixed amount of horseradish peroxidase (HRP)-linked cAMP to each well.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for HRP and incubate to develop color.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Real-Time cAMP Measurement using Fluorescent Biosensors

Fluorescent biosensors, such as the cAMP Difference Detector In Situ (cADDis), enable the real-time measurement of cAMP dynamics in living cells.[18]

Principle: cADDis is a single-fluorophore biosensor that changes its fluorescence intensity upon binding to cAMP. This allows for continuous monitoring of cAMP levels in response to stimuli.[18]

Generalized Protocol for 96-well Plate Reader: [18]

  • Cell Seeding: Seed cells (e.g., HEK-293) expressing the cADDis biosensor in a 96-well plate.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader with appropriate excitation and emission filters.

  • Stimulation: Add this compound or other compounds to the wells to stimulate or inhibit cAMP production.

  • Kinetic Measurement: Immediately begin kinetic fluorescence readings to monitor the change in fluorescence over time.

  • Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the cAMP response.

Förster Resonance Energy Transfer (FRET)-based cAMP Imaging

FRET-based biosensors allow for the visualization of cAMP concentration changes with high spatial and temporal resolution within single living cells.[19]

Principle: These biosensors typically consist of a cAMP binding domain flanked by a donor (e.g., Turquoise) and an acceptor (e.g., Venus) fluorophore. cAMP binding induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[19]

Generalized Protocol: [19]

  • Cell Transfection: Transfect cells with a plasmid encoding the FRET-based cAMP biosensor.

  • Cell Imaging: Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor).

  • Baseline Imaging: Acquire baseline images of both donor and acceptor fluorescence.

  • Stimulation: Perfuse the cells with a solution containing this compound or other modulators of cAMP signaling.

  • Time-Lapse Imaging: Acquire a time-lapse series of donor and acceptor images to monitor the FRET changes.

  • FRET Analysis: Calculate the FRET ratio or efficiency over time to quantify the changes in intracellular cAMP concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its study.

Rolipram_cAMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes GPCR GPCR GPCR->AC Activates ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Downstream\nEffectors Downstream Effectors EPAC->Downstream\nEffectors Activates pCREB pCREB CREB->pCREB Phosphorylates Gene Gene Transcription pCREB->Gene

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA and EPAC pathways.

Experimental_Workflow_cAMP_Measurement cluster_methods Measurement Methods start Start: Culture Cells of Interest treatment Treat cells with this compound (and/or other compounds) start->treatment lysis Cell Lysis (for endpoint assays) treatment->lysis Fluorescence Fluorescent Biosensor treatment->Fluorescence Real-time measurement FRET FRET Imaging treatment->FRET Real-time measurement measurement Measure cAMP Levels lysis->measurement ELISA ELISA analysis Data Analysis and Quantification ELISA->analysis Fluorescence->analysis FRET->analysis end End: Determine Effect on cAMP Signaling analysis->end

Caption: Workflow for measuring this compound's effect on cellular cAMP levels.

Conclusion

This compound is an invaluable pharmacological tool for investigating the intricacies of cAMP signaling. Its selective inhibition of PDE4 provides a robust method for elevating intracellular cAMP, enabling detailed studies of the downstream consequences on PKA and EPAC pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of cAMP in various physiological and pathological processes. A thorough understanding of this compound's mechanism of action and the methodologies to study its effects is essential for advancing research in areas where cAMP signaling is a critical regulator.

References

(S)-(+)-Rolipram: A Technical Guide to Target Validation in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-Rolipram, a selective inhibitor of phosphodiesterase 4 (PDE4), has been extensively investigated as a potential therapeutic agent for a range of central nervous system (CNS) disorders. Its primary mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By elevating intracellular cAMP levels, rolipram modulates crucial cellular processes, including inflammation, apoptosis, and synaptic plasticity, making it a compelling target for drug development in neurology and psychiatry.[2][3] This technical guide provides an in-depth overview of the target validation of this compound in CNS disorders, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. Although initially developed as an antidepressant, its clinical application has been hampered by a narrow therapeutic window and significant side effects, such as nausea and emesis.[2][3] Nevertheless, rolipram remains a valuable research tool for elucidating the role of PDE4 in CNS pathophysiology.

Mechanism of Action and Primary Target: Phosphodiesterase 4 (PDE4)

Rolipram selectively targets and inhibits phosphodiesterase 4 (PDE4), a family of enzymes that specifically hydrolyze the second messenger cAMP.[1] PDE4 is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in neurons, glial cells, and immune cells within the CNS.[2][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5][6] This signaling cascade ultimately influences gene transcription, protein synthesis, and cellular function, underlying the therapeutic potential of rolipram in CNS disorders.

Binding Affinity and Isoform Selectivity

Rolipram exhibits differential binding affinity for various PDE4 isoforms. It is known to interact with two distinct conformational states of the enzyme: a high-affinity rolipram binding state (HARBS) and a low-affinity rolipram binding state (LARBS).[7][8][9] The S-enantiomer, this compound, selectively inhibits the low-affinity state, which is thought to be more involved in anti-inflammatory responses.[7] In contrast, the R-enantiomer preferentially targets the high-affinity state, which has been linked to both antidepressant effects and emesis.[7][9]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical studies investigating the effects of rolipram.

Table 1: In Vitro Inhibition of PDE4 Isoforms by Rolipram
PDE4 IsoformIC50 (nM)Cell Type/Tissue SourceReference
PDE4A~3U937 monocytic cells[10]
PDE4B~130U937 monocytic cells[10]
PDE4D~240U937 monocytic cells[10]
Table 2: Effects of Rolipram on Inflammatory Cytokines in CNS Models
CNS Disorder ModelCytokineEffect of RolipramFold/Percent ChangeReference
Chemotherapy-Induced Neuropathic Pain (Rat)IL-1βDecreaseReversed paclitaxel-induced increase[4]
Chemotherapy-Induced Neuropathic Pain (Rat)TNF-αDecreaseDecreased paclitaxel-induced increase[4]
Alzheimer's Disease (APP/PS1/tau mice)IL-1βDecreaseDownregulated[5]
Alzheimer's Disease (APP/PS1/tau mice)IL-6DecreaseDownregulated[5]
Alzheimer's Disease (APP/PS1/tau mice)TNF-αDecreaseDownregulated[5]
Post-Traumatic Stress Disorder (Mouse)IL-1βDecreaseReduced release[11]
Post-Traumatic Stress Disorder (Mouse)IL-6DecreaseReduced release[11]
Table 3: Effects of Rolipram in Preclinical Behavioral Models of CNS Disorders
CNS Disorder ModelBehavioral TestDoseEffectReference
Chemotherapy-Induced Neuropathic Pain (Rat)Mechanical Withdrawal ThresholdLocal administration to L5 DRGSignificantly increased threshold[4]
Alzheimer's Disease (APP/PS1/tau mice)Morris Water Maze, Novel Object Recognition, Y-maze1.25 mg/kg i.p. for 24 daysAttenuated cognitive decline[12]
Alzheimer's Disease (APP/PS1/tau mice)Elevated Plus Maze, Tail Suspension Test, Forced Swimming Test1.25 mg/kg i.p. for 24 daysAttenuated anxiety- and depression-like behaviors[12]
Post-Traumatic Stress Disorder (Mouse)Not specified1 mg/kg/day for 14 daysAmeliorated PTSD-like behaviors[11]
Depression (Olfactory Bulbectomy Rat)Open Field Test, Sucrose Consumption Test, Elevated Plus Maze0.5 and 1 mg/kg p.o. for 14 daysImproved behavioral anomalies[13]
Anxiety (Rat)Elevated Plus-Maze Test0.1 mg/kgIncreased time and entries into open arms[14]
Schizophrenia (Mouse)Prepulse Inhibition (PPI)0.66 mg/kgSignificantly increased PPI[15]
Schizophrenia (Mouse)Catalepsy Test1.0 mg/kgInduced catalepsy[15]

Key Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in rolipram research.

PDE4 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit PDE4 activity within a cellular context.

  • Cell Culture: Stably transfect a suitable cell line (e.g., HEK293) with a specific human PDE4 isoform.

  • Assay Principle: Utilize a reporter system that responds to changes in intracellular cAMP levels. A common method employs a cyclic nucleotide-gated (CNG) ion channel and a membrane potential-sensitive dye.

  • Procedure:

    • Plate the transfected cells in a multi-well format (e.g., 1536-well plate).

    • Add the test compound (rolipram) at various concentrations.

    • Stimulate cAMP production using an activator of adenylyl cyclase, such as forskolin.

    • In the presence of a PDE4 inhibitor, cAMP levels will rise, leading to the opening of CNG channels and a change in membrane potential.

    • Measure the change in fluorescence of the membrane potential dye using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value of the test compound by fitting the concentration-response data to a sigmoidal curve.[16]

Animal Models of CNS Disorders
  • Alzheimer's Disease: The APP/PS1/tau triple transgenic mouse model (3xTg-AD) is commonly used, as it develops both amyloid-β plaques and neurofibrillary tangles, key pathologies of AD.[12]

  • Post-Traumatic Stress Disorder (PTSD): A model can be established in mice using a combination of single prolonged stress and footshock (SPS&FS).[11]

  • Depression: The olfactory bulbectomy (OBX) model in rats is a well-established model that produces behavioral and neurochemical changes relevant to depression.[13]

  • Neuropathic Pain: Chemotherapy-induced neuropathic pain can be modeled in rats through the administration of agents like paclitaxel.[4]

  • Schizophrenia: Prepulse inhibition (PPI) of the acoustic startle response is a widely used behavioral paradigm to assess sensorimotor gating deficits relevant to schizophrenia.[15]

Behavioral Testing
  • Cognitive Function:

    • Morris Water Maze (MWM): Assesses spatial learning and memory.[12]

    • Novel Object Recognition (NOR): Evaluates recognition memory.[12]

    • Y-Maze: Measures spatial working memory.[12]

  • Anxiety- and Depression-Like Behaviors:

    • Elevated Plus Maze (EPM): Measures anxiety-like behavior based on the animal's aversion to open, elevated spaces.[12][14]

    • Tail Suspension Test (TST) and Forced Swimming Test (FST): Assess behavioral despair, a measure of depression-like behavior.[12]

    • Sucrose Consumption Test: Measures anhedonia, a core symptom of depression.[13]

  • Pain Sensitivity:

    • Mechanical Withdrawal Threshold: Assesses mechanical allodynia using von Frey filaments.[4]

  • Sensorimotor Gating:

    • Prepulse Inhibition (PPI): Measures the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.[15]

Biochemical and Molecular Assays
  • Measurement of Inflammatory Cytokines: Levels of cytokines such as IL-1β, IL-6, and TNF-α in brain tissue or cell lysates can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA) or Western blotting.[4][5]

  • Western Blotting for Signaling Proteins: This technique is used to measure the expression and phosphorylation status of key proteins in signaling pathways, such as cAMP, PKA, and CREB.[5][11][17]

  • Immunohistochemistry/Immunofluorescence: Used to visualize the localization and expression of specific proteins (e.g., PDE4, inflammatory markers) within brain tissue sections.[4]

  • Measurement of PDE4 Activity: The activity of PDE4 in brain tissue can be measured using high-performance liquid chromatography (HPLC).[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by rolipram and a typical experimental workflow for its preclinical evaluation.

Rolipram's Mechanism of Action via the cAMP/PKA/CREB Signaling Pathway

Rolipram_Signaling_Pathway cluster_inhibition cluster_activation Rolipram This compound PDE4 PDE4 Rolipram->PDE4 cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP CREB CREB PKA->CREB Inflammation Neuroinflammation PKA->Inflammation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Neuronal_Survival Neuronal Survival Synaptic Plasticity Gene_Expression->Neuronal_Survival Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines Experimental_Workflow Animal_Model Induce CNS Disorder in Animal Model Treatment Administer Rolipram or Vehicle Animal_Model->Treatment Behavioral Behavioral Testing (Cognition, Anxiety, etc.) Treatment->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Biochemical Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical Histological Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of (S)-(+)-Rolipram

Abstract

This compound is one of the two enantiomers of the selective phosphodiesterase-4 (PDE4) inhibitor, rolipram. While its counterpart, (R)-(-)-rolipram, is the more potent inhibitor of the PDE4 enzyme, this compound serves as a valuable pharmacological tool for studying the nuances of PDE4 inhibition and its downstream effects. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory and binding data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Introduction

Rolipram was initially developed by Schering AG in the early 1990s as a potential antidepressant.[1] It is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3][4] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation, neuronal function, and other physiological processes.[2][3][4]

Rolipram exists as two stereoisomers: the more active (R)-(-)-enantiomer and the less potent (S)-(+)-enantiomer.[5] The (R)-enantiomer is reported to be 2- to 10-fold more potent than the (S)-enantiomer.[5] Despite its lower potency, this compound is crucial for research, particularly in distinguishing the effects of inhibiting different conformational states of the PDE4 enzyme, known as the high-affinity rolipram-binding site (HARBS) and the low-affinity rolipram-binding site (LARBS).[6][7] This guide focuses specifically on the pharmacological characteristics of the this compound enantiomer.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of phosphodiesterase-4 (PDE4). PDE4 is a family of enzymes that specifically hydrolyzes the second messenger cAMP, converting it to the inactive 5'-AMP.[2][3][4] This enzymatic degradation terminates the signaling cascade initiated by cAMP. PDE4 is the predominant PDE isoform in immune cells (such as macrophages, T lymphocytes, and neutrophils) and is also highly abundant in the central nervous system.[3][8]

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate downstream effector molecules, principally Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[9][10][11]

  • PKA Pathway: Activation of PKA leads to the phosphorylation of various transcription factors, including the cAMP-response-element-binding protein (CREB).[12] This can modulate gene expression, leading to anti-inflammatory effects (e.g., inhibition of TNF-α synthesis) and neuroprotective actions.[8][12]

  • Epac Pathway: Epac activation can influence cell adhesion, ion channel function, and neurotransmitter release, contributing to the diverse pharmacological effects of PDE4 inhibitors.

Rolipram's interaction with PDE4 is complex, involving two different conformational states of the enzyme: a high-affinity rolipram-binding state (HARBS) and a low-affinity rolipram-binding state (LARBS).[7][13] The (R)-enantiomer preferentially inhibits the HARBS conformer, while the (S)-enantiomer is thought to selectively inhibit the LARBS conformer.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and, for comparative context, its (R)-enantiomer and the racemic mixture.

Table 1: In Vitro Inhibitory Activity (IC50) of Rolipram Enantiomers against PDE4
CompoundTargetSpecies/TissueIC50Reference(s)
This compound Cytosolic PDE4Human Monocyte2067 ± 659 nM[14]
This compound Cytosolic PDE4-0.75 µM (750 nM)[15][16]
This compound Membrane-bound PDE4-0.58 µM (580 nM)[16]
This compound PDE4AHuman (recombinant)450 nM[15]
(R)-(-)-RolipramCytosolic PDE4Human Monocyte397 ± 178 nM[14]
(R)-(-)-RolipramPDE4-0.22 µM (220 nM)[5]
(±)-RolipramPDE4A-3 nM[8][12]
(±)-RolipramPDE4B-130 nM[8][12][17]
(±)-RolipramPDE4D-240 nM[8][12][17]
Table 2: Functional Cellular Activity of Rolipram Enantiomers
CompoundAssayCell TypeIC50 / EffectReference(s)
This compound Inhibition of LPS-induced TNF-α releaseHuman Monocyte~2 µM[15]
This compound Potentiation of PGE2-induced cAMP accumulationHuman Monocyte1356 ± 314 nM[14]
(R)-(-)-RolipramInhibition of LPS-induced TNF-α releaseHuman Monocyte490 ± 260 nM (for racemate)[14]
(R)-(-)-RolipramPotentiation of PGE2-induced cAMP accumulationHuman Monocyte289 ± 121 nM[14]
(±)-RolipramInhibition of LPS-induced TNF productionJ774 murine macrophages25.9 nM[8][12]

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz DOT Language)

Rolipram_Primary_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Hydrolyzes ATP ATP cAMP->PDE4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB (inactive) PKA->CREB Phosphorylates Downstream Downstream Cellular Effects Epac->Downstream Modulates Cellular Functions pCREB pCREB (active) pCREB->Downstream Modulates Gene Transcription

Caption: Primary signaling pathway of this compound via PDE4 inhibition.

Rolipram_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates TNF_mRNA TNF-α mRNA NFkB->TNF_mRNA Induces Transcription TNF TNF-α Protein (Pro-inflammatory) TNF_mRNA->TNF Translation Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->NFkB Inhibits

Caption: Anti-inflammatory mechanism of this compound.

Experimental_Workflow_TNF_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Culture human monocytes or J774 macrophages c2 Seed cells in multi-well plates c1->c2 t1 Pre-incubate with This compound (various concentrations) c2->t1 t2 Stimulate with LPS to induce TNF-α t1->t2 a1 Incubate for 4-6 hours t2->a1 a2 Collect supernatant a1->a2 a3 Measure TNF-α levels (ELISA) a2->a3 a4 Calculate IC50 a3->a4

Caption: Workflow for a TNF-α inhibition assay.

Experimental Protocols

PDE4 Enzymatic Activity Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on PDE4 enzyme activity.

  • Objective: To calculate the IC50 value of this compound for PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme (specific isoforms like PDE4A, B, or D can be used).

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA).[18]

    • cAMP substrate.

    • This compound stock solution (in DMSO).

    • Commercially available PDE-Glo™ Phosphodiesterase Assay kit or similar.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).

    • In a 96-well or 384-well plate, add the diluted compound or vehicle.

    • Add the PDE4 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding the cAMP substrate. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. The reaction is performed under conditions of initial velocity (typically <20% substrate conversion).

    • Stop the reaction and measure the amount of remaining cAMP or the generated 5'-AMP according to the kit manufacturer's instructions (often involving a secondary enzymatic reaction that generates a luminescent or fluorescent signal).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Inhibition of LPS-Induced TNF-α Production in Monocytes

This cell-based assay measures the functional anti-inflammatory effect of this compound.

  • Objective: To determine the potency of this compound in suppressing the production of the pro-inflammatory cytokine TNF-α.

  • Materials:

    • Human monocytic cell line (e.g., U937) or primary human monocytes.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound stock solution (in DMSO).

    • Human TNF-α ELISA kit.

  • Procedure:

    • Culture and seed the cells in a 96-well plate at a density of approximately 1 x 106 cells/mL.

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the diluted compound or vehicle control for 1 hour at 37°C in a CO2 incubator.

    • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Do not add LPS to negative control wells.

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol.

    • Calculate the IC50 value for TNF-α inhibition as described in the previous protocol.

In Vivo Model of Neuropathic Pain

This protocol describes a general framework for assessing the therapeutic potential of this compound in an animal model.

  • Objective: To evaluate the analgesic effect of this compound on mechanical hyperalgesia in a rat model of chemotherapy-induced neuropathic pain.[3]

  • Animal Model:

    • Adult male Sprague-Dawley rats.

    • Induce neuropathic pain by intraperitoneal injection of a chemotherapeutic agent like paclitaxel on multiple alternate days.[3]

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[11]

    • Administer the compound via a chosen route (e.g., intraperitoneal, subcutaneous, or oral) at various doses (e.g., 0.1 to 5.0 mg/kg).[19]

  • Behavioral Testing (Mechanical Allodynia):

    • Place the animals in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate.

    • Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, defined as the lowest force that elicits a brisk withdrawal response.

    • Measure the baseline threshold before drug administration and at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant increase in the withdrawal threshold in the drug-treated group indicates an analgesic effect.

Conclusion

This compound is a selective inhibitor of phosphodiesterase-4, acting as the less potent enantiomer of rolipram. Its primary mechanism involves the elevation of intracellular cAMP, which in turn modulates PKA and Epac signaling pathways to exert anti-inflammatory and neuromodulatory effects. While it demonstrates significantly lower potency than (R)-(-)-rolipram in inhibiting PDE4 and subsequent cellular functions like TNF-α suppression, its utility in pharmacological research remains high. Specifically, it aids in the characterization of the low-affinity rolipram-binding state of PDE4 and serves as an essential control for studies investigating the stereospecific effects of PDE4 inhibition. The data and protocols presented in this guide provide a comprehensive technical resource for professionals engaged in drug discovery and development, facilitating further exploration of the therapeutic potential of PDE4 inhibitors.

References

Methodological & Application

Application Note: Cell-Based Assays for Evaluating (S)-(+)-Rolipram Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor, an enzyme class that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] PDE4 is predominantly found in immune and nerve cells, making it a significant target for treating inflammatory and neurological disorders.[2][3] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn activates downstream signaling cascades, notably the Protein Kinase A (PKA) pathway.[3][4][5] This leads to various cellular responses, including the modulation of inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[1][2]

This application note provides detailed protocols for three key cell-based assays to determine the efficacy of this compound: measuring intracellular cAMP levels, assessing PKA activation, and quantifying the inhibition of TNF-α release. These assays allow researchers to evaluate the compound's potency from direct target engagement to a functional anti-inflammatory response.

Mechanism of Action: The cAMP/PKA Signaling Pathway

Rolipram exerts its effects by inhibiting the PDE4 enzyme. This prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[3] Elevated cAMP levels activate PKA, which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB).[4][6] This signaling cascade ultimately modulates gene transcription and cellular functions, such as reducing the production of pro-inflammatory cytokines like TNF-α.[2][4]

Rolipram_Pathway rolipram This compound pde4 PDE4 rolipram->pde4 Inhibits camp cAMP ↑ pde4->camp Blocks Degradation pka PKA Activation camp->pka Activates creb CREB Phosphorylation pka->creb tnf TNF-α Production ↓ pka->tnf amp AMP cAMP_source cAMP cAMP_source->amp Hydrolysis by PDE4

Caption: this compound signaling pathway.

Data Presentation: Quantitative Efficacy of Rolipram

The efficacy of rolipram can be quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays.

Table 1: Rolipram IC50 Values for PDE4 Subtypes

PDE4 Subtype IC50 Value Source
PDE4A 3 nM [1]
PDE4B 130 nM [1][7]
PDE4D 240 nM [1][7]
PBMC (TNF-α release) 0.16 µM [1]

| J774 Cells (TNF-α release) | 25.9 nM |[1] |

Table 2: Example Dose-Response Data for Rolipram in a cAMP Assay

Rolipram Conc. (nM) Luminescence (RLU) % of Max Response
0 (Vehicle) 50,000 0%
0.1 65,000 10%
1 100,000 33%
10 175,000 83%
100 200,000 100%

| 1000 | 201,000 | 100% |

Experimental Protocols

Protocol 1: Intracellular cAMP Measurement

This protocol is based on a homogeneous, bioluminescent assay format (e.g., Promega cAMP-Glo™) to measure cAMP levels in cells following treatment with this compound.[8][9] The assay is based on the principle that cAMP stimulates PKA activity, leading to a decrease in available ATP, which is then measured in a coupled luciferase reaction.[8][9]

cAMP_Workflow start Seed cells in 96/384-well plate induce Induce with Forskolin (optional) and treat with This compound start->induce lyse Lyse cells to release cAMP Add cAMP Detection Solution (contains PKA) induce->lyse terminate Add Kinase-Glo® Reagent to terminate PKA reaction & detect ATP lyse->terminate read Read luminescence on a plate reader terminate->read analyze Analyze data and calculate EC50 read->analyze

Caption: Experimental workflow for a luminescent cAMP assay.

Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., HEK293, CHO, or U937 cells) in white, opaque 96-well or 384-well plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare a stock of an adenylyl cyclase activator like forskolin to stimulate baseline cAMP production.

  • Cell Treatment:

    • Remove culture medium from the cells.

    • Add the rolipram dilutions to the wells. Include a vehicle-only control.

    • Add forskolin (at a concentration of ~EC80) to all wells except the negative control to induce cAMP production.

    • Incubate the plate at room temperature for 30 minutes.[10]

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to all wells to lyse the cells and release cAMP.

    • Add cAMP Detection Solution, which contains PKA, and incubate to allow the cAMP-dependent PKA reaction to proceed.

  • ATP Detection:

    • Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate a luminescent reaction proportional to the amount of remaining ATP.[9]

    • Incubate for 10 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Generate a standard curve using known cAMP concentrations.[9] Convert luminescence readings from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the rolipram concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Protein Kinase A (PKA) Activity Assay

This protocol describes a colorimetric ELISA-based assay to measure the activity of PKA in cell lysates, which is expected to increase following treatment with this compound.[11][12]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., UAMS-32 osteoblastic cells) in appropriate flasks or plates.[4]

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 15-60 minutes).

  • Cell Lysate Preparation:

    • Wash cells with cold PBS.

    • Lyse the cells using a compatible lysis buffer (e.g., Tris-based buffer with 1% NP-40 and protease/phosphatase inhibitors).[12]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • PKA Activity Measurement (based on Arbor Assays Kit K027-H1): [11]

    • Add standards and diluted cell lysates to the microtiter plate pre-coated with a PKA substrate.

    • Add ATP to each well to initiate the phosphorylation reaction.

    • Incubate the sealed plate for 90 minutes at 30°C with shaking.[11]

    • Wash the plate to remove non-reacted components.

    • Add a phospho-specific antibody that binds only to the phosphorylated substrate.

    • Add an HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.[11]

    • Wash the plate again to remove unbound antibodies.

  • Signal Detection:

    • Add TMB substrate to the wells. A blue color will develop in proportion to the amount of PKA activity.[11]

    • Stop the reaction by adding an acid stop solution, which will turn the color yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate PKA activity in the samples by comparing their absorbance values to the standard curve generated with the provided PKA standard.

Protocol 3: TNF-α Release Assay

This protocol measures the functional anti-inflammatory effect of this compound by quantifying its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated immune cells.[1][13]

Logic_Flow cluster_rolipram Rolipram Action cluster_assay Efficacy Measurement cluster_outcome Therapeutic Readout inhibit_pde4 Inhibit PDE4 increase_camp Increase cAMP inhibit_pde4->increase_camp measure_camp Assay 1: Measure cAMP Levels increase_camp->measure_camp Direct Readout measure_pka Assay 2: Measure PKA Activity increase_camp->measure_pka Downstream Effect measure_tnf Assay 3: Measure TNF-α Inhibition increase_camp->measure_tnf Functional Response outcome Determine Potency (EC50) & Functional Efficacy measure_camp->outcome measure_pka->outcome measure_tnf->outcome

Caption: Logical flow for determining rolipram efficacy.

Methodology:

  • Cell Preparation:

    • Isolate primary cells like human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line such as J774 or THP-1.[1]

    • Plate the cells in a 96-well culture plate at an appropriate density.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound for 30-60 minutes. Include a vehicle control.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce a pro-inflammatory response and TNF-α production.[13] Include an unstimulated control.

    • Incubate for a suitable period (e.g., 4-24 hours).[1][13]

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification (ELISA):

    • Use a commercial TNF-α ELISA kit.

    • Coat a 96-well ELISA plate with a capture antibody for TNF-α.

    • Add the collected supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a TMB substrate to develop the color.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the % inhibition of TNF-α release against the log of the rolipram concentration and fit a curve to determine the IC50 value.

References

Application Notes and Protocols: Dissolving (S)-(+)-Rolipram in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a crucial enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways.[1][2] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA).[3][4] This mechanism of action makes rolipram a valuable tool in neuroscience, immunology, and other research areas for studying the roles of cAMP signaling.[2][5] This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO) for in vitro and in vivo research applications.

Data Presentation: Solubility and Storage

The solubility of this compound can vary depending on the source and purity of the compound. The following table summarizes the reported solubility of rolipram in DMSO from various suppliers.

Supplier/SourceReported Solubility in DMSOMolar Concentration (approx.)
Cayman Chemical~10 mg/mL~36.3 mM
APExBIO>13 mg/mL>47.2 mM
Selleck Chemicals55 mg/mL199.75 mM
Sigma-Aldrich7.3 mg/mL~26.5 mM
Cell Signaling Technology25 mg/mL~90.8 mM
Tocris Bioscience20.65 mg/mL75 mM

Storage Recommendations:

  • Solid Form: Store at -20°C for up to 2 years.[6]

  • DMSO Stock Solution: Store at -20°C for several months.[3] For optimal potency, use within 3 months and avoid multiple freeze-thaw cycles by preparing aliquots.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-warming of DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before opening to prevent moisture absorption.[7]

  • Weighing Rolipram: Accurately weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 2.753 mg of rolipram for every 1 mL of DMSO. Calculation: Molecular Weight of Rolipram = 275.34 g/mol . To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles * 275.34 g/mol = 2.753 g/L = 2.753 mg/mL.

  • Dissolution:

    • Add the weighed rolipram to a sterile tube.

    • Add the calculated volume of DMSO. For example, add 1 mL of DMSO to 2.753 mg of rolipram.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the rolipram does not dissolve completely at room temperature, the following steps can be taken:

    • Warm the tube at 37°C for 10 minutes.[3]

    • Alternatively, place the tube in an ultrasonic bath for a short period.[3]

  • Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C.

Preparation of Working Solutions:

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid cellular toxicity.[8] A negative control with the same concentration of DMSO should be included in the experiment.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway affected by rolipram and the experimental workflow for its dissolution.

Rolipram_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone) Receptor Receptor Signal->Receptor AC Adenylate Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Rolipram inhibits PDE4, increasing cAMP levels and PKA activity.

Dissolution_Workflow Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add appropriate volume of DMSO Weigh->Add_DMSO Vortex Vortex thoroughly Add_DMSO->Vortex Check_Solubility Completely dissolved? Vortex->Check_Solubility Aid_Dissolution Warm to 37°C or sonicate Check_Solubility->Aid_Dissolution No Filter Filter sterilize (optional) Check_Solubility->Filter Yes Aid_Dissolution->Vortex Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for dissolving this compound in DMSO.

References

Application Notes: (S)-(+)-Rolipram in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-(+)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in neuronal tissue that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, rolipram elevates intracellular cAMP levels, thereby activating downstream signaling cascades crucial for a wide range of neuronal functions.[3][4] This activity makes rolipram a valuable pharmacological tool for investigating neuronal survival, differentiation, plasticity, and regeneration in vitro. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of rolipram's mechanism, applications, and detailed protocols for its use in primary neuronal cultures.

Mechanism of Action

Rolipram exerts its effects by preventing the hydrolysis of cAMP, leading to its accumulation within the neuron. This increase in cAMP activates two primary effector pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

  • cAMP/PKA/CREB Pathway: Elevated cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates various downstream targets, most notably the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB (p-CREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) on DNA to regulate the transcription of genes involved in neuronal survival, synaptic plasticity, and axonal growth.[5][6]

  • cAMP/EPAC/ERK Pathway: Rolipram can also stimulate the cAMP/EPAC/ERK signaling pathway.[7][8] EPAC, a guanine nucleotide exchange factor, is directly activated by cAMP, leading to the activation of the Ras-related protein Rap1 and the subsequent stimulation of the extracellular signal-regulated kinase (ERK) cascade, which also plays a role in neuronal survival and plasticity.

// Connections Rolipram -> PDE4 [label=" inhibits", arrowhead=tee, color="#EA4335"]; PDE4 -> cAMP [label=" degrades", arrowhead=tee, style=dashed, color="#202124"]; AC -> cAMP [label=" synthesizes", color="#202124"]; ATP -> AC [style=dashed, color="#202124"]; cAMP -> PKA [label=" activates", color="#4285F4"]; cAMP -> EPAC [label=" activates", color="#4285F4"]; EPAC -> ERK [label=" activates", color="#4285F4"]; PKA -> CREB [label=" phosphorylates", lhead=cluster_nucleus, color="#4285F4"]; CREB -> Gene [label=" promotes", color="#FBBC05"]; Gene -> Outcome [color="#202124"]; ERK -> Outcome [color="#FBBC05"]; } Rolipram's primary signaling cascade.

Key Applications & Quantitative Data

Rolipram is utilized in a variety of primary neuronal culture models to study its neuroprotective, neuroregenerative, and plasticity-enhancing effects. The effective concentration often varies depending on the neuronal type and the specific application.

ApplicationNeuronal Culture TypeRolipram ConcentrationIncubation TimeObserved EffectCitation
Overcoming Growth Inhibition Dorsal Root Ganglion (DRG) Neurons0.5 µM18 hours (pre-treatment)Completely blocked neurite growth inhibition by Myelin-Associated Glycoprotein (MAG).[6]
Promoting Neurite Outgrowth Mixed Neural Cell Myelinating Cultures50 nMNot SpecifiedInduced neurite outgrowth, potentially mediated by Rho inhibition.[9]
Enhancing Synaptic Plasticity Hippocampal Slices (in vitro model)0.1 - 0.3 µMDuring tetanizationConverted transient early-LTP into a larger, lasting late-LTP.[10]
Promoting Neuronal Differentiation Human Bone Marrow Mesenchymal Stem Cells1 µM, 5 µM24 hoursIncreased expression of neuroprogenitor proteins (Nestin, Musashi, Sox-2).[11][12]
Neuroprotection SH-SY5Y cells & Primary NeuronsNot SpecifiedNot SpecifiedEnhanced neuronal survival against toxins like MPP+.[2]

Experimental Protocols

The following protocols provide a framework for preparing primary neuronal cultures and assessing the neuroprotective effects of rolipram.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment & Assay cluster_assess Outcome Assessment Methods A 1. Coat Plates (Poly-D-Lysine) B 2. Dissect Tissue (e.g., E18 Rat Cortex) A->B C 3. Dissociate Cells (Papain/Trypsin) B->C D 4. Plate Neurons C->D E 5. Culture Maturation (5-7 days) D->E F 6. Pre-treat with Rolipram (e.g., 1 µM for 1 hr) E->F G 7. Induce Injury (e.g., Glutamate, H2O2) F->G H 8. Incubate (24 hours) G->H I 9. Assess Outcome H->I J Viability Assay (MTT, LDH) I->J K Apoptosis Assay (TUNEL, Caspase-3) I->K L Western Blot (p-CREB, Bcl-2/Bax) I->L

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[13][14]

Materials:

  • Poly-D-Lysine (PDL) solution (1 mg/mL stock)

  • Sterile, tissue culture-treated plates or coverslips

  • Dissection solution (e.g., ice-cold HBSS or DMEM)

  • Papain or Trypsin solution for dissociation

  • Trypsin inhibitor (if using trypsin)

  • Plating medium: Neurobasal Medium with B27 supplement, GlutaMAX, and Penicillin-Streptomycin

  • Timed-pregnant E18 rat

Procedure:

  • Plate Coating (Day 1):

    • Dilute PDL stock to 0.1 mg/mL in sterile water.

    • Coat the entire surface of culture plates/coverslips.

    • Incubate overnight at 37°C.

    • The next day, wash plates twice with sterile water and allow them to dry completely in a sterile hood.[13][15]

  • Dissection (Day 2):

    • Sacrifice the pregnant rat according to approved institutional animal care guidelines.

    • Remove the uterus and place it in a dish with ice-cold dissection solution.

    • Isolate the embryonic pups and decapitate them.

    • Under a dissecting microscope, remove the brain and place it in a fresh dish of ice-cold dissection solution.

    • Dissect the cortices, carefully removing the meninges.[14]

  • Dissociation:

    • Transfer the cortical tissue to a conical tube containing a dissociation enzyme (e.g., papain).

    • Incubate at 37°C for 15-30 minutes, with gentle mixing every 5 minutes.[13]

    • Stop the enzymatic reaction by washing the tissue several times with warm plating medium (or a specific inhibitor solution).

    • Gently triturate the tissue with a pipette until a cloudy cell suspension is formed. Avoid creating bubbles.[13]

    • Allow larger tissue pieces to settle and transfer the supernatant containing single cells to a new tube.

  • Plating and Maintenance:

    • Determine cell density using a hemocytometer and Trypan blue exclusion.

    • Dilute the cell suspension to the desired density (e.g., 2.5-3 million cells/mL) in plating medium.[13]

    • Plate the cells onto the pre-coated dishes.

    • After a few hours to allow for cell attachment, replace the plating medium with fresh growth medium.

    • Maintain cultures at 37°C and 5% CO2, performing partial media changes every 2-3 days. Cultures are typically ready for experiments within 5-7 days.

Protocol 2: Rolipram Neuroprotection Assay

This protocol describes a general method for evaluating rolipram's ability to protect neurons from an induced insult.

Materials:

  • Mature primary neuronal cultures (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Neurotoxic agent (e.g., Glutamate, H₂O₂, Rotenone)

  • Culture medium

  • Reagents for viability or apoptosis assessment

Procedure:

  • Rolipram Pre-treatment:

    • Prepare working solutions of rolipram by diluting the stock in fresh culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the neuronal cultures and replace it with the rolipram-containing or vehicle control medium.

    • Pre-incubate the cultures for a set period (e.g., 1 to 18 hours) at 37°C.[6]

  • Induction of Neuronal Injury:

    • Prepare the neurotoxic agent in culture medium at a pre-determined toxic concentration.

    • Add the neurotoxic agent directly to the wells already containing rolipram or vehicle. Do not remove the pre-treatment medium.

    • Include a "no-toxin" control group to represent baseline health.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO2) and incubate for a period relevant to the chosen toxin (typically 24 hours).

  • Assessment of Neuroprotection:

    • After incubation, assess neuronal viability or apoptosis using a chosen method.

    • TUNEL Staining: To quantify apoptotic cells, fix the cultures and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol. Counterstain with a neuronal marker like NeuN to identify apoptotic neurons.[5][16]

    • Western Blotting: Lyse the cells to extract proteins. Perform western blot analysis to measure levels of key signaling proteins like p-CREB, or apoptotic markers like the Bcl-2/Bax ratio.[5][7]

    • Data Analysis: Quantify the results (e.g., percentage of TUNEL-positive neurons, band density from Western blots) and compare the rolipram-treated groups to the vehicle-treated/toxin-exposed group.

Considerations and Troubleshooting

  • Dose-Response: Rolipram can exhibit a U-shaped or biphasic dose-response curve, where higher concentrations may become less effective or even detrimental.[6][17] It is crucial to perform a dose-response study to identify the optimal concentration for a specific culture system and endpoint.

  • Solubility and Stability: Rolipram is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic (usually <0.1%).

  • Culture Health: The quality and health of the primary neuronal culture are paramount. Ensure high initial viability and proper maturation before beginning experiments.

  • Mechanism Confirmation: To confirm that rolipram's effects are mediated by the cAMP pathway, consider using inhibitors of PKA (e.g., H-89) or other downstream effectors in control experiments.[18]

References

Application Notes: (S)-(+)-Rolipram in Spinal Cord Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that has garnered significant interest as a therapeutic candidate for spinal cord injury (SCI). By preventing the degradation of cyclic adenosine monophosphate (cAMP), rolipram helps to elevate intracellular cAMP levels, a crucial second messenger involved in neuronal survival, axonal growth, and modulation of inflammatory responses.[1][2] Administration of rolipram in preclinical SCI models has been shown to be neuroprotective, reduce secondary injury, and promote functional recovery.[2][3] These notes provide a summary of key data and protocols for researchers investigating the use of this compound in SCI models.

Mechanism of Action

Following SCI, intracellular cAMP levels tend to decrease, contributing to a non-permissive environment for regeneration.[1] Rolipram inhibits PDE4, the predominant cAMP-specific phosphodiesterase in neural and immune cells.[4] This inhibition leads to an accumulation of cAMP, which in turn activates downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[2] The therapeutic effects are multifaceted, including attenuating inflammation by reducing pro-inflammatory cytokines like TNF-α and IL-1β, protecting neurons and oligodendrocytes from apoptosis, reducing the formation of the glial scar, and promoting axonal growth.[4][5][6][7]

Quantitative Data Summary

The efficacy of rolipram is highly dependent on the dose, administration route, and timing of delivery post-injury. The following tables summarize quantitative data from key studies in rat models of contusive SCI.

Table 1: Dose-Response of Subcutaneously Administered Rolipram on Cellular and Axonal Preservation (Data extracted from a study involving daily subcutaneous injections for 2 weeks, initiated 1 hour post-injury in a rat contusion SCI model)[4]

Dose (mg/kg)Neuronal Survival (vs. Vehicle)Oligodendrocyte Preservation (vs. Vehicle)Myelinated Axon Preservation (vs. Vehicle)
0.1▲ Increased▲ IncreasedNot Significantly Different
0.5▲ Increased▲▲ Maximally Increased (66% increase)▲ Increased
1.0▲▲ Maximally Increased (67% increase)▲ Increased▲▲ Maximally Increased
5.0Not Significantly DifferentNot Significantly DifferentNot Significantly Different

A bell-shaped dose-response curve is observed, with 1.0 mg/kg being optimal for overall protection and 5.0 mg/kg showing no significant protective effect.[4][8]

Table 2: Efficacy of Different Administration Routes (1.0 mg/kg Rolipram) (Data from treatments initiated 1 hour post-injury)[4][9]

Administration RouteNeuronal PreservationOligodendrocyte PreservationMyelinated Axon Preservation
Intravenous (i.v.)▲▲ Significant Protection▲▲ Significant Protection▲▲ Significant Protection
Subcutaneous (s.c.)▲▲ Significant Protection▲▲ Significant Protection▲▲ Significant Protection
Oral▲ Significant Protection▲ Significant Protection✘ No Significant Protection

Intravenous and subcutaneous routes were most effective for both cellular and white matter preservation.[10]

Table 3: Therapeutic Window for Intravenous Rolipram Administration (1.0 mg/kg) (Data from treatments initiated at various times post-injury)[4][8]

Treatment Initiation (Post-Injury)Neuronal Preservation (vs. Vehicle)Myelinated Axon Preservation (vs. Vehicle)
2 hours▲▲ Maximal Protection (196% increase)▲ Significant Protection
4 hours▲ Significant Protection (45% increase)▲▲ Significant Protection (170% increase)
24 hours▲ Significant Protection (38% increase)▲▲ Significant Protection (182% increase)
48 hours▲ Significant Protection (47% increase)▲▲ Significant Protection (221% increase)

The optimal window for neuroprotection is within the first 2 hours, while the window for preserving white matter extends up to 48 hours post-injury.[4]

Table 4: Summary of Functional Outcomes in Rat SCI Models

Study ModelRolipram Dose & RegimenKey Functional OutcomeReference
Thoracic (T10) Contusion3.18 mg/kg/day (s.c. pump) for 2 weeks▲ Improved BBB scores and beam walk performance.[2][10]
Thoracic Contusion1.0 mg/kg/day (i.v.) for 2 weeks, started 2h post-injury▲ Significantly improved BBB locomotor function.[4][8]
Cervical (C3/4) Hemisection0.4 µmol/kg/hr (s.c. pump) for 10 days, started 2 weeks post-injury▲ Improved forelimb paw placement; attenuated astrogliosis.[5][11]

Protocols

Protocol 1: Rat Spinal Cord Contusion Injury Model

This protocol describes a standard method for inducing a moderate contusive SCI at the thoracic level in rats.

  • Animal Preparation: Anesthetize adult Sprague Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Shave and sterilize the dorsal surface over the thoracic spine.

    • Make a midline incision and dissect the paravertebral muscles to expose the vertebral column.

    • Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.

    • Stabilize the spine using vertebral clamps.

  • Injury Induction:

    • Position the impactor tip (e.g., from an Infinite Horizon Impactor) over the exposed spinal cord.

    • Induce a moderate contusion injury (e.g., 200-225 kdyn force). A visible contusion and reflexive tail flick/hindlimb movement confirm the impact.

  • Post-Surgical Care:

    • Suture the muscle layers and close the skin incision with wound clips or sutures.

    • Administer subcutaneous saline for hydration and an analgesic for pain management.

    • House animals individually with easy access to food and water.

    • Perform manual bladder expression 2-3 times daily until bladder function returns.

Protocol 2: this compound Formulation and Administration

Rolipram can be administered via several routes. Intravenous and subcutaneous injections are common for acute studies.

  • Stock Solution Preparation:

    • This compound is poorly soluble in water. Prepare a stock solution by dissolving it in a vehicle such as 10% ethanol in saline or Dimethyl Sulfoxide (DMSO).[2][4]

    • Example: For a 1 mg/mL stock in 10% ethanol, dissolve 10 mg of rolipram in 1 mL of 100% ethanol, then add 9 mL of sterile saline.

  • Administration Methods:

    • Subcutaneous (s.c.) Injection: Draw the required volume based on animal weight (e.g., for a 1.0 mg/kg dose in a 250g rat, inject 250 µL of a 1 mg/mL solution). Inject into the loose skin over the back. This is a common route for daily administrations.[4]

    • Intravenous (i.v.) Injection: For rapid bioavailability, administer the calculated dose via the tail vein. This route provides the most consistent cyto- and axo-protection.[4][9]

    • Continuous Infusion (via Osmotic Pump): For longer-term, stable delivery, use a mini-osmotic pump.

      • Fill the pump with the rolipram solution according to the manufacturer's instructions to achieve the desired daily dose (e.g., 0.4 µmol/kg/hr).[11]

      • Implant the pump subcutaneously in the dorsal region during the SCI surgery or in a separate procedure.

Protocol 3: Behavioral Assessment (Basso, Beattie, Bresnahan Scale)

The BBB locomotor rating scale is a widely used method to assess hindlimb functional recovery in rats after SCI.

  • Acclimation: Acclimate rats to the open field testing arena (a circular plastic enclosure) for several days before baseline testing.

  • Testing Procedure:

    • Place the rat in the center of the open field and allow it to move freely for 4-5 minutes.

    • Two observers, blinded to the treatment groups, should score the hindlimb movements.

    • Record observations for each hindlimb, focusing on joint movement, weight support, paw placement, coordination, and tail position.

  • Scoring:

    • Use the 21-point BBB scale, where a score of 0 indicates no observed hindlimb movement and a score of 21 represents normal locomotion.

    • Conduct baseline testing before SCI and then at regular intervals post-injury (e.g., weekly) to track recovery.[3]

Protocol 4: Histological and Immunohistochemical Analysis

This protocol outlines the steps for assessing tissue sparing and cellular changes at the injury site.

  • Tissue Collection: At the study endpoint (e.g., 2-8 weeks post-injury), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Processing:

    • Carefully dissect the spinal cord segment containing the injury epicenter.

    • Post-fix the tissue in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Embed the tissue in a suitable medium (e.g., OCT) and freeze for cryosectioning.

  • Sectioning: Cut transverse or sagittal sections (e.g., 20 µm thick) through the injury epicenter and adjacent regions.

  • Staining and Immunohistochemistry:

    • General Morphology & White Matter Sparing: Use stains like Luxol Fast Blue (LFB) or Eriochrome Cyanine to visualize myelinated white matter.

    • Neuronal Survival: Use an antibody against NeuN (Neuronal Nuclei).[4]

    • Oligodendrocyte Preservation: Use an antibody against APC-CC1 to identify mature oligodendrocytes.[9]

    • Astrogliosis/Glial Scar: Use an antibody against GFAP (Glial Fibrillary Acidic Protein).[5]

  • Quantification:

    • Capture images using a microscope.

    • Use stereological methods or image analysis software (e.g., ImageJ) to quantify the area of spared white matter, or to count the number of labeled cells (e.g., NeuN+ neurons) within defined regions rostral and caudal to the injury epicenter.[3][4]

Visualizations

Rolipram_Signaling_Pathway cluster_outcomes Therapeutic Outcomes Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 Inhibits cAMP_deg cAMP Degradation (to 5'-AMP) PDE4->cAMP_deg Catalyzes cAMP Increased Intracellular cAMP PKA_EPAC Activation of PKA & EPAC cAMP->PKA_EPAC Neuroprotection Neuroprotection (Neuron & Oligodendrocyte Survival) PKA_EPAC->Neuroprotection AntiInflam Anti-Inflammatory Effects (↓ TNF-α, ↓ IL-1β) PKA_EPAC->AntiInflam AxonGrowth Axon Growth & Reduced Glial Scar PKA_EPAC->AxonGrowth Recovery Improved Functional Recovery Neuroprotection->Recovery AntiInflam->Recovery AxonGrowth->Recovery

Caption: Rolipram inhibits PDE4, increasing cAMP levels and promoting therapeutic outcomes.

Experimental_Workflow start Baseline Behavioral Assessment (BBB) sci Spinal Cord Injury (Contusion Model) start->sci admin This compound or Vehicle Administration sci->admin care Post-Operative Care (Analgesia, Bladder Expression) admin->care assess Weekly Behavioral Assessments care->assess endpoint Study Endpoint (e.g., 4-8 weeks) assess->endpoint euth Perfusion & Tissue Collection endpoint->euth histo Histological & IHC Analysis euth->histo

Caption: A typical experimental workflow for testing Rolipram in an SCI model.

Logical_Relationships cluster_effects Primary Cellular & Molecular Effects cluster_tissue Tissue-Level Outcomes Rolipram Rolipram Administration Effect1 Reduces Neuroinflammation Rolipram->Effect1 Effect2 Protects Neurons & Oligodendrocytes Rolipram->Effect2 Effect3 Promotes Axonal Growth Rolipram->Effect3 Outcome2 Reduced Lesion Volume Effect1->Outcome2 Outcome1 Increased White Matter Sparing Effect2->Outcome1 Effect3->Outcome1 Recovery Improved Locomotor Function (Higher BBB Score) Outcome1->Recovery Outcome2->Recovery

Caption: Logical flow from Rolipram administration to functional recovery.

References

Application of (S)-(+)-Rolipram in Alzheimer's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, has emerged as a valuable research tool in the study of Alzheimer's disease (AD). Its ability to modulate cyclic adenosine monophosphate (cAMP) signaling pathways has shown promise in mitigating key pathological features of AD, including amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. This document provides detailed application notes and experimental protocols for the use of this compound in AD research.

Mechanism of Action

Rolipram exerts its effects by inhibiting PDE4, an enzyme responsible for the degradation of cAMP. By blocking PDE4, rolipram increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). Activated PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory.[1][2] The upregulation of the cAMP/PKA/CREB signaling pathway is central to the neuroprotective effects of rolipram observed in preclinical models of AD.

Data Presentation

The following tables summarize key quantitative data regarding the in vitro and in vivo effects of this compound relevant to Alzheimer's disease research.

Table 1: In Vitro Efficacy of Rolipram

ParameterValueCell Line/SystemReference
IC50 for PDE4A ~3 nMImmunopurified human PDE4A[1][3]
IC50 for PDE4B ~130 nMImmunopurified human PDE4B[1][3]
IC50 for PDE4D ~240 nMImmunopurified human PDE4D[1][3]
Effective Concentration for increased pCREB High affinity: ~1 nMLow affinity: ~120 nMU937 monocytic cells[3]

Table 2: In Vivo Efficacy of Rolipram in Alzheimer's Disease Mouse Models

Animal ModelRolipram DosageTreatment DurationKey FindingsReference
APP/PS1 mice 1.0 mg/kg/day (i.p.)3 weeksImproved long-term potentiation (LTP) and contextual learning.[4][4]
Aβ1-42 injected mice 0.1, 0.5, 1.0 mg/kg/day (i.p.)2 weeksDose-dependently improved memory in Morris water maze and passive avoidance tests.[5][5]
3xTg-AD mice 1.25 mg/kg/day (i.p.)10 daysReduced Aβ and tau pathology, neuroinflammation, and apoptosis; improved cognitive function.[1][6][1][6]
STZ-induced and aged mice Not specifiedNot specifiedAttenuated memory deficits, oxidative stress, and neuroinflammation.[7][7]
Aβ25-35 injected rats 0.1, 0.25, 0.5 mg/kg/day (i.p.)Not specifiedReversed cognitive impairment and neuroinflammatory and apoptotic responses.[8][8]

Experimental Protocols

This compound Preparation and Administration for In Vivo Studies

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

Preparation of Rolipram Solution (Example for 1.25 mg/kg dose):

  • Prepare a stock solution of rolipram in DMSO. For a final injection volume of 10 mL/kg, a common vehicle is saline containing 1.2% DMSO.[1]

  • Alternatively, for a more complex vehicle, rolipram can be dissolved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[9]

  • On the day of injection, dilute the rolipram stock solution with the appropriate vehicle to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.

  • Vortex the solution thoroughly before administration.

Administration Protocol:

  • Route of Administration: Intraperitoneal (i.p.) injection is commonly used in rodent models.[1][5][6][8]

  • Dosage: Dosages ranging from 0.1 mg/kg to 1.25 mg/kg have been shown to be effective in various AD models.[1][5][6][8]

  • Frequency: Daily administration is typical for chronic studies.[1][6]

  • Control Group: Administer the vehicle solution (e.g., saline with 1.2% DMSO) to the control group of animals.

Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

Materials:

  • Circular water tank (typically 120-150 cm in diameter for mice)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Non-toxic opaque substance to make the water cloudy (e.g., non-fat milk powder or tempura paint)

  • Video tracking system and software

  • Visual cues placed around the room

Protocol:

  • Acclimation: Handle the mice for several days before the start of the experiment to reduce stress.

  • Cued Training (Visible Platform): For 1-2 days, train the mice to find a visible platform marked with a flag. This ensures that any observed deficits are not due to visual or motor impairments.

  • Acquisition Phase (Hidden Platform):

    • Conduct 4 trials per day for 5-7 consecutive days.

    • For each trial, gently place the mouse into the water facing the wall of the tank at one of four quasi-random start positions.

    • Allow the mouse to swim freely and find the hidden platform.

    • If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of platform crossings, and the swimming speed.

  • Data Analysis: Analyze the escape latency during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention.

Western Blot Analysis of Aβ and Phospho-Tau in Brain Tissue

Materials:

  • Mouse brain tissue (hippocampus and cortex are often used)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris gels for phospho-tau, Tricine gels for Aβ)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Aβ, anti-phospho-tau at specific sites like Ser199, Ser202, Ser396, etc., anti-total tau, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Tissue Homogenization:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.[10][11]

    • Collect the supernatant (soluble fraction).

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli buffer.

    • Load the samples onto an appropriate SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensity using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound in Alzheimer's Disease

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Neuroprotection Neuroprotection (Synaptic Plasticity, Memory) pCREB->Neuroprotection Promotes Gene Transcription

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and CREB phosphorylation, ultimately promoting neuroprotection.

Experimental Workflow for Evaluating Rolipram in an AD Mouse Model

Rolipram_Experimental_Workflow Start Start: AD Mouse Model (e.g., 3xTg-AD) Treatment Rolipram or Vehicle Administration (e.g., daily i.p. injection) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Brain Tissue) Behavioral->Biochemical WB Western Blot (Aβ, p-Tau, Synaptic Proteins) Biochemical->WB IHC Immunohistochemistry (Plaques, Tangles, Neuroinflammation) Biochemical->IHC ELISA ELISA (Cytokines, Aβ levels) Biochemical->ELISA Analysis Data Analysis and Interpretation WB->Analysis IHC->Analysis ELISA->Analysis

Caption: A typical experimental workflow to assess the efficacy of rolipram in a mouse model of Alzheimer's disease.

Logical Relationship of Rolipram's Multi-target Effects in AD

Rolipram_Multi_Target_Effects Rolipram This compound cAMP_CREB ↑ cAMP/PKA/CREB Signaling Rolipram->cAMP_CREB Abeta ↓ Amyloid-β Pathology cAMP_CREB->Abeta pTau ↓ Tau Hyperphosphorylation cAMP_CREB->pTau Neuroinflammation ↓ Neuroinflammation cAMP_CREB->Neuroinflammation Synaptic ↑ Synaptic Plasticity & Function cAMP_CREB->Synaptic Cognition Improved Cognitive Function Abeta->Cognition pTau->Cognition Neuroinflammation->Cognition Synaptic->Cognition

Caption: Rolipram's activation of cAMP/CREB signaling leads to multiple beneficial effects that collectively improve cognitive function in AD models.

References

Application Notes and Protocols: (S)-(+)-Rolipram for Learning and Memory Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-(+)-Rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, rolipram increases intracellular cAMP levels, thereby activating downstream signaling pathways crucial for synaptic plasticity and memory formation, such as the cAMP/PKA/CREB pathway.[2][3][4][5][6] These characteristics make rolipram a valuable pharmacological tool for investigating the molecular mechanisms of learning and memory and for evaluating potential therapeutic strategies for cognitive deficits observed in neurodegenerative diseases and aging.[3][7]

Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway

Rolipram's primary mechanism for memory enhancement involves the modulation of the cAMP signaling cascade.[8][9] Neurotransmitters binding to G-protein coupled receptors activate adenylyl cyclase, which converts ATP to cAMP.[9] cAMP then activates Protein Kinase A (PKA), which translocates to the nucleus to phosphorylate the cAMP Response Element-Binding protein (CREB).[6] Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of proteins necessary for long-term potentiation (LTP) and memory consolidation.[6][10] PDE4 hydrolyzes cAMP, acting as a brake on this pathway.[8] Rolipram inhibits PDE4, leading to sustained cAMP levels, enhanced PKA and CREB activation, and ultimately, improved memory function.[3][5][10]

Rolipram_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates AMP AMP PDE4->AMP Degrades pCREB pCREB CREB->pCREB Gene Gene Transcription (LTP, Memory Consolidation) pCREB->Gene Initiates Rolipram This compound Rolipram->PDE4 Inhibits

Caption: Rolipram inhibits PDE4, increasing cAMP levels and promoting PKA/CREB-mediated gene transcription for memory.

Data Presentation

Table 1: Effects of this compound on Learning and Memory in Mice
Mouse ModelBehavioral TestRolipram Dosage & RouteKey Quantitative FindingCitation(s)
APP/PS1 (AD Model)Morris Water Maze0.015-0.06 mg/kg, s.c. daily for 3 weeksAmeliorated impairment in spatial learning and memory; mice spent significantly more time in the target quadrant (P < 0.05).[5]
APP/PS1/tau (AD Model)Morris Water Maze1.25 mg/kg, i.p. daily for 10 daysAttenuated cognitive decline and reduced amyloid-β burden and tau phosphorylation.[7]
Aged MiceFreezing to Context0.1 µmol/kg, s.c. 30 min before trainingSignificantly increased freezing to context after 24 hr (29% vs. 20% for vehicle, P < 0.05).[11]
Aged MiceObject Location MemoryNot specifiedImproves age-related spatial memory deficits when administered during consolidation.
Scopolamine-induced AmnesiaPassive Avoidance10 mg/kg, i.p.Reversed scopolamine-induced impairments of the avoidance response.[1]
Scopolamine-induced AmnesiaObject Recognition Task0.1 mg/kg, i.p. 30 min before T1Reversed the scopolamine-induced short-term memory deficit.[12]
Wild Type (BALB/c)Novel Object Recognition0.05 & 0.1 mg/kg, i.p.Significantly increased the ratio index (RI) in the retention trial compared to control.[13]
Wild Type (C57BL/6J)Fear Conditioning0.1 µmol/kg, s.c. 30 min before trainingIncreased long-term memory (24 hr), with 62% more freezing than vehicle-injected mice (P < 0.01).[11][14]
Sleep Deprivation ModelMorris Water Maze1 mg/kg, i.p.Improved cognitive function and rescued memory consolidation deficits.[15]
Table 2: Molecular and Cellular Effects of this compound in Mouse Brain
Brain RegionMolecular/Cellular MarkerEffect of Rolipram TreatmentCitation(s)
HippocampuscAMP LevelsIncreased[7][13]
HippocampuspCREB (phosphorylated CREB)Increased expression[15][16]
Hippocampus & Prefrontal CortexBDNF & NGFReversed downregulation in 3xTg-AD mice.[7]
Hippocampus & Prefrontal CortexPro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Downregulated in 3xTg-AD mice.[7]
HippocampusLong-Term Potentiation (LTP)Reverses Aβ-induced inhibition of LTP.[10]
HippocampusNeurogenesisPromotes hippocampal neurogenesis.[3][17]

Experimental Protocols

General Experimental Workflow

A typical behavioral study using rolipram involves several key stages, from animal acclimatization to data analysis. The timing of drug administration relative to the training and testing phases is a critical parameter that must be optimized based on the specific research question (e.g., effects on acquisition, consolidation, or retrieval).

Experimental_Workflow A 1. Animal Acclimatization (Handling & Habituation to Environment) B 2. Drug Preparation & Administration (Rolipram or Vehicle) A->B C 3. Behavioral Training Session (e.g., MWM Acquisition, NOR T1, Fear Conditioning) B->C D 4. Memory Consolidation Period (Inter-trial Interval, e.g., 1h, 24h) C->D E 5. Behavioral Testing Session (e.g., MWM Probe Trial, NOR T2, Context/Cued Fear Test) D->E F 6. Data Collection & Analysis (Automated tracking software, statistical analysis) E->F G 7. (Optional) Neurochemical/Histological Analysis (Tissue collection for molecular assays) F->G

Caption: A generalized workflow for studying rolipram's effects on memory in mice.

Protocol 1: Drug Preparation and Administration
  • Vehicle Preparation: Rolipram is often dissolved in a vehicle containing a small percentage of DMSO, which is then diluted in saline or phosphate-buffered saline (PBS). A common vehicle is 1-2% DMSO in 0.9% saline.[18] Always prepare a vehicle-only solution for the control group.

  • Rolipram Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 0.1 - 1.25 mg/kg) and the average weight of the mice.

    • Dissolve the rolipram powder in the minimum required volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Bring the solution to the final volume with 0.9% saline. The final DMSO concentration should be kept low (e.g., <2%).

    • Protect the solution from light.

  • Administration:

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.[5][7]

    • Timing: Administration timing is crucial. For studying effects on memory acquisition, inject 20-30 minutes before the training trial.[11][13] For consolidation, inject immediately or up to 3 hours after training.[12][14]

    • Volume: Injection volume should be consistent across animals, typically 5-10 mL/kg.

Protocol 2: Morris Water Maze (MWM)

This task assesses hippocampal-dependent spatial learning and memory.[19]

  • Apparatus: A circular pool (90-120 cm diameter) filled with water (24-26°C) made opaque with non-toxic white paint or non-fat dry milk.[20][21][22] A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. The pool should be in a room with various stable distal visual cues.

  • Procedure:

    • Habituation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the water.

    • Acquisition Training (Days 1-5):

      • Conduct 4 trials per day for each mouse.

      • For each trial, gently place the mouse into the water facing the pool wall from one of four quasi-random start positions (N, S, E, W).[19]

      • Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[23] If the mouse fails to find it, gently guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds before removing it.[23]

      • The inter-trial interval is typically 15-20 minutes.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.[23]

  • Data Analysis: Use a video tracking system to record and analyze:

    • Escape Latency: Time to find the platform during acquisition.

    • Path Length: Distance traveled to find the platform.

    • Probe Trial Metrics: Time spent in the target quadrant (where the platform was), number of platform location crossings.

Protocol 3: Novel Object Recognition (NOR)

This task assesses recognition memory, which is dependent on the mouse's innate preference for novelty.[24]

  • Apparatus: An open-field arena (e.g., 40 x 40 cm) made of a non-porous material. Objects should be of similar size but different shapes and textures, heavy enough that mice cannot displace them.[24][25]

  • Procedure:

    • Habituation (Day 1): Place each mouse in the empty arena and allow it to explore for 5-10 minutes to reduce novelty-induced stress.[26]

    • Training/Familiarization (T1, Day 2):

      • Place two identical objects in the arena.

      • Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.[24][26]

    • Testing (T2, Day 2):

      • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.[12][26]

      • Return the mouse to the arena and allow it to explore for 5-10 minutes.

  • Data Analysis: Manually or automatically score the time spent exploring each object. Exploration is defined as the mouse's nose being pointed toward the object within a 2 cm proximity.

    • Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory.

Protocol 4: Contextual and Cued Fear Conditioning

This task assesses associative memory for both the environmental context and a specific cue (e.g., a tone).[27]

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock. The chamber can be altered with different lighting, flooring, and scents to create a distinct context for cued testing.[28]

  • Procedure:

    • Training/Conditioning (Day 1):

      • Place the mouse in the chamber and allow a 2-4 minute acclimation period.[27]

      • Present a neutral conditioned stimulus (CS), such as an 80 dB tone, for 20-30 seconds.[27][28]

      • During the final 2 seconds of the CS, deliver a mild, brief unconditioned stimulus (US), such as a 0.4-1.0 mA foot shock.[27][28]

      • Repeat the CS-US pairing 1-2 more times after an interval.

      • Allow the mouse to remain in the chamber for another 1-2 minutes before returning to its home cage.

    • Contextual Fear Test (Day 2):

      • Place the mouse back into the original conditioning chamber (without any CS or US).

      • Record its behavior for 5-8 minutes.[28]

    • Cued Fear Test (Day 3):

      • Place the mouse in a modified chamber (different context) to minimize contextual freezing.

      • After an acclimation period, present the CS (tone) without the US.

      • Record behavior before, during, and after the CS presentation.[28]

  • Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration.[28] This is typically scored automatically by software and expressed as a percentage of the total time for each phase of the experiment. Increased freezing indicates a stronger fear memory.

References

Application Note: In Vitro PDE4 Inhibition Assay Using (S)-(+)-Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a vast array of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[1][3][4] This modulation of cAMP signaling makes PDE4 an attractive therapeutic target for a variety of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neurological conditions.

(S)-(+)-Rolipram is a selective inhibitor of PDE4 and serves as a valuable tool for studying the enzyme's function and for the screening of novel PDE4 inhibitors. This application note provides detailed protocols for in vitro PDE4 inhibition assays using this compound, focusing on two common assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC). AC then converts ATP into cAMP. PDE4 acts as a key negative regulator in this pathway by degrading cAMP to AMP.[1][3][4] Inhibition of PDE4 by molecules like this compound blocks this degradation, leading to an accumulation of cAMP and subsequent activation of downstream signaling cascades.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_Protein G-Protein GPCR->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_Protein->AC Activation ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP AMP PDE4->AMP Hydrolysis Rolipram This compound Rolipram->PDE4 Inhibition Cellular_Response Cellular Response PKA->Cellular_Response EPAC->Cellular_Response

Figure 1: Simplified cAMP signaling pathway illustrating the role of PDE4 and its inhibition by this compound.

Quantitative Data: this compound Inhibition of PDE4 Isoforms

The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for rolipram against various human PDE4 isoforms. It is important to note that R-(-)-rolipram is generally more potent than S-(+)-rolipram.[5]

PDE4 IsoformThis compound IC50 (nM)Racemic (±)-Rolipram IC50 (nM)Reference
PDE4A~3 (for total PDE4A activity)-[2]
PDE4B-130[2]
PDE4D-240[2]
Cytosolic PDE4 (human monocytes)1356 ± 314 (for potentiation of PGE2-induced cAMP accumulation)313 ± 6.7[5]

Experimental Protocols

Two common methods for measuring PDE4 inhibition in vitro are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Both are homogeneous assays suitable for high-throughput screening.

Fluorescence Polarization (FP) Based PDE4 Inhibition Assay

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This binding forms a large complex that tumbles slowly, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Assay Buffer, this compound dilutions, PDE4 enzyme, and FAM-cAMP substrate Plate_Setup Add buffer, inhibitor/vehicle, and PDE4 enzyme to a 96- or 384-well plate Reagent_Prep->Plate_Setup Incubate1 Incubate at room temperature Plate_Setup->Incubate1 Start_Reaction Initiate reaction by adding FAM-cAMP Incubate1->Start_Reaction Incubate2 Incubate for 1 hour at room temperature Start_Reaction->Incubate2 Add_Binder Add Binding Agent Incubate2->Add_Binder Incubate3 Incubate for 30 minutes at room temperature Add_Binder->Incubate3 Read_FP Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) Incubate3->Read_FP

Figure 2: Experimental workflow for the Fluorescence Polarization (FP) based PDE4 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO should not exceed 1%.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add 25 µL of assay buffer (blank), 25 µL of the this compound dilutions (inhibitor wells), and 25 µL of assay buffer containing vehicle (positive and negative control wells).

    • Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control and blank wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 50 µL of the prepared Binding Agent solution to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a microplate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based PDE4 Inhibition Assay

Principle: This assay utilizes a terbium (Tb) cryptate-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). In the absence of PDE4 activity, the labeled cAMP analog binds to the antibody, bringing the donor and acceptor into close proximity and allowing for FRET to occur. When PDE4 hydrolyzes cAMP, the unlabeled cAMP in the sample displaces the labeled cAMP from the antibody, disrupting FRET. PDE4 inhibitors prevent this hydrolysis, thus maintaining a high FRET signal.

Experimental Workflow:

TRFRET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Assay Buffer, this compound dilutions, PDE4 enzyme, and cAMP substrate Plate_Setup Add buffer, inhibitor/vehicle, and PDE4 enzyme to a 384-well plate Reagent_Prep->Plate_Setup Incubate1 Incubate at room temperature Plate_Setup->Incubate1 Start_Reaction Initiate reaction by adding cAMP Incubate1->Start_Reaction Incubate2 Incubate for 1 hour at room temperature Start_Reaction->Incubate2 Add_Reagents Add TR-FRET detection reagents (labeled cAMP analog and anti-cAMP antibody) Incubate2->Add_Reagents Incubate3 Incubate for 1 hour at room temperature Add_Reagents->Incubate3 Read_TRFRET Read TR-FRET Signal (Ex: 340 nm, Em: 665 nm and 620 nm) Incubate3->Read_TRFRET

Figure 3: Experimental workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based PDE4 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO should not exceed 1%.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the cAMP substrate solution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 5 µL of the this compound dilutions or vehicle.

    • Add 5 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 5 µL of assay buffer to the negative control wells.

    • Initiate the reaction by adding 10 µL of the cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the enzymatic reaction and initiate detection by adding 10 µL of the TR-FRET detection mix (containing the fluorescently labeled cAMP analog and the terbium-labeled anti-cAMP antibody) to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm and emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The in vitro PDE4 inhibition assays described in this application note provide robust and reliable methods for characterizing the inhibitory activity of compounds such as this compound. Both the Fluorescence Polarization and TR-FRET formats are well-suited for high-throughput screening campaigns aimed at discovering novel PDE4 inhibitors for therapeutic development. The choice between the two methods will depend on the specific instrumentation and reagents available in the laboratory. Careful execution of these protocols will enable researchers to accurately determine the potency of PDE4 inhibitors and advance our understanding of the role of PDE4 in health and disease.

References

Application Notes and Protocols for (S)-(+)-Rolipram Treatment in Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Rolipram, a selective inhibitor of phosphodiesterase type 4 (PDE4), has been extensively investigated as a potential therapeutic agent for multiple sclerosis (MS), primarily using the experimental autoimmune encephalomyelitis (EAE) animal model. These notes provide a comprehensive overview of its application, summarizing key quantitative data and detailing relevant experimental protocols for preclinical research.

Mechanism of Action

Rolipram's primary mechanism involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[3][4] This cascade triggers a potent anti-inflammatory response.

Key molecular actions in the context of EAE include:

  • Suppression of Pro-inflammatory Cytokines : Rolipram stereospecifically suppresses the production of key pathogenic cytokines, including Tumor Necrosis Factor-alpha (TNF-α), lymphotoxin-alpha (LT), and Interferon-gamma (IFN-γ).[5] It also downregulates Interleukin-1β (IL-1β), IL-6, and IL-17A.[4][6][7]

  • Immune Cell Modulation : It down-regulates myelin antigen-induced T-cell proliferation and macrophage activity.[8][9]

  • Inhibition of NF-κB and MMP-9 : Rolipram has been shown to reduce the activity of the transcription factor NF-κB and the expression of matrix metalloproteinase-9 (MMP-9), which are crucial for immune cell migration into the central nervous system (CNS).[10]

  • Blood-Brain Barrier (BBB) Stabilization : By elevating cAMP in endothelial cells, rolipram enhances the stability of intercellular junctional complexes, thereby reducing BBB permeability, tissue edema, and the infiltration of inflammatory cells into the CNS.[11]

Rolipram_Signaling_Pathway cluster_Cell Immune/Endothelial Cell cluster_Downstream Downstream Effects Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) PKA->Cytokines NFkB ↓ NF-κB Activity PKA->NFkB BBB ↑ BBB Integrity PKA->BBB TCell ↓ T-Cell Proliferation PKA->TCell Experimental_Workflow cluster_Phase1 Induction & Treatment cluster_Phase2 Monitoring & Scoring cluster_Phase3 Analysis Induction 1. EAE Induction (e.g., MOG/CFA in mice) Grouping 2. Animal Grouping (Vehicle vs. Rolipram) Induction->Grouping Treatment 3. Rolipram Administration (Preventive or Therapeutic) Grouping->Treatment Scoring 4. Daily Clinical Scoring (Weight & Paralysis) Treatment->Scoring Sacrifice 5. Euthanasia & Tissue Collection (CNS, Lymph nodes) Scoring->Sacrifice Histo 6. Histological Analysis (Inflammation, Demyelination) Sacrifice->Histo Immuno 7. Immunological Analysis (Cytokines, Cell populations) Sacrifice->Immuno Logical_Relationship cluster_Intervention Intervention cluster_Mechanism Molecular Mechanism cluster_Cellular Cellular & Systemic Effects cluster_Outcome Therapeutic Outcome in EAE Rolipram This compound Treatment PDE4 PDE4 Inhibition Rolipram->PDE4 cAMP ↑ Intracellular cAMP PDE4->cAMP Cytokine ↓ Pro-inflammatory Cytokine Production cAMP->Cytokine TCell ↓ T-Cell/Macrophage Activation cAMP->TCell BBB ↓ BBB Permeability cAMP->BBB Infiltration ↓ CNS Infiltration Cytokine->Infiltration TCell->Infiltration BBB->Infiltration Demyelination ↓ Demyelination Infiltration->Demyelination Score ↓ Clinical Severity Demyelination->Score

References

Flow Synthesis of (S)-(+)-Rolipram: An Application Note and Protocol for Research Quantities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the continuous flow synthesis of (S)-(+)-rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, intended for research-scale production. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and higher productivity.[1][2] This application note outlines two prominent, recently developed flow synthesis methodologies, presenting key quantitative data in structured tables for clear comparison. Detailed experimental protocols and diagrams of the synthetic workflows and the relevant biological signaling pathway are provided to facilitate adoption by researchers in drug discovery and development.

Introduction

This compound is a well-characterized selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, rolipram elevates intracellular cAMP levels, modulating various cellular processes. This mechanism of action has positioned rolipram as a valuable tool in neuroscience and immunology research, with potential therapeutic applications in inflammatory diseases and neurological disorders.[3][5] The demand for research quantities of enantiomerically pure this compound has driven the development of efficient and scalable synthetic methods. Continuous flow synthesis has emerged as a superior alternative to batch processes for producing chiral molecules like rolipram, offering precise control over reaction parameters and minimizing waste.[1][6]

Signaling Pathway of Rolipram

Rolipram exerts its biological effects by inhibiting PDE4, which in turn increases intracellular levels of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This signaling cascade is implicated in processes such as neuroprotection and anti-inflammatory responses.[4][7]

Rolipram_Signaling_Pathway Rolipram this compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase (AC) ATP->AC AC->cAMP Synthesizes from Downstream Downstream Cellular Responses (e.g., CREB phosphorylation, anti-inflammatory effects) PKA->Downstream Phosphorylates Targets Flow_Synthesis_Method_1 cluster_reactants Reactant Streams cluster_reactors Catalytic Flow Reactors cluster_product Product Collection Reactant1 3-Cyclopentyloxy-4-methoxybenzaldehyde in Toluene Column1 Column 1: Si-NH2 / CaCl2 (Knoevenagel Condensation) Reactant1->Column1 Reactant2 Nitromethane Reactant2->Column1 Reactant3 Dimethyl Malonate Column2 Column 2: PS-(S)-Pybox-CaCl2 (Asymmetric Michael Addition) Reactant3->Column2 Reactant4 Hydrogen (H2) Column3 Column 3: Pd/C (Nitro Reduction & Lactamization) Reactant4->Column3 Column1->Column2 Column2->Column3 Column4 Column 4: Silica-supported Carboxylic Acid (Decarboxylation) Column3->Column4 Product This compound Column4->Product Flow_Synthesis_Method_2 cluster_step1 Step 1: Telescoped Asymmetric Conjugate Addition & Oxidative Esterification cluster_step2 Step 2: Nitro Reduction and Lactamization Reactants1 Cinnamaldehyde Derivative + Nitromethane Reactor1 Flow Reactor 1: Resin-supported Chiral Organocatalyst Reactants1->Reactor1 Intermediate Key Nitroester Intermediate Reactor1->Intermediate Oxidant In situ generated Persulfuric Acid Oxidant->Reactor1 Reactants2 Nitroester Intermediate + Trichlorosilane + DIEA Intermediate->Reactants2 Reactor2 Flow Reactor 2 Reactants2->Reactor2 Product This compound Reactor2->Product

References

Troubleshooting & Optimization

(S)-(+)-rolipram solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (S)-(+)-Rolipram in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

This compound is a highly hydrophobic molecule and is sparingly soluble in aqueous buffers.[1][2] Direct addition of the crystalline solid to buffers like Phosphate-Buffered Saline (PBS) will likely result in poor dissolution or precipitation. Proper solubilization requires a two-step process involving an organic solvent.

Q2: What is the recommended method for preparing a usable aqueous solution of Rolipram?

The standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer of choice.[1] This ensures the compound is fully dissolved before being introduced to the aqueous environment, minimizing precipitation.

Q3: Which organic solvents are recommended for creating a stock solution, and at what concentrations?

This compound is readily soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are most commonly used.[1] Due to variability between suppliers and batches, it is best to consult the manufacturer's product information sheet. However, typical solubility ranges are provided below.

Data Presentation: Solubility in Common Solvents

SolventMaximum Concentration (Range)Molar Equivalent (at 275.35 g/mol )Citations
DMSO10 - 100 mg/mL~36 - 363 mM[1][3][4][5][6]
Ethanol5 - 55 mg/mL~18 - 200 mM[1][3][4]
DMF~10 mg/mL~36 mM[1]
WaterInsoluble to ~0.2 mg/mLInsoluble to ~0.7 mM[4]

Note: For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

Q4: How do I prepare a final working solution in my aqueous buffer from the organic stock?

To create a working solution, you should slowly add the concentrated organic stock to your aqueous buffer while vortexing or stirring. A common method is to dilute a stock solution to the final desired concentration, ensuring the final percentage of the organic solvent is low enough to not affect the experimental system (typically <0.5%). For example, a 1:9 solution of DMF:PBS (pH 7.2) can achieve a rolipram solubility of approximately 0.5 mg/mL.[1]

Q5: How stable are Rolipram solutions and how should they be stored?

Stability is highly dependent on the solvent. Lyophilized powder is stable for years when stored correctly.[1] Organic stock solutions are stable for several months at -20°C, but aqueous solutions are much less stable.

Data Presentation: Recommended Storage Conditions

Solution TypeStorage TemperatureRecommended DurationKey RecommendationsCitations
Lyophilized Powder-20°C≥ 2 yearsKeep desiccated.[1][3]
Organic Stock (e.g., DMSO)-20°C or -80°C1 - 6 monthsAliquot to avoid freeze-thaw cycles.[3][7]
Aqueous Working Solution2-8°C≤ 1 dayPrepare fresh before each experiment.[1][5]

Q6: Does pH affect the solubility and stability of Rolipram?

While specific data on the pH-solubility profile of rolipram is limited in the provided results, the chemical stability of many pharmaceutical compounds is pH-dependent.[8] Extreme acidic or basic conditions can catalyze the hydrolysis of functional groups like amides, potentially degrading the compound.[8] It is crucial to control the pH of the buffer system to ensure the stability and efficacy of the drug during experiments.[8] Most protocols utilize a physiological pH of around 7.2-7.4.[1]

Q7: What is the biological mechanism of action for this compound?

This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4).[5][6] PDE4 is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in many signal transduction pathways.[3][9] By inhibiting PDE4, rolipram causes an increase in intracellular cAMP levels, which in turn activates downstream signaling cascades, such as those involving Protein Kinase A (PKA) and cAMP Response Element-Binding protein (CREB).[9][10]

Rolipram_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB Activation PKA->CREB Activates

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating downstream pathways.

Troubleshooting Guide

Q: My this compound solution is cloudy or has formed a precipitate after dilution into buffer. What should I do?

This is a common issue caused by the compound crashing out of the solution when transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Follow these steps to resolve the issue.

Troubleshooting_Flowchart Start Issue: Rolipram precipitated in aqueous buffer CheckStock Was the stock solution completely clear before dilution? Start->CheckStock CheckSolvent Is the final organic solvent concentration <0.5%? IncreaseSolvent Action: Prepare a new dilution with a slightly higher co-solvent percentage. (Note: Check experimental tolerance.) CheckSolvent->IncreaseSolvent No TrySonication Action: Gently sonicate the cloudy solution in a water bath for 5-10 minutes. CheckSolvent->TrySonication Yes CheckStock->CheckSolvent Yes RemakeStock Action: Prepare a fresh stock solution. Ensure complete dissolution in 100% organic solvent first. CheckStock->RemakeStock No RemakeStock->CheckStock Success Result: Solution is clear. Proceed with experiment. IncreaseSolvent->Success TryWarming Action: Gently warm the solution to 37°C while stirring. (Note: Check temperature stability.) TrySonication->TryWarming LowerConcentration Action: The desired concentration may exceed solubility limits. Prepare a more dilute solution. TryWarming->LowerConcentration LowerConcentration->Success

Caption: Troubleshooting flowchart for Rolipram precipitation issues.

  • Confirm Stock Solution Clarity : Ensure your initial stock in 100% organic solvent is perfectly clear with no visible particulates before you begin dilution. If it's not, you may need to remake the stock.

  • Use Sonication/Heat : If precipitation occurs after dilution, you can attempt to redissolve the compound. Gentle sonication in a water bath or warming the solution to 37°C with stirring can help.[7][11] Always check if the compound is heat-stable before warming.

  • Check Final Solvent Concentration : The final concentration of the organic solvent in your aqueous solution should be as low as possible but high enough to maintain solubility. If you are using a very low percentage (<0.1%), you may need to slightly increase it, being mindful of the tolerance of your cell or animal model.

  • Reduce Final Rolipram Concentration : You may be exceeding the solubility limit of rolipram in your specific buffer/solvent mixture. Try preparing a more dilute final solution.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 275.35 g/mol ).

  • Preparation : Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Weighing : Weigh out 1 mg of this compound powder.[3]

  • Solvent Addition : Add 363.2 µL of fresh, high-purity DMSO to the vial containing the rolipram powder.[3][7]

  • Dissolution : Vortex the solution vigorously. If needed, gently sonicate the vial in a water bath until all solid material is completely dissolved and the solution is clear.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to 3 months.[3]

Protocol 2: Preparing a Working Solution in Aqueous Buffer

This protocol describes the dilution of the 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium.

Experimental_Workflow Start Start: Prepare 10 µM working solution Step1 1. Thaw a single aliquot of 10 mM Rolipram in DMSO stock solution. Start->Step1 Step2 2. Vortex the stock solution gently to ensure homogeneity. Step1->Step2 Step3 3. Pipette 999 µL of pre-warmed aqueous buffer (e.g., cell culture medium) into a sterile tube. Step2->Step3 Step4 4. Add 1 µL of the 10 mM DMSO stock to the buffer (1:1000 dilution). Step3->Step4 Step5 5. Immediately vortex the final solution for 10-15 seconds to mix thoroughly. Step4->Step5 End End: Solution is ready for use. Final DMSO conc. = 0.1% Step5->End

References

Improving the stability of (S)-(+)-rolipram stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-(+)-rolipram stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution in DMSO/ethanol has turned yellow. Is it still usable?

A color change, typically to yellow, can be an indicator of degradation. It is recommended to prepare fresh stock solutions if you observe any change in color or precipitation. To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] For critical experiments, it is advisable to qualify the stock solution by analytical methods like HPLC to ensure its purity and concentration before use.

Q2: I observe precipitation in my rolipram stock solution after storing it at -20°C. What should I do?

Precipitation can occur if the storage temperature is too low for the solvent used or if the concentration of rolipram exceeds its solubility at that temperature. Before use, bring the vial to room temperature and vortex thoroughly to see if the precipitate redissolves. Gentle warming in a water bath (not exceeding 37°C) and sonication can also aid in dissolution.[1] If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. To prevent this, consider preparing a slightly lower concentration stock solution or using a different solvent system.

Q3: For how long can I store my this compound stock solution?

The stability of this compound stock solutions depends on the solvent, storage temperature, and handling.

  • Organic Solvents (DMSO, Ethanol, DMF): When stored in tightly sealed vials at -20°C, stock solutions in anhydrous DMSO, ethanol, or DMF can be stable for up to 3 months.[2] For longer-term storage (up to 1 year), -80°C is recommended.[1] It is crucial to use anhydrous solvents, as water can promote hydrolysis.

  • Aqueous Solutions: Aqueous solutions of rolipram are not recommended for storage for more than one day.[3] If your experiment requires an aqueous buffer, it is best to make fresh dilutions from a concentrated organic stock solution immediately before use.

Q4: What are the primary degradation pathways for rolipram in solution?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a lactam ring and an ether linkage, the most probable degradation pathways are:

  • Hydrolysis: The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring and formation of a carboxylic acid derivative.

  • Oxidation: The methoxy group on the phenyl ring and the cyclopentyl ether group could be susceptible to oxidation, potentially leading to the formation of various oxidized species.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is recommended to store rolipram solutions in amber vials or protected from light.

Q5: How can I check the quality and concentration of my rolipram stock solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and concentration of your rolipram stock solution. This method can separate the intact rolipram from any potential degradation products. You can also use UV-Vis spectrophotometry to get an approximate concentration, but this method is not stability-indicating as degradation products may have similar UV absorbance.

Quantitative Data Summary

The following tables summarize the solubility and stability information for this compound compiled from various sources.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO20.65 - 5575 - 199.75[4][5]
Ethanol7 - 20.65~25 - 75[4][5]
Dimethylformamide (DMF)~10~36[3]
Water0.2~0.7[5]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendationsReference(s)
Solid (Lyophilized Powder)Room Temperature (desiccated)24 monthsStore in a dry environment.[2]
Solid (Crystalline)-20°C≥ 2 yearsKeep tightly sealed.[3]
Stock Solution in Organic Solvent (e.g., DMSO)-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[2]
Stock Solution in Organic Solvent (e.g., DMSO)-80°CUp to 1 yearAliquot for single use.[1]
Aqueous Solution4°CNot more than 1 dayPrepare fresh before use.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 275.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.75 mg of this compound powder and place it into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile vials (e.g., 20 µL or 50 µL aliquots) to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing of this compound Stock Solution using HPLC (Method Development Starting Point)

This protocol provides a starting point for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrument and requirements.

Objective: To assess the purity of a rolipram stock solution and detect the presence of any degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Autosampler vials

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (Rolipram has a UV max at ~280 nm)[3]

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute the rolipram stock solution to a final concentration of approximately 50 µM in the initial mobile phase composition (70:30, Mobile Phase A:Mobile Phase B).

  • Forced Degradation (to generate degradation products for method validation):

    • Acid Hydrolysis: Mix the rolipram stock solution with 0.1 M HCl and incubate at 60°C for 2-4 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the rolipram stock solution with 0.1 M NaOH and incubate at 60°C for 2-4 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidation: Treat the rolipram stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the freshly prepared, undegraded rolipram standard solution to determine its retention time and peak area.

    • Inject the samples from the forced degradation studies to observe any new peaks corresponding to degradation products. The HPLC method is considered stability-indicating if the degradation product peaks are well-resolved from the parent rolipram peak.

    • Inject the aged stock solution that is being tested for stability.

  • Data Analysis:

    • Compare the chromatogram of the aged stock solution to that of the fresh standard.

    • Calculate the percentage of rolipram remaining by comparing the peak area of rolipram in the aged sample to the fresh sample.

    • Observe the presence and relative area of any new peaks, which indicate degradation.

Visualizations

Signaling Pathways

Rolipram_cAMP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor Activates AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Rolipram Rolipram PDE4 Phosphodiesterase 4 Rolipram->PDE4 Inhibits PDE4->cAMP Degrades 5AMP 5'-AMP PDE4->5AMP to PKA Protein Kinase A cAMP->PKA Activates EPAC Exchange protein directly activated by cAMP cAMP->EPAC Activates Downstream_PKA PKA Substrates (e.g., CREB) PKA->Downstream_PKA Phosphorylates Downstream_EPAC EPAC Substrates (e.g., ERK) EPAC->Downstream_EPAC Activates

Rolipram_Neuroinflammation_Pathway Rolipram Rolipram PDE4 Phosphodiesterase 4 Rolipram->PDE4 Inhibits cAMP_increase ↑ cAMP PKA_activation PKA Activation NFkB_inhibition Inhibition of NF-κB Cytokine_decrease ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Anti_inflammatory Anti-inflammatory Effects

Experimental Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Stability Assessment cluster_decision Decision Prep_Stock Prepare Rolipram Stock Solution Aliquoting Aliquot for Single Use Prep_Stock->Aliquoting Store Store at -20°C or -80°C (Protected from Light) Aliquoting->Store Time_Points Pull Aliquots at Defined Time Points Store->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Data (Purity, Degradants) HPLC_Analysis->Data_Analysis Evaluation Evaluate Stability (Compare to t=0) Data_Analysis->Evaluation Decision_Node Is it Stable? Evaluation->Decision_Node Use_Solution Use in Experiments Decision_Node->Use_Solution Yes Discard_Solution Discard and Prepare Fresh Decision_Node->Discard_Solution No

References

Technical Support Center: (S)-(+)-Rolipram Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data regarding the off-target effects of (S)-(+)-rolipram in cell culture experiments.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vitro experiments with this compound, focusing on its known off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing changes in cell morphology and adhesion at concentrations of this compound that are not consistent with its reported IC50 for PDE4 inhibition. What could be the cause?

A1: This is a common observation and may be indicative of off-target effects. This compound has been reported to influence the expression of adhesion molecules and the cytoskeleton, independent of its primary PDE4-inhibiting activity. Specifically, it has been shown to down-regulate P-selectin and E-selectin expression on endothelial cells, which can alter cell-cell interactions[1]. Additionally, effects on the RhoA signaling pathway, a key regulator of cell shape and motility, have been observed. We recommend investigating these alternative pathways if you notice significant morphological changes.

Q2: Our gelatin zymography results show inhibition of MMP-2 and MMP-9 activity by this compound, even when we use a PKA inhibitor. Is this expected?

A2: Yes, this is an expected off-target effect. While some studies have linked rolipram's modulation of MMPs to the cAMP-PKA pathway, there is evidence for a direct, cAMP-independent inhibitory effect on MMP-2 and MMP-9 activity[2][3][4]. This suggests a direct interaction of rolipram with these metalloproteinases. If you are investigating the canonical PDE4/cAMP pathway, it is crucial to include appropriate controls to account for this off-target activity.

Q3: We are seeing unexpected changes in the expression of genes related to the Hedgehog signaling pathway in our breast cancer cell lines treated with this compound. Is there a known interaction?

A3: Yes, this compound has been shown to repress the Hedgehog signaling pathway in breast cancer cell lines such as MCF-7 and MDA-MB-231[5]. This effect is mediated through the canonical cAMP-PKA pathway, which leads to the ubiquitin-mediated proteolysis of GLI transcription factors, key effectors of the Hedgehog pathway. Therefore, if your research involves Hedgehog signaling, be aware that rolipram can act as an inhibitor of this pathway downstream of Smoothened (Smo).

Q4: We are having difficulty reproducing the reported IC50 values for this compound's effect on cell viability in our cancer cell lines.

A4: Discrepancies in IC50 values can arise from several factors. Cell line authenticity and passage number can significantly impact experimental outcomes. Ensure your cell lines are regularly authenticated. Culture conditions, including media composition and serum concentration, can also influence cellular responses to drugs. Furthermore, the specific endpoint of your viability assay (e.g., metabolic activity vs. cell counting) can yield different IC50 values. For breast cancer cell lines, reported IC50 values for growth inhibition are approximately 40 µM for MCF-7 and 53 µM for MDA-MB-231[5]. We recommend careful optimization and standardization of your experimental conditions.

Troubleshooting Common Problems

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent inhibition of JNK phosphorylation 1. Timing of rolipram treatment and cell stimulation is critical. 2. The effect may be cell-type specific. 3. Antibody quality for phosphorylated proteins may be poor.1. Perform a time-course experiment to determine the optimal pre-incubation time with rolipram before stimulation. 2. Confirm the expression of MKP-1 in your cell line, as the effect of rolipram on JNK is dependent on MKP-1 induction. 3. Validate your phospho-JNK antibody with positive and negative controls.
High background in gelatin zymography 1. Incomplete removal of SDS after electrophoresis. 2. Sub-optimal incubation time or temperature.1. Ensure thorough washing of the gel with Triton X-100 to remove SDS and allow for enzyme renaturation. 2. Optimize the incubation time and temperature (typically 16-24 hours at 37°C) for your specific cell line and experimental conditions.
No detectable change in RhoA activity 1. Insufficient rolipram concentration or treatment time. 2. The cell line may not exhibit a strong RhoA response to rolipram. 3. Issues with the RhoA activation assay kit or protocol.1. Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect on RhoA activity. 2. Screen different cell lines to find a suitable model for studying this off-target effect. 3. Carefully follow the manufacturer's protocol for the RhoA activation assay and include all recommended positive and negative controls.

II. Quantitative Data Summary

The following tables summarize the quantitative data on the on-target and known off-target effects of this compound.

Table 1: On-Target Activity of this compound on PDE4 Isoforms

PDE4 IsoformIC50 (nM)Reference(s)
PDE4A~3[6]
PDE4B~130[6]
PDE4D~240[6]

Table 2: Off-Target Effects of this compound

Off-TargetCell Line(s)Effective ConcentrationObserved EffectReference(s)
MMP-2 / MMP-9 MCF-7, MDA-MB-23140 µM (MCF-7), 53 µM (MDA-MB-231)Inhibition of enzymatic activity[2]
Hedgehog Signaling (GLI1) MCF-7, MDA-MB-23140 µM (MCF-7), 53 µM (MDA-MB-231)Decreased GLI1 levels[5]
MKP-1 / JNK Pathway Murine MacrophagesNot specifiedIncreased MKP-1 expression, decreased JNK phosphorylation
Cell Adhesion (P-selectin, E-selectin) Rat Mesenteric Endothelial CellsNot specifiedDown-regulation of expression[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.

1. Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is adapted for assessing the direct inhibitory effect of this compound on secreted MMP-2 and MMP-9 from breast cancer cell lines.

  • Cell Culture:

    • Culture MCF-7 or MDA-MB-231 cells in their recommended growth medium until they reach 70-80% confluency.

    • Wash the cells twice with serum-free medium.

    • Incubate the cells in serum-free medium for 24-48 hours to collect conditioned medium containing secreted MMPs.

  • Sample Preparation:

    • Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.

    • To test the direct effect of rolipram, add varying concentrations of this compound (e.g., 10-100 µM) to aliquots of the conditioned medium and incubate for 1-2 hours at 37°C.

    • Mix the treated conditioned medium with non-reducing sample buffer (without β-mercaptoethanol or DTT). Do not boil the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load equal amounts of protein from each sample into the wells.

    • Run the gel at 125V at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

2. Western Blot for MKP-1 and Phosphorylated JNK

This protocol describes the detection of rolipram-induced changes in MKP-1 expression and JNK phosphorylation in macrophages.

  • Cell Culture and Treatment:

    • Culture murine macrophages (e.g., J774 or primary peritoneal macrophages) in appropriate medium.

    • Treat the cells with this compound (e.g., 10 µM) for a specified time course (e.g., 1, 2, 4, 8 hours).

    • In a parallel set of experiments, stimulate the cells with an inflammatory agent like LPS (100 ng/mL) in the presence or absence of rolipram pre-treatment.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MKP-1, phospho-JNK (Thr183/Tyr185), and total JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of MKP-1 and phospho-JNK to a loading control (e.g., β-actin or GAPDH) and total JNK, respectively.

3. RhoA Activation Assay (Rhotekin-RBD Pulldown)

This protocol is for measuring the effect of this compound on the activation state of the small GTPase RhoA.

  • Cell Culture and Treatment:

    • Culture your cell line of interest (e.g., endothelial cells, fibroblasts) to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 1-50 µM) for different time points (e.g., 15, 30, 60 minutes). Include appropriate positive (e.g., LPA) and negative controls.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a Rho activation assay lysis buffer provided with a commercial kit (typically contains MgCl2, Triton X-100, and protease inhibitors).

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pulldown of Active RhoA:

    • Incubate an aliquot of the cell lysate with Rhotekin-RBD agarose beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle rotation.

    • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane and perform a western blot using a primary antibody specific for RhoA.

    • To determine the total amount of RhoA in each sample, run a parallel western blot with an aliquot of the initial cell lysate.

    • Quantify the amount of active RhoA pulled down and normalize it to the total RhoA in the corresponding lysate.

IV. Signaling Pathways and Experimental Workflows

This section provides visual representations of the signaling pathways affected by this compound's off-target activities and a general workflow for investigating such effects.

Signaling Pathway Diagrams (DOT Language)

Rolipram_Off_Target_Signaling cluster_PDE4 On-Target Pathway cluster_MMP Off-Target: MMP Inhibition cluster_Hedgehog Off-Target: Hedgehog Pathway Inhibition cluster_MKP1_JNK Off-Target: MKP-1/JNK Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 inhibits PKA PKA MMP2_9 MMP-2 / MMP-9 Rolipram->MMP2_9 inhibits (direct) MKP1 MKP-1 Rolipram->MKP1 induces cAMP cAMP PDE4->cAMP degrades cAMP->PKA activates GLI GLI PKA->GLI promotes degradation ECM_Degradation ECM Degradation MMP2_9->ECM_Degradation Smo Smoothened Smo->GLI activates Hedgehog_Target_Genes Hedgehog Target Genes GLI->Hedgehog_Target_Genes pJNK p-JNK (active) MKP1->pJNK dephosphorylates Inflammation Inflammation pJNK->Inflammation

Caption: Off-target signaling pathways of this compound.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Observe Unexpected Phenotype (e.g., morphology change, altered gene expression) B Literature Search for Known Rolipram Off-Target Effects A->B C Formulate Hypothesis (e.g., Rolipram inhibits MMPs directly) B->C D Design Experiments with Appropriate Controls C->D E Perform In Vitro Assays (e.g., Zymography, Western Blot, Activity Assays) D->E F Analyze and Interpret Data E->F F->C Revise Hypothesis G Confirm Off-Target Effect (e.g., using specific inhibitors/siRNA for the off-target) F->G H Characterize Downstream Functional Consequences G->H

Caption: Experimental workflow for identifying and characterizing off-target effects.

References

Technical Support Center: Optimizing (S)-(+)-Rolipram for Neurogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using (S)-(+)-rolipram in neurogenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in promoting neurogenesis?

A1: this compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the breakdown of cyclic AMP (cAMP).[1][2] By inhibiting PDE4, rolipram increases intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[2][3] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes crucial for neuronal survival, synaptic plasticity, and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF).[2]

Q2: What is a typical effective concentration range for rolipram in neurogenesis assays?

A2: The optimal concentration of rolipram can vary significantly depending on the experimental model (in vitro vs. in vivo), cell type, and treatment duration.

  • In Vivo: Chronic administration in mice has been shown to be effective in a dose range of 0.31 mg/kg to 1.25 mg/kg, often administered daily via intraperitoneal (i.p.) injection for several weeks.[1][4] Another study used a dose of 3 mg/kg.[3][5]

  • In Vitro: For hippocampal slice cultures, concentrations around 0.1 µM have been used to facilitate long-term potentiation, a correlate of synaptic plasticity.[6] It's crucial to perform a dose-response study for your specific cell type to determine the optimal concentration that promotes neurogenesis without inducing cytotoxicity.

Q3: Should I use acute or chronic administration of rolipram?

A3: For promoting neurogenesis, chronic administration of rolipram is generally required.[4][7] Studies have shown that while acute treatment can increase cAMP and pCREB levels, it often does not result in a significant increase in the number of new neurons.[7] Chronic treatment, typically lasting from 14 to 23 days in animal models, is necessary to observe a significant increase in cell proliferation and survival of newborn neurons.[1][7]

Q4: How should I prepare and store rolipram?

A4: Rolipram can be dissolved in saline containing a small percentage of DMSO (e.g., 1.2% to 2%) for in vivo injections.[7][8] For in vitro experiments, it is often dissolved in DMSO to create a stock solution, which is then diluted to the final concentration in the cell culture medium.[6] Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Data Presentation: Effective Rolipram Concentrations

Table 1: Summary of Effective In Vivo Rolipram Dosages for Neurogenesis.

Animal ModelDosage RangeAdministration RouteTreatment DurationObserved EffectsReference
Mice0.31 - 1.25 mg/kg/dayi.p.16-23 daysIncreased hippocampal neurogenesis (BrdU+ cells), increased pCREB.[1][1]
Mice1.25 mg/kg/dayi.p.14 daysIncreased proliferation of newborn cells in the hippocampus.[7][7]
Mice1.25 mg/kg/dayi.p.26 daysIncreased number of BrdU-labeled cells in the dentate gyrus.[9][9]
Rats3 mg/kg/dayi.p.3, 7, or 14 daysIncreased pCREB levels, reduced infarct size, and promoted angiogenesis.[3][3]

Table 2: Summary of Effective In Vitro Rolipram Concentrations.

Experimental SystemConcentrationDurationObserved EffectsReference
Mouse Hippocampal Slices0.1 µM30 minFacilitated establishment of long-lasting LTP.[6]
Mouse Hippocampal Slices3.0 µM30 minStronger and longer-lasting LTP.[6]

Visualizing Pathways and Workflows

Rolipram Signaling Pathway

Rolipram_Signaling_Pathway Rolipram's Mechanism of Action in Neurogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Neurogenesis_Genes Neurogenesis-Related Genes (e.g., BDNF) pCREB->Neurogenesis_Genes Promotes Transcription

Caption: Rolipram inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway to promote neurogenesis.

General Experimental Workflow

Experimental_Workflow Typical Workflow for a Neurogenesis Assay with Rolipram start Start: Prepare Cells/Animals treatment Chronic Rolipram Administration (e.g., 1.25 mg/kg/day for 14-21 days) start->treatment proliferation_labeling Administer Proliferation Marker (e.g., BrdU/EdU) treatment->proliferation_labeling tissue_collection Tissue Collection and Preparation (Perfusion & Sectioning) proliferation_labeling->tissue_collection analysis Analysis tissue_collection->analysis immuno Immunohistochemistry/ Immunocytochemistry (e.g., for BrdU, NeuN, DCX) analysis->immuno Cell Fate & Quantification western Western Blot (e.g., for pCREB, BDNF) analysis->western Signaling Pathways end End: Data Interpretation immuno->end western->end

Caption: Workflow for assessing rolipram-induced neurogenesis from treatment to data analysis.

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No significant increase in neurogenesis (e.g., BrdU+ cells) is observed. 1. Insufficient Treatment Duration: Acute or short-term rolipram administration may not be enough to induce neurogenesis.[7] 2. Suboptimal Concentration: The dose may be too low to be effective or too high, causing off-target effects or cytotoxicity. 3. Timing of BrdU Administration: The timing of the proliferation marker injection relative to the treatment period is critical.1. Extend Treatment Period: Ensure chronic administration, typically for at least 14 days in vivo.[7] 2. Perform Dose-Response: Test a range of concentrations (e.g., 0.1 µM to 10 µM in vitro; 0.1 mg/kg to 3 mg/kg in vivo) to find the optimal dose for your model. 3. Optimize BrdU Labeling: Administer BrdU during the period of expected peak proliferation induced by rolipram, often in the latter half of the chronic treatment regimen.
High cell death or animal toxicity is observed. 1. Rolipram Concentration is Too High: Rolipram has a narrow therapeutic window, and high doses can be toxic. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 3. Side Effects (In Vivo): Rolipram is known to cause gastrointestinal side effects.1. Lower Rolipram Concentration: Reduce the dose and perform a viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration in your culture medium is low (typically <0.1%). 3. Monitor Animals Closely: Observe animals for signs of distress or weight loss. Consider a different administration route or dose escalation protocol.
Inconsistent results between experiments. 1. Reagent Instability: Rolipram may degrade if not stored properly. 2. Experimental Variability: Minor differences in cell passage number, animal age, or procedural timing can lead to variations. 3. Biological Variation: Inherent differences between animals or cell batches.1. Aliquot Reagents: Prepare fresh dilutions of rolipram from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize Protocols: Maintain strict consistency in all experimental parameters, including treatment times, cell densities, and animal handling. 3. Increase Sample Size: Use a larger number of animals or replicate wells to increase statistical power and account for biological variability.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Troubleshooting Rolipram Neurogenesis Assays start Start: Unexpected Results q_neurogenesis No increase in neurogenesis? start->q_neurogenesis q_toxicity High cell death or toxicity? q_neurogenesis->q_toxicity No sol_duration Action: Increase treatment duration to >14 days. q_neurogenesis->sol_duration Yes q_inconsistency Inconsistent results? q_toxicity->q_inconsistency No sol_lower_dose Action: Lower rolipram dose. Perform viability assay. q_toxicity->sol_lower_dose Yes sol_reagents Action: Use fresh aliquots. Check reagent stability. q_inconsistency->sol_reagents Yes sol_dose Action: Perform dose-response curve to find optimal concentration. sol_duration->sol_dose sol_brdu Action: Optimize timing of BrdU administration. sol_dose->sol_brdu sol_solvent Action: Check and reduce final solvent concentration. sol_lower_dose->sol_solvent sol_standardize Action: Strictly standardize all protocol steps. sol_reagents->sol_standardize sol_samplesize Action: Increase sample size (n). sol_standardize->sol_samplesize

References

Technical Support Center: Rolipram-Induced Emesis in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering emetic side effects of rolipram in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of rolipram-induced emesis?

A1: Rolipram, a phosphodiesterase 4 (PDE4) inhibitor, increases intracellular levels of cyclic adenosine monophosphate (cAMP) in the central nervous system.[1][2] This elevation of cAMP is thought to mimic the pharmacological action of presynaptic α2-adrenoceptor inhibition.[1][3][4][5] Consequently, this leads to the release of mediators such as 5-hydroxytryptamine (5-HT), substance-P, and noradrenaline, which are involved in triggering the emetic reflex.[1][6] The PDE4D isoform, in particular, has been associated with the emetic side effects.[7]

Q2: My animal model (rat/mouse) does not vomit. How can I assess the emetic potential of rolipram?

A2: Rodents are non-vomiting species, which makes direct assessment of emesis challenging.[1][6] A validated surrogate model involves measuring the reversal of xylazine/ketamine-induced anesthesia.[1][4][6][8] Rolipram dose-dependently reduces the duration of anesthesia, and this effect correlates with its emetic potential.[3][4][8] Another physiological correlate that can be assessed in mice is drug-induced hypothermia.[8]

Q3: Which animal models are suitable for studying rolipram-induced emesis directly?

A3: The ferret is a well-established model for studying emesis as it possesses an emetic reflex.[3][4][9][10] Dogs have also been used to characterize the emetic and other central nervous system effects of rolipram.[11]

Q4: What are some strategies to mitigate rolipram-induced emesis in my experiments?

A4: Several strategies can be employed:

  • Co-administration of anti-emetic drugs:

    • α2-adrenoceptor agonists: Clonidine has been shown to provide protection against emesis induced by PDE4 inhibitors.[3][4]

    • Tachykinin NK1 receptor antagonists: These have been demonstrated to abolish PDE4 inhibitor-induced emesis.[5][9]

    • 5-HT3 receptor antagonists: The involvement of 5-HT3 receptors is variable, but they may offer some benefit.[9]

  • Novel Drug Delivery Systems: Encapsulating rolipram in fusogenic lipid vesicles (FLVs) has been shown to reduce its ability to cross the blood-brain barrier, thereby mitigating CNS-mediated side effects like emesis in a mouse model.[1][6]

  • Dose Adjustment: Utilizing the lowest effective dose of rolipram can help minimize emetic side effects.

Troubleshooting Guides

Issue 1: High variability in the duration of xylazine/ketamine-induced anesthesia.
  • Possible Cause: Inconsistent drug administration, variability in animal age, weight, or strain.

  • Troubleshooting Steps:

    • Ensure precise and consistent administration of xylazine, ketamine, and rolipram (route and timing).

    • Use a homogenous group of animals in terms of age, weight, and genetic background (e.g., C57Bl/6J male mice).[1][6]

    • Acclimatize animals to the experimental environment to reduce stress.

    • Establish a stable baseline anesthesia duration before introducing rolipram.

Issue 2: Rolipram does not significantly reduce anesthesia duration at expected doses.
  • Possible Cause: Incorrect dosage, route of administration, or timing of rolipram injection.

  • Troubleshooting Steps:

    • Verify the concentration and formulation of your rolipram solution.

    • Administer rolipram at the appropriate time relative to the anesthetic agents. For instance, some protocols inject the PDE4 inhibitor 15 minutes after the induction of anesthesia.[5]

    • Consider the route of administration. Intravenous and intraperitoneal injections have been shown to be effective.[1][8]

Issue 3: Unexpected mortality or severe adverse effects in animals.
  • Possible Cause: Rolipram overdose or interaction with other experimental compounds.

  • Troubleshooting Steps:

    • Review the dose-response data for rolipram in your chosen animal model and start with lower doses.

    • Carefully monitor animals for other signs of toxicity, such as excessive anxiety, stepping behaviors, or cardiovascular changes.[11]

    • Ensure that other compounds administered do not have synergistic adverse effects with rolipram.

Data Presentation

Table 1: Dose-Response of Rolipram on Xylazine/Ketamine-Induced Anesthesia in Mice

Rolipram Dose (mg/kg, i.v.)Anesthesia Duration (minutes)% Reduction from BaselineReference
1.6Significantly shortened-[1][6]
3.3Significantly shortened-[1][6]
6.6Significantly shortened-[1][6]
0.01--[8]
0.1Significantly shortened-[8]
1Significantly shortened-[8]

Table 2: Effect of Anti-Emetic Agents on PDE4 Inhibitor-Induced Emesis

Anti-Emetic AgentAnimal ModelEffect on EmesisReference
Clonidine (α2-adrenoceptor agonist)FerretProtective[3][4]
CP-99,994 (NK1 receptor antagonist)FerretAbolished[5][9]
L-743,310 (peripheral NK1 antagonist)FerretNo effect[9]
MetoclopramideMouse (hypothermia model)Partially alleviated[8]
OndansetronMouse (hypothermia model)No effect[8]

Experimental Protocols

Protocol 1: Surrogate Model of Emesis in Mice (Reversal of Anesthesia)
  • Animals: C57Bl/6J male mice (12 weeks old, 25-30g).[6]

  • Anesthesia Induction: Administer a combination of xylazine (10 mg/kg, i.m.) and ketamine (10 mg/kg, i.m.).[5]

  • Rolipram Administration: 15 minutes after anesthesia induction, inject rolipram (dissolved in an appropriate vehicle) intravenously (i.v.) or intraperitoneally (i.p.).[5][8]

  • Assessment: Measure the duration of anesthesia by monitoring the time to the return of the righting reflex (the time it takes for the animal to spontaneously turn to the prone position).[1][6]

Visualizations

Rolipram_Emesis_Pathway cluster_neuron Presynaptic Noradrenergic Neuron cluster_reflex Emetic Reflex Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Release Release of Emetic Mediators (5-HT, Substance P, NA) cAMP->Release Promotes alpha2AR α2-Adrenoceptor AC Adenylyl Cyclase alpha2AR->AC Inhibits AC->cAMP Converts ATP ATP Emesis Emesis Release->Emesis Triggers

Caption: Signaling pathway of rolipram-induced emesis.

Troubleshooting_Workflow Start Start: Rolipram Experiment with Emesis Side Effects CheckModel Is the animal model appropriate for emesis studies? Start->CheckModel UseSurrogate Use surrogate model: Reversal of Anesthesia (Rodents) CheckModel->UseSurrogate No (Rodent) UseDirect Use direct model: Ferret or Dog CheckModel->UseDirect Yes AssessDose Is the dose optimized? UseSurrogate->AssessDose UseDirect->AssessDose LowerDose Lower Rolipram Dose AssessDose->LowerDose No ConsiderMitigation Consider Mitigation Strategies AssessDose->ConsiderMitigation Yes LowerDose->AssessDose CoAdmin Co-administer Anti-emetic: - Clonidine - NK1 Antagonist ConsiderMitigation->CoAdmin NovelDelivery Use Novel Delivery System (e.g., FLVs) ConsiderMitigation->NovelDelivery End End: Optimized Experiment CoAdmin->End NovelDelivery->End

Caption: Experimental workflow for troubleshooting rolipram-induced emesis.

References

Technical Support Center: (S)-(+)-Rolipram Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-(+)-rolipram during storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is generally stable at room temperature for short periods, including for shipping. For long-term storage, it is recommended to store the solid powder at -20°C, where it can be stable for up to three years. Always refer to the manufacturer's product data sheet for specific recommendations.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). For example, it is soluble in DMSO at a concentration of 100 mM. It is best to prepare and use solutions on the same day. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month, or -80°C for up to one year for solutions in solvents like DMSO. Before use, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved.

Q3: Can I store this compound in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for more than one day. The compound is sparingly soluble in aqueous buffers and may be susceptible to hydrolysis. For experiments requiring an aqueous solution, it is advisable to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice immediately before use.

Troubleshooting Guide: Degradation of this compound

This guide will help you identify and address potential degradation of this compound in your experiments.

Problem: I suspect my this compound has degraded. What are the common causes?

Possible Causes and Solutions:

  • Improper Storage: Storing the solid compound at room temperature for extended periods or improperly storing stock solutions can lead to degradation.

    • Solution: Always adhere to the recommended storage conditions. For long-term storage, keep the solid compound at -20°C. Store stock solutions in appropriate solvents at -20°C or -80°C in single-use aliquots.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.

    • Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature changes.

  • Exposure to Light: Photodegradation can occur upon prolonged exposure to light.

    • Solution: Store both solid compound and solutions in light-protecting containers (e.g., amber vials) and minimize exposure to light during handling.

  • Presence of Water: this compound contains a lactam ring which is susceptible to hydrolysis.

    • Solution: Use anhydrous solvents for preparing stock solutions and avoid prolonged storage in aqueous buffers. Prepare aqueous solutions fresh for each experiment.

  • Oxidative Stress: The ether linkage in the rolipram molecule can be susceptible to oxidation.

    • Solution: Use high-purity, peroxide-free solvents. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing.

Problem: How can I check for degradation of my this compound sample?

Solution:

The most effective way to assess the purity and detect degradation products of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact drug from any potential impurities or degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid PowderRoom TemperatureShort-term (e.g., shipping)For optimal stability, long-term storage at low temperature is recommended.
-20°CUp to 3 yearsProtect from moisture.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 1 yearOffers enhanced stability for longer-term storage.
Aqueous SolutionNot RecommendedMaximum 1 dayPrepare fresh before use due to poor stability.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
DMSO100 mM
Ethanol~5 mg/mL
Dimethylformamide (DMF)~10 mg/mL

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This proposed HPLC method is based on methods developed for similar PDE4 inhibitors and should be validated for its suitability for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Mandatory Visualizations

rolipram_degradation_pathway rolipram This compound hydrolysis Hydrolysis (Acid/Base) rolipram->hydrolysis Susceptible Lactam Ring oxidation Oxidation (e.g., H₂O₂) rolipram->oxidation Ether Linkage photodegradation Photodegradation (UV/Vis Light) rolipram->photodegradation hydrolysis_product Lactam Ring Opening (Formation of a carboxylic acid and an amine) hydrolysis->hydrolysis_product oxidation_product Ether Cleavage or Oxidation (Formation of aldehydes, ketones, or hydroperoxides) oxidation->oxidation_product photo_product Various Photodegradants photodegradation->photo_product

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal Stress thermal->hplc_analysis photo Photolytic Stress photo->hplc_analysis rolipram_sample This compound Sample rolipram_sample->acid rolipram_sample->base rolipram_sample->oxidation rolipram_sample->thermal rolipram_sample->photo data_analysis Data Analysis and Degradant Identification hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway rolipram This compound pde4 Phosphodiesterase 4 (PDE4) rolipram->pde4 Inhibition camp cAMP pde4->camp Degradation amp 5'-AMP camp->amp downstream Downstream Cellular Effects (e.g., anti-inflammatory response) camp->downstream Activation

Caption: Signaling pathway of this compound.

Technical Support Center: (S)-(+)-Rolipram In Vitro Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-(+)-rolipram in vitro. The information is designed to help optimize dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, rolipram increases intracellular cAMP levels.[1] This leads to the activation of downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway, which in turn phosphorylates transcription factors like the cAMP-response-element-binding protein (CREB).[3][4]

Q2: What are the key differences between the (S)-(+)- and (R)-(-)- enantiomers of rolipram?

Both enantiomers inhibit PDE4, but the (R)-(-)-rolipram form generally exhibits a higher affinity and potency. Studies have shown that R-(-)-rolipram is approximately 3 to 5 times more potent than S-(+)-rolipram in inhibiting cytosolic PDE4 and suppressing TNF-alpha release.[5][6] The (R)- enantiomer is often associated with the high-affinity rolipram binding site (HARBS), while the (S)- enantiomer is linked to the low-affinity binding site (LARBS).[7]

Q3: How should I prepare and store this compound stock solutions?

Rolipram is soluble in DMSO and ethanol.[8] For a 10 mM stock solution, you can reconstitute 1 mg of rolipram powder in 0.36 mL of fresh, high-quality DMSO.[8] It is crucial to use fresh DMSO as moisture can reduce solubility.[9] Once in solution, it is recommended to store the stock at -20°C and use it within three months to prevent loss of potency. For optimal results, aliquot the stock solution to avoid multiple freeze-thaw cycles.[8] When preparing working solutions for cell culture, the final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts.

Q4: What is a typical effective concentration range for this compound in vitro?

The effective concentration of rolipram is highly dependent on the specific PDE4 isoform present in your cell type and the experimental endpoint.

  • Enzyme Inhibition: Rolipram has different IC50 values for different PDE4 isoforms: ~3 nM for PDE4A, ~130 nM for PDE4B, and ~240 nM for PDE4D.[3][4][8][10]

  • Cell-Based Assays: In cell-based assays, functional effects are often observed in the nanomolar to low micromolar range. For example, in U937 cells, rolipram increased CREB phosphorylation with a high-affinity component around 1 nM and a low-affinity component around 120 nM.[3][4] In other studies, concentrations from 0.01 µM to 10 µM have been shown to stimulate cellular responses.[11] Some experiments have used concentrations as low as 10-50 nM to specifically target the high-affinity binding state.[7]

Troubleshooting Guide

Problem: I am not observing a significant response to this compound.

  • Possible Cause 1: Inappropriate Concentration Range.

    • Solution: Your concentration range may be too low or too high. This compound can exhibit a biphasic or bell-shaped dose-response curve, where higher concentrations become less effective.[7][12] Widen your concentration range, testing from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50 µM) concentrations with logarithmic spacing.

  • Possible Cause 2: Low Expression of Target PDE4 Isoforms.

    • Solution: The cell line you are using may express PDE4 isoforms for which this compound has lower affinity (e.g., PDE4B, PDE4D). Confirm the expression of PDE4 subtypes (especially PDE4A, the high-affinity target) in your cell model via Western Blot or RT-PCR.

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure your rolipram stock solution has been stored properly (at -20°C or -80°C, protected from light) and is not expired.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock for each experiment.

Problem: My results show high variability between replicates or experiments.

  • Possible Cause 1: Inconsistent Cell Conditions.

    • Solution: Standardize your cell culture conditions. Ensure cell density, passage number, and serum concentration are consistent for all experiments. Cell health is critical; perform experiments only on healthy, sub-confluent cells. Optimizing cell density is important, as both low and high densities can affect the signal-to-basal ratio.[13]

  • Possible Cause 2: Pipetting Inaccuracy.

    • Solution: At the low nanomolar concentrations where rolipram is active, small pipetting errors can lead to large variations in the final concentration. Use calibrated pipettes and consider preparing a serial dilution plate to add to your experimental plate.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Solution: Evaporation from wells on the edge of a plate can concentrate the compound and affect cell health. Avoid using the outermost wells for experimental conditions or ensure proper humidification during incubation.

Problem: I am observing an inhibitory or toxic effect at high concentrations.

  • Possible Cause 1: Biphasic Response.

    • Solution: This is a known phenomenon with rolipram.[7][12][14] Higher concentrations can lead to negative feedback mechanisms within the cAMP pathway or off-target effects. This is not necessarily an artifact. Characterize the full dose-response curve and determine the optimal concentration window for your desired effect.

  • Possible Cause 2: Off-Target Effects.

    • Solution: At high micromolar concentrations, rolipram may interact with other proteins. For instance, some studies have explored its direct interaction with matrix metalloproteinases (MMPs).[15] If your endpoint could be influenced by such off-target effects, consider using a lower, more selective concentration or a different PDE4 inhibitor for comparison.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of rolipram against various PDE4 isoforms. Note that most literature refers to racemic or unspecified rolipram, but these values provide a crucial baseline for dose selection.

TargetIC50 ValueCell/Assay TypeCitation
PDE4A ~3 nMCell-free (immunopurified)[3][4][8][10]
PDE4B ~130 nMCell-free (immunopurified)[3][4][8][9][10]
PDE4D ~240 nMCell-free (immunopurified)[3][4][8][9][10]
CREB Phosphorylation (High-Affinity) ~1 nMU937 Monocytic Cells[3][4]
CREB Phosphorylation (Low-Affinity) ~120 nMU937 Monocytic Cells[3][4]
p38 MAPK Phosphorylation Inhibition ~290 nMU937 Monocytic Cells[3][4]
TNF-alpha Release (S-rolipram) ~2067 nMHuman Monocytes[5]
TNF-alpha Release (R-rolipram) ~397 nMHuman Monocytes[5]

Detailed Experimental Protocols

1. Whole-Cell cAMP Accumulation Assay

This protocol is a general guideline for measuring changes in intracellular cAMP levels following rolipram treatment.

  • Cell Seeding: Seed cells (e.g., HEK293, U937, or your cell line of interest) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free media or a suitable buffer (e.g., PBS). Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 20-30 minutes. This step allows the inhibitor to enter the cells and inhibit PDE4.

  • Stimulation: Stimulate the cells with an adenylyl cyclase activator like Forskolin (e.g., 1-10 µM) or a relevant GPCR agonist to induce cAMP production. Incubate for 15-30 minutes. Include a control group with rolipram but without the stimulator.

  • Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with your chosen cAMP detection kit.

  • cAMP Detection: Quantify the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence polarization). Follow the manufacturer's instructions precisely.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the rolipram concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

2. PDE4 Enzyme Inhibition Assay

This protocol outlines a cell-free assay to determine the direct inhibitory effect of rolipram on PDE4 activity.

  • Enzyme Preparation: Use a source of PDE4 enzyme, either a purified recombinant human PDE4 isoform or a cell lysate known to have high PDE4 activity.[16]

  • Reaction Setup: In a 96-well plate, add the assay buffer, the PDE4 enzyme, and varying concentrations of this compound.

  • Initiate Reaction: Add cAMP as the substrate to start the enzymatic reaction. The final concentration of cAMP should ideally be at or below its Km value for the enzyme. Incubate at 37°C for a specific time, ensuring the reaction remains in the linear phase.

  • Terminate Reaction: Stop the reaction, typically by adding a stop reagent or by boiling.

  • Quantify Product: Measure the amount of AMP produced. This can be done using various methods, including commercially available kits that use fluorescence polarization (e.g., IMAP technology) or luminescence.[17][18]

  • Data Analysis: Calculate the percentage of inhibition for each rolipram concentration relative to a DMSO vehicle control. Plot the percent inhibition against the log of the rolipram concentration and fit the curve to determine the IC50 value.

Visualizations

Rolipram_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription pCREB->Gene Promotes

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.

Dose_Response_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare this compound Stock in DMSO B Create Serial Dilutions A->B C Seed Cells in Multi-well Plate D Treat Cells with Rolipram Dilutions C->D E Incubate for Defined Period D->E F Add Stimulant (e.g., Forskolin) E->F G Lyse Cells / Add Detection Reagent F->G H Read Plate (Luminescence/Fluorescence) G->H I Normalize Data and Plot Curve H->I J Calculate EC50/IC50 I->J

Caption: Standard workflow for an in vitro this compound dose-response experiment.

Biphasic_Response_Logic cluster_low Low Concentration Range cluster_high High Concentration Range Biphasic Observed Biphasic (Bell-Shaped) Dose-Response Low_Effect ↑ cAMP → PKA Activation → Desired Effect Low_Effect->Biphasic PDE4_Inhibition On-Target PDE4 Inhibition PDE4_Inhibition->Low_Effect High_Effect ↓ Reduced or Inhibitory Effect High_Effect->Biphasic Off_Target Off-Target Effects Off_Target->High_Effect Feedback Negative Feedback Loop (e.g., PDE upregulation) Feedback->High_Effect Desensitization Receptor/Pathway Desensitization Desensitization->High_Effect

Caption: Potential mechanisms underlying a biphasic dose-response to rolipram.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Rolipram Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor blood-brain barrier (BBB) penetration of rolipram and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is rolipram and why is its delivery to the central nervous system (CNS) challenging?

A1: Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels, which has shown neuroprotective, anti-inflammatory, and cognition-enhancing effects in preclinical studies. However, its therapeutic application for CNS disorders is limited by poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, restricting the passage of many substances, including potential therapeutic agents. Furthermore, rolipram and its analogs can be actively removed from the brain by efflux transporters, such as P-glycoprotein (P-gp), further reducing their CNS concentration.

Q2: What are the primary strategies being explored to enhance the BBB penetration of rolipram analogs?

A2: Several strategies are being investigated to improve the delivery of rolipram analogs to the brain:

  • Nanoparticle-Based Delivery: Encapsulating rolipram analogs in nanocarriers, such as polymeric micelles or lipid-based nanocapsules, can improve their solubility and facilitate transport across the BBB. These nanoparticles can protect the drug from degradation and mask it from efflux transporters.

  • Prodrug Approach: Modifying the chemical structure of a rolipram analog to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. Once in the brain, the prodrug is metabolized back into its active form.

  • Inhibition of Efflux Transporters: Co-administration of the rolipram analog with an inhibitor of efflux transporters like P-glycoprotein can increase its brain concentration by preventing it from being pumped out of the brain endothelial cells.

  • Structural Modification: Optimizing the physicochemical properties of the analogs, such as lipophilicity and hydrogen bonding capacity, can improve their ability to cross the BBB.

Q3: Which signaling pathways are activated by rolipram in the CNS?

A3: Rolipram's primary mechanism of action is the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates several downstream signaling pathways crucial for its therapeutic effects:

  • cAMP/PKA/CREB Pathway: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). This pathway is critical for synaptic plasticity, learning, and memory.

  • cAMP/Epac Pathway: cAMP can also directly activate Exchange Proteins Activated by cAMP (Epac), which are involved in regulating cell adhesion, differentiation, and apoptosis.

  • Anti-inflammatory Pathways: Increased cAMP levels can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to its anti-inflammatory effects in the CNS.

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio of a Novel Rolipram Analog

You have synthesized a novel rolipram analog, but in vivo studies show a very low brain-to-plasma concentration ratio, indicating poor BBB penetration.

Possible Causes & Troubleshooting Steps:
  • High Efflux by P-glycoprotein (P-gp): The analog might be a strong substrate for P-gp or other ABC transporters at the BBB.

    • Troubleshooting: Perform an in vitro transporter assay using MDR1-MDCKII cells to determine the efflux ratio (ER). An ER significantly greater than 2 suggests active efflux. If the analog is a P-gp substrate, consider co-administration with a P-gp inhibitor or structural modifications to reduce its affinity for the transporter.

  • Low Passive Permeability: The analog may have unfavorable physicochemical properties (e.g., high polarity, low lipophilicity) for passive diffusion across the BBB.

    • Troubleshooting: Assess the passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). Low permeability values indicate that structural modifications to increase lipophilicity (logP) or reduce the number of hydrogen bond donors may be necessary.

  • High Plasma Protein Binding: Extensive binding to plasma proteins like albumin leaves only a small fraction of the unbound drug available to cross the BBB.

    • Troubleshooting: Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis. If plasma protein binding is excessively high, medicinal chemistry efforts may be needed to design analogs with lower binding affinity.

Logical Workflow for Troubleshooting Low Brain Concentration

start Low Brain-to-Plasma Ratio Observed check_efflux Is the analog a P-gp substrate? (Test with MDR1-MDCKII assay) start->check_efflux check_permeability Is passive permeability low? (Test with PAMPA-BBB assay) check_efflux->check_permeability No strategy_efflux Strategies: - Co-administer P-gp inhibitor - Structural modification - Nanoparticle formulation check_efflux->strategy_efflux Yes check_binding Is plasma protein binding high? (Test with equilibrium dialysis) check_permeability->check_binding No strategy_permeability Strategies: - Increase lipophilicity (logP) - Reduce hydrogen bond donors - Prodrug approach check_permeability->strategy_permeability Yes strategy_binding Strategy: - Structural modification to  reduce plasma protein affinity check_binding->strategy_binding Yes end Optimized Analog with Improved BBB Penetration check_binding->end No strategy_efflux->end strategy_permeability->end strategy_binding->end

Caption: Troubleshooting workflow for low BBB penetration.

Problem 2: Inconsistent Efficacy of Nanoparticle-Encapsulated Rolipram Analog in Animal Models

Your nanoparticle formulation of a rolipram analog shows variable results in improving functional outcomes in a CNS disease model.

Possible Causes & Troubleshooting Steps:
  • Poor Formulation Stability: The nanoparticles may be aggregating or prematurely releasing the drug before reaching the brain.

    • Troubleshooting: Characterize the nanoparticle formulation for size, polydispersity, and zeta potential before and after administration. Assess the in vitro drug release profile under physiological conditions to ensure a sustained release.

  • Inefficient Nanoparticle Transport Across the BBB: The chosen nanoparticle system may not be effectively crossing the BBB.

    • Troubleshooting: Label the nanoparticles with a fluorescent dye and perform in vivo imaging or ex vivo tissue analysis to confirm their accumulation in the brain. Consider surface modifications with targeting ligands (e.g., transferrin receptor antibodies) to enhance receptor-mediated transcytosis.

  • Variable Drug Loading and Encapsulation Efficiency: Inconsistent drug loading can lead to variable dosing between experiments.

    • Troubleshooting: Optimize and validate the nanoparticle preparation method to ensure high and reproducible drug encapsulation efficiency. Quantify the drug content in each batch before in vivo administration.

Data Presentation

Table 1: Comparison of Rolipram Delivery Methods in a Rat Spinal Cord Injury (SCI) Model
Delivery MethodDoseOutcomeReference
Intravenous (i.v.)1.0 mg/kgSignificant preservation of neurons and myelinated axons
Subcutaneous (s.c.)1.0 mg/kgSignificant preservation of neurons and myelinated axons
Oral1.0 mg/kgPreservation of neurons, but not myelinated axons
PgP Nanoparticle (intraspinal)-Restored cAMP levels, reduced apoptosis and inflammation
PgP Nanoparticle (intrathecal)-Enhanced tissue sparing, reduced inflammation and apoptosis
Table 2: Physicochemical Properties Influencing BBB Penetration
PropertyFavorable for CNS PenetrationRationaleReference
Molecular Weight (MW)< 400-500 DaSmaller molecules can more easily diffuse across the BBB.
Lipophilicity (logP)1 - 3A balance is needed; too low prevents membrane crossing, too high causes sequestration in lipids and plasma proteins.
Hydrogen Bond Donors (HBD)≤ 3Fewer HBDs reduce polarity and improve membrane permeability.
Polar Surface Area (PSA)< 60-90 ŲLower PSA is associated with better BBB permeability.-
P-gp Efflux Ratio< 2Indicates the compound is not a significant substrate for the P-gp efflux pump.

Experimental Protocols

Protocol 1: In Vitro Assessment of P-glycoprotein Efflux

This protocol describes the use of the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCKII-MDR1) to assess whether a rolipram analog is a substrate for P-gp.

Objective: To determine the bidirectional permeability of a test compound across a polarized cell monolayer and calculate the efflux ratio (ER).

Materials:

  • MDCKII-MDR1 cells

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Test compound (rolipram analog)

  • Control compounds (e.g., Digoxin as a P-gp substrate, Propranolol as a high permeability control)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed MDCKII-MDR1 cells onto the apical side of Transwell® inserts and culture until a confluent, polarized monolayer is formed (typically 3-5 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-to-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-to-A): a. Repeat the process, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: a. Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation:

  • ER > 2: The compound is likely a substrate for P-gp efflux.

  • ER ≈ 1: The compound is likely not a P-gp substrate and crosses the monolayer primarily by passive diffusion.

Protocol 2: In Vivo Measurement of Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)

Objective: To determine the extent of BBB penetration of a rolipram analog at steady-state, corrected for plasma and brain tissue binding.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats)

  • Test compound (rolipram analog)

  • Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Equipment for blood collection and brain tissue homogenization

  • Equilibrium dialysis apparatus

  • LC-MS/MS system for quantification

Methodology:

  • Compound Administration: Administer the rolipram analog to the animals (e.g., via intravenous infusion or subcutaneous injection) to achieve steady-state plasma concentrations.

  • Sample Collection: At a predetermined time point corresponding to steady-state, collect blood samples (into heparinized tubes) and perfuse the animals with saline before collecting the whole brain.

  • Plasma and Brain Homogenate Preparation: a. Centrifuge the blood to separate plasma. b. Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Total Concentration Measurement (Ctotal): a. Determine the total concentration of the analog in plasma (Cplasma) and brain homogenate (Cbrain) using LC-MS/MS.

  • Fraction Unbound Measurement (fu): a. Determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Calculation of Kp,uu: a. Calculate the unbound concentration in plasma: Cu,plasma = Cplasma * fu,plasma b. Calculate the unbound concentration in brain: Cu,brain = Cbrain * fu,brain c. Calculate the unbound brain-to-plasma ratio: Kp,uu = Cu,brain / Cu,plasma

Interpretation:

  • Kp,uu ≈ 1: Net transport across the BBB is dominated by passive diffusion.

  • Kp,uu < 1: Suggests active efflux from the brain.

  • Kp,uu > 1: Suggests active influx into the brain.

Visualizations

Rolipram Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts Rolipram Rolipram Analog PDE4 PDE4 Rolipram->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Degrades ATP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (Neuroprotection, Plasticity) pCREB->Gene Promotes

Caption: Rolipram inhibits PDE4, increasing cAMP levels.

Strategies to Overcome the Blood-Brain Barrier

cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug Rolipram Analog Pgp P-gp Efflux Pump Drug->Pgp Efflux NP Nanoparticle + Rolipram Endothelial Endothelial Cell NP->Endothelial Transcytosis Prodrug Lipophilic Prodrug Prodrug->Endothelial Passive Diffusion Target Neuronal Target Endothelial->Target Metabolized to Active Drug Endothelial->Target Pgp->Drug

Caption: Nanoparticle and prodrug strategies for BBB delivery.

Minimizing gastrointestinal side effects of rolipram in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase 4 (PDE4) inhibitor, rolipram, in vivo. The primary focus is on minimizing the common gastrointestinal side effects, such as nausea and emesis, which have historically limited its clinical application.

Frequently Asked Questions (FAQs)

Q1: What are the primary gastrointestinal side effects observed with rolipram administration in vivo?

A1: The most significant dose-limiting side effects of rolipram are severe nausea and emesis (vomiting).[1][2] These effects are primarily mediated by the central nervous system (CNS) after rolipram, a lipophilic compound, crosses the blood-brain barrier and inhibits PDE4 in the emetic centers of the brainstem.[1] In animal models that cannot vomit, such as rodents, correlates of emesis like gastroparesis (delayed gastric emptying) and the shortening of xylazine/ketamine-induced anesthesia are observed.[3][4]

Q2: What is the underlying mechanism of rolipram-induced nausea and emesis?

A2: The emetic reflex associated with PDE4 inhibitors like rolipram is believed to be analogous to the pharmacological response of presynaptic α2A-adrenoceptor inhibition.[1] This leads to elevated intracellular levels of cyclic adenosine monophosphate (cAMP) in noradrenergic neurons.[1] Consequently, PDE4 inhibition removes an inhibitory mechanism that modulates the release of mediators such as 5-hydroxytryptamine (5-HT), substance-P, and noradrenaline, which are involved in triggering the emetic reflex.[1] The PDE4D isoform, in particular, has been implicated in mediating these emetic effects.[5][6]

Q3: Are there alternative animal models to study emesis-like side effects of rolipram in non-vomiting species like rodents?

A3: Yes, since rodents do not vomit, researchers have developed surrogate models to assess the emetic potential of compounds like rolipram.[1][2] One widely used model is the xylazine/ketamine-induced anesthesia test.[3] Rolipram shortens the duration of anesthesia, and this effect is considered a behavioral correlate of emesis.[1] Another model involves measuring gastric retention or gastroparesis, as PDE4 inhibitors have been shown to delay gastric emptying.[3][4] Hypothermia in mice has also been explored as a potential correlate of nausea.[5]

Q4: Can co-administration of other drugs help mitigate rolipram's gastrointestinal side effects?

A4: The prokinetic agent metoclopramide has been shown to alleviate acute gastric retention induced by PDE4 inhibition, suggesting its potential to mitigate these side effects.[3][4] Additionally, α2-adrenoceptor agonists have demonstrated a protective role against emesis induced by PDE4 inhibitors in ferrets.[7]

Troubleshooting Guides

Issue: High incidence of emesis or emesis-like behavior in animal models.

Troubleshooting Steps:

  • Dose Reduction: Rolipram's side effects are dose-dependent.[8] Consider performing a dose-response study to identify the lowest effective therapeutic dose with an acceptable side effect profile.

  • Alternative Formulation: The use of a novel drug delivery system, such as a liposomal formulation, can alter the biodistribution of rolipram, reducing its concentration in the CNS and thereby minimizing emetic side effects.[1][9]

  • Co-administration with Anti-emetic Agents: As mentioned in the FAQs, consider co-administering metoclopramide to address gastroparesis or an α2-adrenoceptor agonist to potentially reduce the emetic response.[3][4][7]

  • Consider Second-Generation PDE4 Inhibitors: Newer PDE4 inhibitors have been developed with an improved side effect profile compared to rolipram.[2][10] If your experimental goals allow, switching to a better-tolerated compound could be a solution.

Data Presentation

Table 1: Effect of Free Rolipram vs. Liposomal Rolipram (FLVs-Rol) on Anesthesia Duration in Mice (A Behavioral Correlate of Emesis)

Dosage (i.v.)Free Rolipram (Effect on Anesthesia Duration)FLVs-Rol (Effect on Anesthesia Duration)Reference
1.6 mg/kgSignificantly ShortenedNo Significant Effect[1]
3.3 mg/kgSignificantly ShortenedNo Significant Effect[1]
6.6 mg/kgSignificantly ShortenedSignificantly Shortened[1]

Table 2: Doses of PAN-PDE4 Inhibitors Inducing Gastric Retention in Mice

CompoundEffective Dose for Gastric RetentionReference
Rolipram0.04 mg/kg[3][4]
Piclamilast0.2 mg/kg[3]
YM976 (poor brain penetration)≥1 mg/kg[3][4]

Experimental Protocols

Protocol 1: Preparation and Administration of Liposomal Rolipram (FLVs-Rol)

This protocol is based on a study aimed at reducing the CNS-mediated side effects of rolipram.[1]

1. Materials:

  • Rolipram
  • Phosphate-buffered saline (PBS)
  • Lipids for fusogenic lipid vesicles (FLVs)
  • Thermobarrel Extruder with membranes (400 nm, 200 nm, 100 nm)

2. Preparation of FLVs-Rol:

  • Dissolve rolipram in PBS to the desired concentration. For example, to deliver a 1.6 mg/kg dose, a 0.375 mg/mL rolipram solution in PBS can be used. For 3.3 and 6.6 mg/kg doses, a 0.75 mg/mL solution can be used.
  • The lipid concentration for the FLVs is kept constant, for example, at 12.5 mg/mL in PBS.
  • The rolipram solution is used to hydrate the lipid film.
  • The resulting solution is then repeatedly extruded through membranes with progressively smaller pore sizes (400 nm, 200 nm, and finally 100 nm) using a Thermobarrel Extruder to form the FLVs-Rol.

3. Administration:

  • The prepared FLVs-Rol are administered intravenously (i.v.) to the animal model (e.g., C57Bl/6J male mice).

Protocol 2: Assessment of Gastric Retention in Mice

This protocol is a correlate for nausea and emesis, as described in studies on PDE4 inhibitor-induced gastroparesis.[3][4]

1. Animals and Acclimation:

  • Use appropriate mouse strain and allow for an acclimation period.
  • House animals with free access to food and water.

2. Drug Administration:

  • Administer the PAN-PDE4 inhibitor (e.g., rolipram) or vehicle control via the desired route (e.g., intraperitoneal injection).

3. Gastric Emptying Measurement:

  • At a predetermined time point after drug administration (e.g., 30 minutes), euthanize the mice.
  • Carefully dissect the stomach, ensuring the pyloric and cardiac sphincters are ligated to prevent leakage.
  • Weigh the full stomach.
  • Empty the contents of the stomach and reweigh the empty stomach.
  • The difference in weight represents the weight of the stomach contents. An increase in stomach content weight in the drug-treated group compared to the vehicle group indicates delayed gastric emptying.

Mandatory Visualizations

Rolipram_Side_Effect_Pathway cluster_CNS Central Nervous System Rolipram_BBB Rolipram (crosses BBB) PDE4_Brain PDE4 Inhibition in Brainstem Rolipram_BBB->PDE4_Brain cAMP_Increase ↑ cAMP in Noradrenergic Neurons PDE4_Brain->cAMP_Increase Mediator_Release ↑ Release of 5-HT, Substance-P, Noradrenaline cAMP_Increase->Mediator_Release Emetic_Reflex Activation of Emetic Reflex Mediator_Release->Emetic_Reflex GI_Side_Effects Nausea & Vomiting Emetic_Reflex->GI_Side_Effects Rolipram_Admin Systemic Rolipram Administration Rolipram_Admin->Rolipram_BBB

Caption: CNS-mediated pathway of rolipram-induced gastrointestinal side effects.

Mitigation_Strategies_Workflow Start Experiencing Rolipram-induced GI Side Effects in Vivo Dose Is the lowest effective dose being used? Start->Dose Formulation Is a standard formulation being used? Dose->Formulation Yes ReduceDose Action: Perform dose-response study to find optimal dose. Dose->ReduceDose No CoAdmin Is rolipram being administered alone? Formulation->CoAdmin No ChangeFormulation Action: Use liposomal formulation to limit CNS exposure. Formulation->ChangeFormulation Yes Alternative Is rolipram essential, or can an alternative be used? CoAdmin->Alternative No AddAgent Action: Co-administer with metoclopramide or α2 agonist. CoAdmin->AddAgent Yes SwitchCompound Action: Consider second-generation PDE4 inhibitors. Alternative->SwitchCompound No End Side Effects Minimized Alternative->End Yes ReduceDose->Formulation ChangeFormulation->CoAdmin AddAgent->Alternative SwitchCompound->End

Caption: Troubleshooting workflow for minimizing rolipram's GI side effects.

References

Technical Support Center: Rolipram Clinical Trial Limitations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase 4 (PDE4) inhibitor, Rolipram. The information focuses on the narrow therapeutic window and dose-limiting side effects observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rolipram?

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This signaling cascade is believed to mediate its therapeutic effects, including anti-inflammatory and neuroprotective properties.

Q2: Why was Rolipram discontinued in many clinical trials despite showing therapeutic potential?

Rolipram's clinical development was largely halted due to its narrow therapeutic window, characterized by the emergence of severe, dose-limiting side effects at or near therapeutic doses.[1][2] The most frequently reported adverse events were gastrointestinal, including severe nausea and vomiting, as well as headaches.[1][2]

Q3: At what doses were the therapeutic effects of Rolipram observed in clinical trials for depression?

In a double-blind study involving patients with major depressive disorder, a dosage of 3 x 0.50 mg of Rolipram per day showed the most promising antidepressant effects compared to 3 x 0.25 mg and 3 x 1.00 mg daily dosages.[3] Interestingly, the 3 x 1.00 mg per day dosage was less effective than the 0.50 mg dosage, suggesting a potential inverted U-shaped dose-response curve.[3]

Q4: What were the dose-limiting toxicities observed in the multiple sclerosis (MS) clinical trial?

In a phase I/II open-label trial for multiple sclerosis, Rolipram was poorly tolerated.[4][5] The highest tolerated dose was determined to be 7.5 mg/day.[4][5] The most common adverse events that limited dose escalation were nausea, vomiting, and insomnia.[4][5] The trial was prematurely stopped due to these tolerability issues and safety concerns.[4][5]

Q5: Is there a known correlation between Rolipram plasma concentration and the incidence of side effects?

While specific studies directly correlating plasma concentrations with the incidence of side effects in patient populations are limited, pharmacokinetic data from healthy volunteers can provide insights. Oral administration of 1.0 mg of Rolipram resulted in a peak plasma concentration of 16 ng/mL after 0.5 hours.[6] Given that doses in this range (e.g., 3 x 1.00 mg/day) were associated with a less favorable therapeutic outcome in depression studies and that higher doses in the MS trial were poorly tolerated, it is likely that plasma concentrations exceeding this level are associated with an increased risk of adverse events.

Troubleshooting Guides

Issue: High Incidence of Nausea and Vomiting in Preclinical Models

Possible Cause: The observed emetic effects are a known class effect of non-selective PDE4 inhibitors like Rolipram. Inhibition of PDE4 in the area postrema of the brainstem is thought to be a primary contributor to nausea and vomiting.

Troubleshooting Steps:

  • Dose Adjustment: Carefully evaluate the dose-response relationship in your model. As seen in clinical trials, there may be a narrow window between therapeutic efficacy and the induction of emesis. Consider a dose de-escalation study to identify the minimal effective dose with an acceptable side-effect profile.

  • Pharmacokinetic Analysis: Measure plasma and brain concentrations of Rolipram to correlate exposure levels with the onset and severity of emetic-like behaviors in your animal model. This can help establish a therapeutic range for your specific experimental conditions.

  • Consider Alternative PDE4 Inhibitors: Second-generation PDE4 inhibitors have been developed with potentially better side-effect profiles. These compounds may exhibit greater selectivity for PDE4 subtypes that are less involved in the emetic response.

  • Novel Drug Delivery Systems: Research into novel formulations, such as liposomal delivery of Rolipram, has shown potential in reducing CNS side effects by altering the drug's distribution.[7][8]

Issue: Lack of Therapeutic Efficacy at Tolerated Doses

Possible Cause: The therapeutic window for Rolipram is narrow, and for some indications, the doses required for a therapeutic effect may overlap with or exceed the doses that cause significant side effects. The inverted U-shaped dose-response curve observed in depression trials suggests that higher doses are not necessarily more effective.[3]

Troubleshooting Steps:

  • Comprehensive Dose-Response Study: Ensure your experimental design includes a wide range of doses, including those lower than what might be predicted to be effective, to account for a potential U-shaped dose-response curve.

  • Measurement of Target Engagement: Confirm that Rolipram is engaging its target at the doses being tested. This can be done by measuring cAMP levels in relevant tissues or cells. An increase in cAMP would indicate PDE4 inhibition.

  • Evaluation of Downstream Markers: Assess the modulation of downstream targets of the cAMP/PKA pathway that are relevant to the therapeutic effect you are investigating. This can provide evidence of a biological response even in the absence of an observable therapeutic outcome.

  • Combination Therapy: Explore the possibility of combining a lower, better-tolerated dose of Rolipram with other therapeutic agents. This approach may achieve the desired efficacy while minimizing side effects.

Data Presentation

Table 1: Rolipram Dosing and Associated Outcomes in Clinical Trials

Clinical Trial IndicationDosing RegimenTherapeutic OutcomeKey Adverse EventsReference
Major Depressive Disorder3 x 0.25 mg/daySimilar to placeboGood tolerance[3]
Major Depressive Disorder3 x 0.50 mg/dayMost effective dosageGood tolerance[3]
Major Depressive Disorder3 x 1.00 mg/dayLess effective than 0.50 mg dosageGood tolerance[3]
Multiple SclerosisUp to 7.5 mg/day (highest tolerated)Trial terminated prematurelyNausea, Vomiting, Insomnia[4][5]

Table 2: Pharmacokinetic Parameters of Rolipram in Healthy Volunteers

ParameterValueDosing ConditionReference
Peak Plasma Concentration (Cmax)16 ng/mL1.0 mg oral administration[6]
Time to Peak Concentration (Tmax)0.5 hours1.0 mg oral administration[6]
Bioavailability74-77%1.0 mg oral administration[6]
Terminal Half-life6-8 hours0.1 mg intravenous injection[6]

Experimental Protocols

Methodology for Assessment of Nausea and Vomiting

In clinical trials, nausea and vomiting are typically assessed using patient-reported outcomes. A common method involves a daily diary where patients record the incidence and severity of these symptoms.

  • Nausea Assessment: Nausea intensity can be graded using a Visual Analog Scale (VAS) or a numerical rating scale (e.g., 0-10, where 0 is no nausea and 10 is the worst imaginable nausea).[9]

  • Vomiting Assessment: The frequency of vomiting and retching episodes within a defined period (e.g., 24 hours) is recorded.[10]

  • Standardized Questionnaires: Validated questionnaires, such as the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT), can be used to systematically assess chemotherapy-induced nausea and vomiting.

Methodology for Measurement of cAMP Levels

Several commercially available assay kits can be used to measure intracellular cAMP levels, providing a direct readout of PDE4 inhibition.

  • Sample Collection and Preparation:

    • For cell culture experiments, cells are lysed to release intracellular cAMP.

    • For tissue samples, homogenization followed by extraction is required.

    • For clinical studies, peripheral blood mononuclear cells (PBMCs) can be isolated from blood samples and subsequently lysed.

  • cAMP Quantification:

    • Competitive Immunoassays (ELISA): These assays involve a competition between cAMP in the sample and a labeled cAMP conjugate for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

    • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay format that uses fluorescence resonance energy transfer (FRET) for detection.

    • Luminescence-based Reporter Assays: These systems utilize genetically encoded biosensors that produce a light signal upon binding to cAMP.

Visualizations

Rolipram_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation 5AMP 5'-AMP PDE4->5AMP Rolipram Rolipram Rolipram->PDE4 Inhibition Therapeutic_Effects Therapeutic Effects (e.g., anti-inflammatory, neuroprotection) PKA->Therapeutic_Effects Adverse_Effects Adverse Effects (e.g., Nausea, Vomiting) PKA->Adverse_Effects EPAC->Therapeutic_Effects EPAC->Adverse_Effects

Caption: Rolipram's mechanism of action and downstream signaling.

Rolipram_Experimental_Workflow Start Start: Clinical Trial with Rolipram Dosing Patient Dosing (e.g., 0.5mg - 7.5mg/day) Start->Dosing Sample_Collection Sample Collection (Blood for PK and biomarker analysis) Dosing->Sample_Collection Adverse_Event_Monitoring Adverse Event Monitoring (Nausea/Vomiting Assessment) Dosing->Adverse_Event_Monitoring PK_Analysis Pharmacokinetic Analysis (LC-MS/MS for Rolipram plasma concentration) Sample_Collection->PK_Analysis Biomarker_Analysis Biomarker Analysis (cAMP measurement in PBMCs) Sample_Collection->Biomarker_Analysis Data_Analysis Data Analysis and Correlation (PK/PD and PK/Toxicity) Adverse_Event_Monitoring->Data_Analysis PK_Analysis->Data_Analysis Biomarker_Analysis->Data_Analysis End End: Determination of Therapeutic Window Data_Analysis->End

Caption: Experimental workflow for a Rolipram clinical trial.

References

Validation & Comparative

(S)-(+)-rolipram versus (R)-(-)-rolipram activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (S)-(+)-Rolipram and (R)-(-)-Rolipram Activity for Researchers

Introduction

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which modulates a variety of cellular processes, including inflammation, neurotransmission, and airway smooth muscle relaxation.[1][3] Rolipram exists as two stereoisomers, or enantiomers: this compound and (R)-(-)-rolipram.[4] While both enantiomers target PDE4, they exhibit significant differences in their potency and pharmacological activity. This guide provides a detailed comparison of the activities of this compound and (R)-(-)-rolipram, supported by experimental data, to aid researchers in selecting the appropriate enantiomer for their studies. The (R)-enantiomer is generally considered the more potent form.[5][6][7][8]

Comparative Analysis of In Vitro Activity

The primary mechanism of action for both rolipram enantiomers is the inhibition of PDE4. However, experimental data consistently demonstrates that (R)-(-)-rolipram is a more potent inhibitor than this compound across various cell types and enzyme preparations.

Phosphodiesterase 4 (PDE4) Inhibition

The inhibitory potency of each enantiomer is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Studies have shown that the stereospecificity of inhibition can be influenced by the specific PDE4 isoform and the cellular environment (e.g., cytosolic vs. membrane-bound).

Enzyme Source Enantiomer IC50 (µM) Relative Potency Reference
Guinea-Pig Eosinophil (Membrane-Bound PDE IV) (R)-(-)-Rolipram0.22~2.6x more potent[9]
This compound0.58[9][10]
Human Monocyte (Cytosolic PDE4) (R)-(-)-Rolipram~0.25 (estimated)~3x more potent[11]
This compound0.75[5][10][11]
Rat Brain cAMP-Phosphodiesterase (R)-(-)-RolipramNot specified~10x more potent[12]
This compoundNot specified[12]

Note: The IC50 for (R)-(-)-Rolipram against human monocyte cytosolic PDE4 was estimated based on the report that it is approximately 3-fold more potent than the S-(+)-enantiomer in this assay.[11]

Modulation of Cellular cAMP Levels and Downstream Effects

The differential inhibition of PDE4 by the rolipram enantiomers translates to different potencies in modulating intracellular cAMP levels and subsequent downstream cellular responses, such as the inhibition of inflammatory mediator release.

Assay Cell Type Enantiomer EC50 / IC50 (µM) Relative Potency Reference
cAMP Accumulation (Potentiation of Isoprenaline) Guinea-Pig Eosinophils(R)-(-)-Rolipram0.19 (EC50)~9.8x more potent[9]
This compound1.87 (EC50)[9]
cAMP Accumulation (Potentiation of PGE2) Human Monocytes(R)-(-)-Rolipram0.289 (IC50)~4.7x more potent[11]
This compound1.356 (IC50)[11]
LPS-Induced TNF-α Release Inhibition Human Monocytes(R)-(-)-Rolipram0.397 (IC50)~5.2x more potent[11]
This compound2.067 (IC50)[11]

Signaling Pathway

Rolipram exerts its effects by inhibiting PDE4, the enzyme responsible for the degradation of cAMP. The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation, neuronal plasticity, and other cellular functions.

Rolipram_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 AMP AMP CREB CREB PKA->CREB Phosphorylates & Activates PDE4->AMP Degrades Rolipram (R)-(-) or (S)-(+) Rolipram Rolipram->PDE4 Inhibits Gene Gene Transcription CREB->Gene

Caption: Rolipram inhibits PDE4, increasing cAMP levels and PKA activity.

Comparative Analysis of In Vivo Activity

The stereospecific activity of rolipram enantiomers observed in vitro is also evident in in vivo models, where they produce distinct behavioral and physiological effects.

Neurotropic and Antidepressant-like Effects

The (R)-(-)-enantiomer is predominantly responsible for the central nervous system effects of rolipram.

In Vivo Effect Animal Model Enantiomer Potency / Efficacy Reference
Induction of Hypothermia, Hypoactivity, etc. Rats(R)-(-)-RolipramMore potent[6][13]
This compound~15 times less potent than racemate[6][13]
Reduction of beta-adrenoceptor density Rats(R)-(-)-RolipramEffect is stereospecific to this isomer (ED50 = 0.18 mg/kg)[14]
This compoundLittle to no potency[14]
Discriminative Stimulus Properties Rats(R)-(-)-RolipramMore potent[15]
This compound~10 times less potent[15]

Experimental Protocols

Below are generalized methodologies for key experiments used to differentiate the activity of rolipram enantiomers. Researchers should consult specific publications for detailed protocols and reagent concentrations.

PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

  • Enzyme Preparation : PDE4 can be isolated from various tissues (e.g., rat brain, human monocytes) or recombinant sources.[12] Partial purification is often achieved through techniques like anion-exchange chromatography.[12]

  • Reaction Mixture : A typical reaction mixture includes a buffer (e.g., Tris-HCl), MgCl2, a known concentration of cAMP substrate, and the PDE4 enzyme preparation.

  • Inhibition : The rolipram enantiomers ((S)-(+) or (R)-(-)) are added to the reaction mixture at various concentrations.

  • Incubation : The mixture is incubated at 37°C for a specified time to allow for the enzymatic conversion of cAMP to AMP.

  • Termination : The reaction is stopped, often by heat inactivation.

  • Quantification : The amount of remaining cAMP or generated AMP is quantified. A common method involves a two-step procedure where the AMP is converted to adenosine by a 5'-nucleotidase, followed by detection of adenosine, often using HPLC or radioisotope-labeled substrates ([3H]-cAMP).

  • Data Analysis : The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

PDE4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Isolate PDE4 Enzyme D 4. Combine Enzyme, Buffer, and Rolipram A->D B 2. Prepare Reaction Buffer (Buffer, MgCl2, [3H]-cAMP) B->D C 3. Prepare Serial Dilutions of Rolipram Enantiomers C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction (e.g., Heat) E->F G 7. Quantify [3H]-AMP (e.g., Scintillation Counting) F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 Value H->I

Caption: Workflow for a typical PDE4 enzymatic inhibition assay.

Inhibition of TNF-α Release Assay

This assay assesses the anti-inflammatory potential of the enantiomers by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

  • Cell Culture : Human monocytes or a monocytic cell line (e.g., U937) are cultured under standard conditions.

  • Pre-treatment : Cells are pre-incubated with various concentrations of this compound or (R)-(-)-rolipram for a defined period (e.g., 30-60 minutes).

  • Stimulation : Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.

  • Incubation : The cells are incubated for several hours (e.g., 4-18 hours) to allow for cytokine release.

  • Sample Collection : The cell culture supernatant is collected by centrifugation.

  • Quantification : The concentration of TNF-α in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis : The amount of TNF-α released in the presence of the inhibitor is compared to the amount released from LPS-stimulated cells without the inhibitor. IC50 values are calculated from the resulting dose-response curve.

Conclusion

The pharmacological activity of rolipram is highly stereospecific. The (R)-(-)-enantiomer is consistently more potent than the (S)-(+)-enantiomer in inhibiting PDE4, increasing cellular cAMP, and eliciting anti-inflammatory and neurotropic effects.[6][9][11][14] Researchers should be aware of these differences to ensure the appropriate selection and interpretation of results in both in vitro and in vivo studies. For applications requiring maximal PDE4 inhibition and potent anti-inflammatory or CNS activity, (R)-(-)-rolipram is the superior choice. This compound may serve as a useful, less potent control for investigating the stereospecificity of PDE4-mediated effects.

References

A Comparative In Vitro Analysis of (S)-(+)-Rolipram and Other PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of (S)-(+)-rolipram with other prominent phosphodiesterase 4 (PDE4) inhibitors. The data presented is curated from publicly available research to assist in the evaluation of these compounds for therapeutic development and research applications.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a range of physiological processes, including inflammation. Consequently, PDE4 inhibitors have emerged as a promising class of drugs for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.

Rolipram was one of the first selective PDE4 inhibitors to be extensively studied. It exists as two enantiomers, (R)-(-)-rolipram and this compound. It has been established that the (R)-(-) enantiomer is the more potent inhibitor of the PDE4 enzyme. This guide focuses on comparing the in vitro characteristics of the less active (S)-(+)-enantiomer to other well-known PDE4 inhibitors.

Comparative Analysis of PDE4 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the in vitro IC50 values of this compound and other selected PDE4 inhibitors against the four PDE4 subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.

Table 1: In Vitro Potency (IC50) of Rolipram Enantiomers and Other PDE4 Inhibitors against PDE4 Subtypes

InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)
(R)-(-)-Rolipram~3[1][2]~130[1][2][3]-~240[1][2][3]
This compound----
Rolipram (racemic)3[3]130[3]-240[3]
Roflumilast>1000[4]0.84[4]>1000[4]0.68[4]
Apremilast-74[5]--
Cilomilast----
Piclamilast-0.041[4]-0.021[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by PDE4 inhibitors and a typical experimental workflow for their in vitro evaluation.

PDE4_Signaling_Pathway cluster_cell Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Expression CREB->Gene Promotes Inhibitor PDE4 Inhibitor (this compound, etc.) Inhibitor->PDE4 Inhibits

Figure 1. Simplified PDE4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Inhibitor_Prep Prepare PDE4 Inhibitor Stock Solutions IC50_Assay PDE4 Enzyme Inhibition Assay (e.g., IMAP-FP) Determine IC50 Inhibitor_Prep->IC50_Assay cAMP_Assay Intracellular cAMP Measurement (e.g., ELISA) Inhibitor_Prep->cAMP_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., TNF-α inhibition) Inhibitor_Prep->Anti_Inflammatory_Assay Enzyme_Prep Prepare Recombinant PDE4 Isoforms Enzyme_Prep->IC50_Assay Cell_Culture Culture Inflammatory Cells (e.g., Monocytes) Cell_Culture->cAMP_Assay Cell_Culture->Anti_Inflammatory_Assay Data_Analysis Analyze Data and Compare Potency & Efficacy IC50_Assay->Data_Analysis cAMP_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis

References

Roflumilast Demonstrates Superior Efficacy Over (S)-(+)-Rolipram in Preclinical Lung Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data indicates that roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, exhibits greater potency in mitigating key markers of lung inflammation compared to the earlier generation inhibitor, (S)-(+)-rolipram. Experimental evidence from animal models of allergic asthma and acute lung injury consistently shows roflumilast's enhanced ability to suppress airway hyperresponsiveness, inflammatory cell infiltration, and the release of pro-inflammatory cytokines.

Roflumilast's improved therapeutic profile is attributed to its high affinity for the PDE4B enzyme, which is predominantly involved in the inflammatory cascade.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various inflammatory cells.[1][3] This mechanism of action underlies the anti-inflammatory effects observed in numerous preclinical studies.

Comparative Efficacy in an Ovalbumin-Induced Allergic Airway Inflammation Model

A key study utilizing an ovalbumin (OVA)-sensitized and challenged Brown-Norway rat model of allergic airway inflammation provides a direct comparison of the in vivo potency of roflumilast and this compound. The results, summarized in the table below, demonstrate that roflumilast is significantly more potent in inhibiting airway hyperresponsiveness (AHR), neutrophil influx into the lungs, and the release of tumor necrosis factor-alpha (TNF-alpha).[4]

ParameterRoflumilast (ID50 mg/kg, oral)This compound (ID50 mg/kg, oral)Potency Fold-Difference (Roflumilast vs. Rolipram)
Airway Hyperresponsiveness (AHR)1.5Not explicitly stated, but roflumilast was 3-fold more potent.~3x
Neutrophil Influx0.96.9~7.7x
TNF-alpha Release0.9Not explicitly stated, but roflumilast was 9-fold more potent.~9x

ID50: The dose required to cause a 50% inhibition of the respective inflammatory parameter.[4]

Insights from Lipopolysaccharide-Induced Lung Inflammation Models

In models of acute lung injury induced by lipopolysaccharide (LPS), a component of bacterial cell walls, both roflumilast and this compound have been shown to reduce inflammatory responses. Studies in mice have demonstrated that both compounds can decrease the influx of neutrophils into the alveolar space and reduce the levels of inflammatory chemokines in bronchoalveolar lavage (BAL) fluid.[5][6] However, comparative potency data in these models are less clearly defined than in the OVA model. One study did show that orally administered roflumilast abrogated LPS-induced circulating TNF-alpha in rats with an ED50 of 0.3 µmol/kg, and was found to be approximately 25-fold more potent than rolipram in this regard.[7][8][9]

Mechanism of Action: The PDE4 Signaling Pathway

The anti-inflammatory effects of both roflumilast and this compound are mediated through the inhibition of phosphodiesterase 4 (PDE4). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of inflammatory cell activation and the reduced production of pro-inflammatory mediators.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades cAMP to PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Roflumilast_Rolipram Roflumilast This compound Roflumilast_Rolipram->PDE4 Inhibits pCREB Phosphorylated CREB CREB->pCREB Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes

Caption: PDE4 Inhibition Pathway

Experimental Protocols

Ovalbumin-Sensitized Brown-Norway Rat Model

A widely used model to study allergic airway inflammation, mimicking aspects of human asthma.[4]

OVA_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sensitization Sensitization of Brown-Norway rats with ovalbumin (OVA) and adjuvant. Drug_Admin Oral administration of Roflumilast, This compound, or vehicle. Sensitization->Drug_Admin Followed by OVA_Challenge Aerosolized OVA challenge to induce airway inflammation. Drug_Admin->OVA_Challenge 1 hour prior to AHR_Measurement Measurement of airway hyperresponsiveness (AHR) in response to a constrictor agent (e.g., adenosine). OVA_Challenge->AHR_Measurement Leads to BAL Bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluids. AHR_Measurement->BAL Followed by Analysis Analysis of BAL fluid for neutrophil count and TNF-alpha levels. BAL->Analysis

Caption: Ovalbumin-Induced Inflammation Workflow

Detailed Methodology:

  • Sensitization: Brown-Norway rats are actively sensitized by intraperitoneal injection of ovalbumin mixed with an adjuvant like aluminum hydroxide. This process is typically repeated after a period of about two weeks to ensure a robust immune response.

  • Drug Administration: Roflumilast, this compound, or a vehicle control is administered orally to the sensitized rats. In the comparative study, this was done one hour before the ovalbumin challenge.[4]

  • Ovalbumin Challenge: The sensitized animals are exposed to an aerosol of ovalbumin to induce an inflammatory response in the airways.

  • Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring changes in airway resistance in response to a bronchoconstrictor agent, such as adenosine, typically around 200 minutes after the OVA challenge.[4]

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, a BAL is performed to collect cells and fluid from the lungs. The airways are flushed with a saline solution, which is then collected for analysis.

  • Analysis: The BAL fluid is analyzed to determine the total and differential immune cell counts, with a focus on neutrophil influx. The supernatant of the BAL fluid is used to measure the concentration of inflammatory cytokines like TNF-alpha using methods such as ELISA.

Lipopolysaccharide-Induced Lung Inflammation Model

This model is used to study acute lung injury and inflammation that mimics bacterial-induced respiratory distress.

Detailed Methodology:

  • Induction of Inflammation: Mice or other small animals are administered lipopolysaccharide (LPS) via inhalation or intratracheal instillation to induce a rapid inflammatory response in the lungs.[5][6]

  • Drug Administration: this compound or roflumilast is administered to the animals, often at various time points before or after the LPS challenge to assess both prophylactic and therapeutic effects.[6]

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS administration (e.g., 24 hours), a BAL is performed to collect lung fluid and cells.[6]

  • Analysis: The BAL fluid is analyzed for the quantification of inflammatory cells, particularly neutrophils, and the levels of various pro-inflammatory cytokines and chemokines are measured.[5][6]

Conclusion

References

Reproducibility of (S)-(+)-Rolipram's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, has demonstrated neuroprotective properties across a range of preclinical models of neurological disorders. This guide provides a comparative analysis of the experimental data supporting these effects, details the underlying signaling pathways, and outlines the methodologies used in key studies. The consistent observation of neuroprotection in various injury and disease models suggests a reproducible effect, although direct studies on reproducibility are limited.

Mechanism of Action and Signaling Pathways

Rolipram exerts its neuroprotective effects primarily by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates several downstream signaling cascades crucial for neuronal survival, plasticity, and anti-inflammatory responses.[2] Two major pathways have been elucidated:

  • cAMP/PKA/CREB Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, neurogenesis, and cell survival.[3][5]

  • cAMP/AMPK/SIRT1 Pathway: Rolipram has also been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.[6][7] This pathway is involved in maintaining cellular energy homeostasis, reducing apoptosis, and suppressing inflammation.[6][8]

Rolipram_Signaling_Pathways Rolipram This compound PDE4 PDE4 Inhibition Rolipram->PDE4 cAMP ↑ cAMP PDE4->cAMP PKA PKA Activation cAMP->PKA AMPK AMPK Activation cAMP->AMPK CREB CREB Phosphorylation (↑ pCREB) PKA->CREB Gene Gene Expression (Synaptic Plasticity, Neurogenesis, Survival) CREB->Gene Neuroprotection Neuroprotective Effects (↓ Apoptosis, ↓ Inflammation, ↑ Neuronal Survival) Gene->Neuroprotection SIRT1 SIRT1 Activation AMPK->SIRT1 SIRT1->Neuroprotection

Rolipram's primary signaling pathways for neuroprotection.

Comparative Efficacy in Preclinical Models

The neuroprotective effects of rolipram have been documented in various animal models of neurological damage and disease. The following table summarizes key quantitative findings from these studies.

ModelSpeciesRolipram Dose & AdministrationKey FindingsReference
Spinal Cord Injury (SCI) Rat0.1 - 5.0 mg/kg, s.c. daily for 2 weeks↑ Neuronal survival (up to 67% increase with 1.0 mg/kg), ↑ Oligodendrocyte preservation (up to 167% increase with 0.5 mg/kg), ↑ Myelinated axon sparing.[9][10][9][10]
Intracerebral Hemorrhage (ICH) MouseNot specified↓ Neurological deficit scores, ↓ Brain edema, ↓ Neuronal apoptosis (reduced TUNEL-positive neurons), ↓ Inflammatory cytokines (TNF-α, IL-6, IL-1β).[6][6]
Ischemic Stroke RatNot specified↓ Infarct size, Improved neurological severity score, ↑ Microvessel density, ↓ TUNEL-positive cells.[3][3]
Alzheimer's Disease (APP/PS1 mice) MouseNot specifiedImproved synaptic transmission and plasticity, Improved working, reference, and associative memory.[11][11]
Chronic Mild Stress Mouse0.1 mg/kg/day, p.o. for 3 weeksReversal of anhedonia, ↓ Immobility time in forced swimming test, ↑ GABA content in the frontal cortex.[12][12]

Experimental Protocols

The assessment of rolipram's neuroprotective effects involves a variety of experimental models and outcome measures. A general workflow is outlined below.

Experimental_Workflow Model Induction of Neurological Model (e.g., SCI, ICH, Stroke) Treatment Rolipram Administration (Dose, Route, Frequency) Model->Treatment Behavioral Behavioral Assessment (e.g., Motor function, Cognition) Treatment->Behavioral Histological Histological Analysis (e.g., Lesion volume, Cell survival) Treatment->Histological Molecular Molecular Analysis (e.g., Western Blot, ELISA) Treatment->Molecular Data Data Analysis and Comparison Behavioral->Data Histological->Data Molecular->Data

General experimental workflow for assessing neuroprotection.
Key Methodologies:

  • Animal Models:

    • Spinal Cord Injury (SCI): Moderate contusion injuries are created using devices like the MASCIS Impactor at specific thoracic levels (e.g., T8).[9]

    • Intracerebral Hemorrhage (ICH): Models are established by injecting collagenase into the brain to induce bleeding.[6]

    • Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) is a common method to mimic ischemic stroke.[3]

    • Alzheimer's Disease: Transgenic mouse models, such as APP/PS1 mice, that develop amyloid plaques and cognitive deficits are utilized.[11]

  • Drug Administration:

    • Rolipram is typically dissolved in a vehicle (e.g., 10% ethanol or distilled water) and administered via subcutaneous (s.c.), intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes.[9][12][13] Dosing regimens vary depending on the study and model.

  • Behavioral Assessments:

    • Motor Function: The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is used to assess recovery after SCI.[9]

    • Neurological Deficits: Scoring systems are employed to evaluate neurological function after ICH and stroke.[6]

    • Cognitive Function: Tests like the Morris water maze and novel object recognition are used to assess learning and memory in models of Alzheimer's disease.[13]

  • Histological and Molecular Analyses:

    • Neuronal Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells.[3][6]

    • Cell Survival: Immunohistochemistry with specific markers (e.g., NeuN for neurons, CC1 for oligodendrocytes) is used to quantify cell populations.[9]

    • Protein Expression: Western blotting is used to measure the levels of key signaling proteins like pCREB, AMPK, and SIRT1.[3][6]

    • Inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of inflammatory markers such as TNF-α, IL-6, and IL-1β.[6]

Comparison with Alternatives

While rolipram has shown significant promise, its clinical use has been hampered by side effects like nausea and vomiting.[1] This has led to the development of second-generation PDE4 inhibitors with improved side effect profiles.

Rolipram_Alternatives Rolipram This compound (First-Generation PDE4 Inhibitor) Advantage Advantages: - Broadly studied neuroprotective effects Rolipram->Advantage Disadvantage Disadvantages: - Narrow therapeutic window - Significant side effects (nausea, vomiting) Rolipram->Disadvantage SecondGen Second-Generation PDE4 Inhibitors (e.g., Roflumilast) Advantage2 Advantages: - Improved side effect profile - Potential for clinical application SecondGen->Advantage2 Disadvantage2 Disadvantages: - Less extensive preclinical data on neuroprotection compared to rolipram SecondGen->Disadvantage2

Comparison of Rolipram with alternative PDE4 inhibitors.

Other neuroprotective agents targeting different mechanisms are also under investigation. However, direct comparative studies between rolipram and these other classes of drugs are limited in the context of broad neuroprotection.

Conclusion

The neuroprotective effects of this compound are supported by a substantial body of preclinical evidence across various models of neurological injury and disease. The consistent findings regarding its mechanisms of action, involving the cAMP/PKA/CREB and cAMP/AMPK/SIRT1 pathways, and its efficacy in improving histological and functional outcomes suggest a reproducible phenomenon. However, the translation of these findings to clinical applications is challenged by rolipram's side effect profile. Future research may focus on second-generation PDE4 inhibitors that retain the neuroprotective properties of rolipram with better tolerability. The detailed experimental protocols provided in the literature offer a solid foundation for further investigation and validation of these promising therapeutic targets.

References

(S)-(+)-Rolipram as a Positive Control for PDE4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Rolipram serves as a crucial, albeit less potent, stereoisomer in the study of phosphodiesterase 4 (PDE4) inhibition. This guide provides a comparative analysis of this compound against its more active counterpart, (R)-(-)-rolipram, the racemic mixture, and other notable PDE4 inhibitors. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate controls and reference compounds in PDE4-related research.

Mechanism of Action of Rolipram

Rolipram exerts its inhibitory effect by targeting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α. The PDE4 enzyme family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.

Comparative Analysis of PDE4 Inhibitors

Compound PDE4A IC50 (nM) PDE4B IC50 (nM) PDE4C IC50 (nM) PDE4D IC50 (nM)
This compound Not ReportedNot ReportedNot ReportedNot Reported
(R)-(-)-Rolipram ~3[1][2]~130[1][2]Not Reported~240[1][2]
Rolipram (racemic) ~3[3]~130[3]Not Reported~240[3]
Roflumilast >1000~0.8>1000~0.7
Apremilast ~74~74~74~74
Cilomilast Not Reported~100Not Reported~120

Note: The IC50 values for (R)-(-)-Rolipram and racemic Rolipram are often reported interchangeably in the literature, with a primary focus on the high-affinity binding of the (R)-enantiomer.

Experimental Protocols

The determination of IC50 values for PDE4 inhibitors is typically performed using in vitro enzyme assays. Below are detailed protocols for two common methods.

1. Fluorescence Polarization (FP) Based PDE4 Inhibition Assay

This assay measures the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme (subtypes A, B, C, or D)

    • FAM-labeled cAMP (fluorescent substrate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (e.g., this compound) and controls

    • 384-well black microplate

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a defined amount of PDE4 enzyme to each well of the microplate, except for the negative control wells.

    • Add the serially diluted test compounds to the respective wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.

    • Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the kit).

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

    • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

2. Colorimetric PDE4 Inhibition Assay

This method quantifies the inorganic phosphate produced from the hydrolysis of cAMP by PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme

    • cAMP substrate

    • 5'-Nucleotidase

    • Phosphate detection reagent (e.g., Malachite Green-based)

    • Assay buffer

    • Test compounds and controls

    • 96-well clear microplate

    • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In each well of the microplate, add the assay buffer, PDE4 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C or 37°C).

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for a fixed time (e.g., 30-60 minutes) to allow for cAMP hydrolysis.

    • Add 5'-Nucleotidase to each well to convert the resulting AMP to adenosine and inorganic phosphate. Incubate for a further period.

    • Add the phosphate detection reagent to each well.

    • Incubate for a final period to allow for color development.

    • Measure the absorbance at the specified wavelength.

    • Calculate the amount of phosphate produced and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

Visualizing the PDE4 Inhibition Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by PDE4 inhibitors and a typical experimental workflow for determining their inhibitory activity.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (active) PKA->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) Downstream->Inflammation Leads to Rolipram This compound Rolipram->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare Reagents: - PDE4 Enzyme - Substrate (e.g., FAM-cAMP) - Assay Buffer a1 Dispense PDE4 Enzyme into Microplate Wells p1->a1 p2 Prepare Serial Dilutions of Test Compounds a2 Add Test Compounds and Controls p2->a2 a1->a2 a3 Pre-incubate a2->a3 a4 Initiate Reaction with Substrate a3->a4 a5 Incubate for Reaction a4->a5 d1 Stop Reaction (if applicable) a5->d1 d2 Measure Signal (Fluorescence Polarization or Absorbance) d1->d2 d3 Data Analysis: - Calculate % Inhibition - Determine IC50 d2->d3

References

Validating the Anti-inflammatory Effects of (S)-(+)-Rolipram in Microglia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of (S)-(+)-rolipram in microglia, with supporting experimental data and methodologies. This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated significant potential in modulating neuroinflammatory responses by elevating intracellular cyclic AMP (cAMP) levels. This guide delves into its mechanism of action, compares its efficacy with other PDE4 inhibitors, and provides detailed protocols for key experimental validations.

Comparative Efficacy of PDE4 Inhibitors on Inflammatory Markers

The anti-inflammatory properties of this compound and other PDE4 inhibitors are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines in immune cells, such as microglia and monocytes, typically after stimulation with lipopolysaccharide (LPS).

CompoundTargetCell TypeIC50 (TNF-α inhibition)Reference
This compoundPDE4Human Monocytes2067 ± 659 nM[1]
R-(-)-RolipramPDE4Human Monocytes397 ± 178 nM[1]
(+/-)-RolipramPDE4Human Monocytes490 ± 260 nM[1]
RoflumilastPDE4BV-2 Microglia12.2 nM[2]
RoflumilastPDE4Human Leukocytes2-21 nM[3]
PiclamilastPDE4Human Leukocytes2-13 nM[3]
CilomilastPDE4Human Leukocytes40-3000 nM[3]

Table 1: Comparative IC50 values of various PDE4 inhibitors on TNF-α production. This table summarizes the half-maximal inhibitory concentration (IC50) of different PDE4 inhibitors on Tumor Necrosis Factor-alpha (TNF-α) production in microglia-related immune cells. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to assess the anti-inflammatory effects of this compound in microglia.

Microglial Cell Culture and LPS Stimulation

This protocol describes the standard procedure for culturing microglial cells and inducing an inflammatory response using Lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells or primary microglia

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 6-well plates

Procedure:

  • Cell Seeding: Seed BV-2 microglia in 6-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[4]

  • Pre-treatment: Pre-treat the cells with desired concentrations of this compound for 1 hour before LPS stimulation.

  • Inflammatory Challenge: Stimulate the microglia with LPS (typically 10-100 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[4]

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein extraction and subsequent Western blot analysis.

Quantification of Pro-inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β (e.g., from R&D Systems or Thermo Fisher Scientific)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., TNF-α).[5]

  • Sample Addition: Add the collected cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.[5]

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.[6]

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.[5]

  • Substrate Addition: Add a substrate solution (e.g., TMB) that is converted by HRP to produce a colored product.[6]

  • Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The intensity of the color is proportional to the amount of cytokine present.[5]

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[5]

Analysis of Signaling Pathways by Western Blot

Western blotting is used to detect and quantify specific proteins, such as phosphorylated components of the NF-κB and MAPK signaling pathways, in cell lysates.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., the phosphorylated form of a signaling protein).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein level of the target to determine the relative protein expression or phosphorylation status.[7]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound in microglia are primarily mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis seeding Seed Microglia in 6-well plates rolipram Pre-treat with this compound seeding->rolipram 24h incubation lps Stimulate with LPS rolipram->lps 1h pre-treatment elisa Cytokine Quantification (ELISA) lps->elisa Collect Supernatant western Signaling Pathway Analysis (Western Blot) lps->western Lyse Cells

Caption: Experimental workflow for validating the anti-inflammatory effects of this compound in microglia.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Rolipram This compound PDE4 PDE4 Rolipram->PDE4 inhibits IKK IKK TLR4->IKK activates cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates NFkB NF-κB (p65/p50) PKA->NFkB inhibits activation IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway in microglia.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Rolipram This compound PDE4 PDE4 Rolipram->PDE4 inhibits MAPKKK MAPKKK TLR4->MAPKKK activates cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates PKA->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK_ERK p38/JNK/ERK MAPKK->p38_JNK_ERK phosphorylates AP1 AP-1 p38_JNK_ERK->AP1 activates Genes Pro-inflammatory Genes AP1->Genes activates transcription

Caption: this compound modulates the MAPK signaling pathway in microglia.

References

A Head-to-Head Showdown: Second-Generation PDE4 Inhibitors Challenge Rolipram's Legacy

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the quest for potent and well-tolerated anti-inflammatory therapies has led researchers down the intricate path of phosphodiesterase 4 (PDE4) inhibition. Rolipram, a first-generation PDE4 inhibitor, paved the way by demonstrating the therapeutic potential of targeting this enzyme. However, its clinical utility was hampered by a narrow therapeutic window and dose-limiting side effects, primarily nausea and emesis. This spurred the development of second-generation PDE4 inhibitors, such as roflumilast, apremilast, and crisaborole, designed to offer improved safety and efficacy. This comprehensive guide provides a head-to-head comparison of these second-generation inhibitors with rolipram, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data on the inhibitory potency and selectivity of rolipram and the second-generation PDE4 inhibitors.

Table 1: Comparative Inhibitory Potency (IC50) Against PDE4 Isoforms
InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Overall PDE4 (nM)
Rolipram ~3[1][2]~130[1][2]-~240[1][2]-
Roflumilast 0.7 (PDE4A1), 0.9 (PDE4A4)[3]0.7 (PDE4B1), 0.2 (PDE4B2)[3]3 (PDE4C1), 4.3 (PDE4C2)[3]0.68[4]0.11-0.8[5][6]
Apremilast 20[7]49[7]50[7]30[7]74[8]
Crisaborole ----490[9][10]

Note: IC50 values can vary depending on the specific assay conditions and recombinant protein used. The data presented is a compilation from multiple sources to provide a comparative overview.

Table 2: Inhibition of TNF-α Release
InhibitorCell TypeIC50 (nM)
Rolipram Human Monocytes40[8]
Apremilast Human Monocytes55[8]
Crisaborole -540[9]

The Underlying Mechanism: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ).

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates NFkB_pathway NF-κB Pathway cAMP->NFkB_pathway Inhibits PDE4 PDE4 PDE4->cAMP Hydrolyzes AMP AMP PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB (inactive) PKA_active->CREB_inactive Phosphorylates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-23, etc.) NFkB_pathway->Pro_inflammatory_genes Promotes CREB_active CREB (active) CREB_inactive->CREB_active Anti_inflammatory_genes Anti-inflammatory Gene Transcription (IL-10) CREB_active->Anti_inflammatory_genes Promotes Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits PDE4_Inhibitor_Evolution Rolipram Rolipram (First Generation) Challenges Challenges: - Nausea & Vomiting - Narrow Therapeutic Window Rolipram->Challenges Roflumilast Roflumilast (Second Generation - Systemic) Challenges->Roflumilast Apremilast Apremilast (Second Generation - Systemic) Challenges->Apremilast Crisaborole Crisaborole (Second Generation - Topical) Challenges->Crisaborole Improvements Improvements: - Better Side Effect Profile - Wider Therapeutic Window - Topical Formulations Roflumilast->Improvements Apremilast->Improvements Crisaborole->Improvements Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model PDE4_Assay PDE4 Enzyme Inhibition Assay Data_Analysis Data Analysis (IC50 / % Inhibition) PDE4_Assay->Data_Analysis TNF_Assay TNF-α Release Assay (Cell-based) TNF_Assay->Data_Analysis Edema_Model Carrageenan-Induced Paw Edema Model Edema_Model->Data_Analysis Start Start Start->PDE4_Assay Start->TNF_Assay Start->Edema_Model Comparison Head-to-Head Comparison Data_Analysis->Comparison End End Comparison->End

References

(S)-(+)-Rolipram: A Comparative Analysis of its Efficacy in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of (S)-(+)-rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, in various preclinical animal models of depression. Its performance is compared with that of standard antidepressants, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Mechanism of Action: The cAMP Signaling Pathway

This compound exerts its antidepressant effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger. Elevated cAMP, in turn, activates protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC). These signaling cascades are implicated in neuroplasticity, neurogenesis, and the regulation of inflammatory responses, all of which are considered to be dysregulated in depression.

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP ↑ cAMP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Synaptic_Plasticity Synaptic Plasticity EPAC->Synaptic_Plasticity EPAC->Anti_inflammatory BDNF BDNF CREB->BDNF ↑ Transcription Neurogenesis Neurogenesis BDNF->Neurogenesis BDNF->Synaptic_Plasticity

Caption: this compound's signaling pathway.

Comparative Efficacy in Animal Models

The antidepressant-like effects of this compound have been evaluated in several animal models. The following tables summarize the quantitative data from key studies, comparing its efficacy with standard antidepressants. It is important to note that the data presented are compiled from different studies and may not represent head-to-head comparisons within a single experiment.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where the duration of immobility is measured as an indicator of depressive-like behavior. A reduction in immobility time suggests an antidepressant-like effect.

Compound Dose (mg/kg) Animal Model Immobility Time (seconds) vs. Vehicle Reference
This compound1.253xTg-AD Mice↓ (Significant reduction)[1]
Fluoxetine10Male Rats↓ (Significant reduction)[2]
Desipramine10Male Rats↓ (Significant reduction)[2]
Tail Suspension Test (TST)

Similar to the FST, the TST assesses behavioral despair in mice. The duration of immobility when suspended by the tail is the primary measure.

Compound Dose (mg/kg) Animal Model Immobility Time (seconds) vs. Vehicle Reference
This compound1.253xTg-AD Mice↓ (Significant reduction)[1]
Imipramine15Mice↓ (Significant reduction)[3]
Escitalopram10Adolescent Mice↓ (Significant reduction)[3]
Chronic Unpredictable Stress (CUS) Model

The CUS model is a more etiologically relevant model of depression, inducing anhedonia, a core symptom of depression. Anhedonia is typically measured by a decrease in the preference for a sweetened solution (sucrose or saccharin) over water.

Compound Dose (mg/kg/day) Animal Model Sucrose Preference (%) vs. Stressed Control Reference
Imipramine10Mice↑ (Significant increase)[4]
Desipramine (DMI)Not specifiedRats↑ (Returned to normal after 2-4 weeks)[5]
This compoundNot available-Data from direct comparative studies with other antidepressants in the CUS model is limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the design of future studies.

Experimental_Workflows cluster_FST Forced Swim Test (FST) cluster_TST Tail Suspension Test (TST) cluster_CUS Chronic Unpredictable Stress (CUS) FST_1 Acclimatization FST_2 Drug Administration (e.g., Rolipram, Fluoxetine) FST_1->FST_2 FST_3 Placement in Water Cylinder FST_2->FST_3 FST_4 6-minute Swim Session FST_3->FST_4 FST_5 Record Immobility Time (last 4 minutes) FST_4->FST_5 TST_1 Acclimatization TST_2 Drug Administration (e.g., Rolipram, Imipramine) TST_1->TST_2 TST_3 Suspend Mouse by Tail TST_2->TST_3 TST_4 6-minute Suspension TST_3->TST_4 TST_5 Record Immobility Time TST_4->TST_5 CUS_1 Baseline Sucrose Preference Test CUS_2 Chronic (e.g., 6 weeks) Unpredictable Stressors CUS_1->CUS_2 CUS_3 Drug Administration (e.g., Imipramine) CUS_2->CUS_3 CUS_4 Sucrose Preference Test CUS_3->CUS_4

Caption: Experimental workflows for common animal models of depression.
Forced Swim Test (FST) Protocol

  • Apparatus: A transparent cylindrical container (typically 25 cm in height and 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.

  • Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Scoring: The duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water, is scored during the last 4 minutes of the test.

Tail Suspension Test (TST) Protocol
  • Apparatus: A horizontal bar is elevated approximately 50-60 cm from the floor.

  • Procedure: Mice are individually suspended from the bar by their tail using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.

  • Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Chronic Unpredictable Stress (CUS) and Sucrose Preference Test (SPT) Protocol
  • CUS Procedure: For a period of several weeks (e.g., 3-8 weeks), animals are subjected to a series of mild, unpredictable stressors. These stressors can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food or water deprivation

    • Overnight illumination

    • Crowded housing

    • Soiled cage

    • Exposure to an empty water bottle The sequence and timing of stressors are varied to prevent habituation.

  • Sucrose Preference Test (SPT) Procedure:

    • Habituation: Prior to the test, animals are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

    • Testing: Following a period of food and water deprivation (typically 12-24 hours), animals are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a set period (e.g., 1-24 hours).

    • Measurement: The consumption of each liquid is measured by weighing the bottles at the end of the test period. Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%. A significant decrease in sucrose preference in the stressed group compared to the control group indicates anhedonia. Antidepressant efficacy is demonstrated by the reversal of this deficit.

Conclusion

The available preclinical data suggests that this compound exhibits antidepressant-like properties in various animal models of depression. Its efficacy in reducing immobility in the Forced Swim Test and Tail Suspension Test is comparable to that of standard antidepressants. The mechanism of action, involving the potentiation of cAMP signaling, offers a distinct therapeutic approach compared to monoamine reuptake inhibitors. However, there is a need for more direct, head-to-head comparative studies of this compound against a broader range of standard antidepressants in models like the Chronic Unpredictable Stress paradigm to fully elucidate its relative therapeutic potential. Such studies would provide valuable insights for the continued development of PDE4 inhibitors as a novel class of antidepressants.

References

Safety Operating Guide

Safe Disposal of (S)-(+)-Rolipram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Rolipram , a selective phosphodiesterase 4 (PDE4) inhibitor, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting, ensuring the safety of personnel and minimizing environmental impact.

Hazard Profile

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin, eye, and respiratory irritation[2][3]. Therefore, proper personal protective equipment (PPE) should be worn at all times when handling this compound.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1]
Aquatic Toxicity (Acute)Very toxic to aquatic life.[1]
Aquatic Toxicity (Chronic)Very toxic to aquatic life with long lasting effects.[1]
Skin IrritationCauses skin irritation.[2][3]
Eye IrritationCauses serious eye irritation.[2][3]
Respiratory IrritationMay cause respiratory irritation.[2][3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures that the chemical is handled and neutralized in a manner that complies with environmental regulations and minimizes its impact.

Step-by-Step Disposal Protocol:

  • Collection of Waste:

    • Collect all surplus and non-recyclable this compound, including any contaminated materials such as gloves, weighing papers, and pipette tips, in a dedicated and clearly labeled waste container.

    • For spills, sweep up the solid material and place it into a suitable, closed container for disposal[4]. Avoid generating dust.

  • Container Labeling:

    • The waste container must be clearly labeled with the name of the chemical, "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Contaminated Packaging:

    • Dispose of the original product container as unused product, following the same procedure as for the chemical waste itself[4].

Important Considerations:

  • Do Not Dispose in Regular Trash or Drains: Due to its high aquatic toxicity, this compound should never be disposed of down the drain or in the regular trash[1].

  • Consult Local Regulations: Always adhere to local, state, and federal regulations regarding chemical waste disposal[5].

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[3].

This compound and PDE4 Signaling Pathway

This compound exerts its biological effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). The following diagram illustrates the simplified signaling pathway affected by this compound.

Rolipram_PDE4_Pathway cluster_cell Cell cluster_inhibition Inhibition by Rolipram GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Degraded by CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Rolipram This compound Rolipram->PDE4 Inhibits AMP AMP PDE4->AMP

Caption: Simplified signaling pathway showing this compound inhibiting PDE4, leading to increased cAMP levels.

References

Essential Safety and Logistics for Handling (S)-(+)-Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Rolipram , a selective phosphodiesterase-4 (PDE4) inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and prevent environmental contamination.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for its use in research.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin irritation (Category 2), H315: Causes skin irritation.[3][4][5]

  • Serious eye irritation (Category 2), H319: Causes serious eye irritation.[3][4][5]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[3][4][5]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]

The toxicological properties of this compound have not been fully investigated, and it should be handled with caution.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment based on safety data sheets.

Protection Type Equipment Standards Notes
Eye/Face Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU).[6][7]Ensure a complete seal around the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use.[6][7]Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6][7]
Laboratory coat.N/AChoose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[7]
Respiratory Protection N95 (US) or P1 (EN 143) dust mask.NIOSH (US) or CEN (EU).[6][7]Required where protection from nuisance levels of dust is desired.[6][7] Use in a well-ventilated area, preferably with local exhaust ventilation.[2][6]

Operational Plan for Safe Handling

A systematic approach is crucial for handling this compound to minimize exposure and ensure experimental integrity.

Operational_Plan cluster_actions Key Actions prep 1. Preparation: - Review SDS - Don appropriate PPE - Prepare work area handling 2. Handling & Weighing: - Use in ventilated enclosure - Avoid dust formation - Use designated tools prep->handling Proceed to handling dissolution 3. Dissolution: - Soluble in DMSO and ethanol - Handle solutions with care handling->dissolution Transfer for dissolution experiment 4. Experimentation: - Follow established protocols - Avoid aerosol generation dissolution->experiment Use in experiment decon 5. Decontamination: - Clean work surfaces - Decontaminate tools experiment->decon Post-experiment cleanup storage Storage decon->storage Store remaining material

Operational workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[7] Ensure the work area, preferably a chemical fume hood or a ventilated enclosure, is clean and uncluttered.[6] Don all required PPE as detailed in the table above.

  • Weighing and Aliquoting : When weighing the solid compound, do so in a ventilated enclosure to minimize inhalation of dust.[6] Avoid the formation of dust and aerosols.[2] Use dedicated spatulas and weigh boats.

  • Dissolution : this compound is soluble in DMSO and ethanol.[8][9] When preparing solutions, add the solvent to the solid to minimize dust. Handle the resulting solutions with the same level of precaution as the solid form.

  • Storage : Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][6] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]

  • Accidental Release : In case of a spill, avoid dust formation.[6] Sweep up the solid material and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical due to its high toxicity to aquatic life.[2]

Disposal_Plan cluster_steps Disposal Steps start Disposal Decision waste_collection 1. Collect Waste: - Unused product - Contaminated consumables (gloves, wipes, etc.) start->waste_collection Collect waste material container_prep 2. Containerize: - Place in a suitable, sealed, and labeled container waste_collection->container_prep Prepare for disposal licensed_disposal 3. Professional Disposal: - Offer surplus and non-recyclable solutions to a licensed disposal company - Dispose of contaminated packaging as unused product container_prep->licensed_disposal Transfer to approved vendor documentation Documentation licensed_disposal->documentation Maintain records

Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Collect all materials contaminated with this compound, including unused product, contaminated gloves, pipette tips, and empty containers, into a dedicated and clearly labeled hazardous waste container.

  • Container Management : Ensure the waste container is kept closed when not in use and is stored in a designated secondary containment area.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[6] Do not dispose of this compound down the drain or in regular trash.[7]

  • Empty Containers : Dispose of contaminated packaging as you would the unused product.[6]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.